2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-(hydroxymethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUWXKFAEKTWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198703 | |
| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50667-69-1 | |
| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50667-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050667691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-(hydroxymethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide, a valuable synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details a robust synthetic protocol, in-depth characterization methodologies, and discusses the underlying chemical principles. The guide emphasizes safety considerations and provides a framework for the reliable preparation and validation of this versatile reagent.
Introduction: Strategic Importance of Fluorinated N-(Hydroxymethyl) Amides
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1] The trifluoromethyl group (CF₃) is of particular importance due to its strong electron-withdrawing nature and lipophilic character. This compound, possessing both a trifluoromethyl group and a reactive N-hydroxymethyl moiety, serves as a key building block in the synthesis of more complex fluorinated molecules.
The N-hydroxymethyl group is a versatile functional handle, capable of acting as a masked formaldehyde equivalent or participating in a variety of condensation and substitution reactions. This dual functionality makes this compound a reagent of interest for the introduction of the trifluoroacetamido-methyl group into various molecular scaffolds. This guide will provide the necessary technical details for its synthesis and rigorous characterization, empowering researchers to confidently utilize this compound in their synthetic endeavors.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The synthesis of this compound is achieved through the reaction of 2,2,2-trifluoroacetamide with formaldehyde. This reaction, a classic example of N-hydroxymethylation, can be catalyzed by either acid or base.[1][2] Herein, we present a detailed, self-validating protocol for the synthesis of this compound.
Reaction Mechanism
The formation of the N-(hydroxymethyl)amide proceeds via the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde. The reaction is reversible and the position of the equilibrium is influenced by the reaction conditions.
-
Base Catalysis: In the presence of a base, the amide is deprotonated to form a more nucleophilic amidate anion, which readily attacks formaldehyde.
-
Acid Catalysis: Under acidic conditions, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic amide nitrogen.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Equipment:
-
2,2,2-Trifluoroacetamide
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroacetamide (1.0 equivalent) in ethanol.
-
Addition of Formaldehyde: To the stirred solution, add an excess of a 37% aqueous formaldehyde solution (approximately 5 equivalents).[3]
-
Reaction Conditions: Gently warm the mixture to facilitate the dissolution of the starting material. Continue stirring at room temperature for 1-2 hours. The product is expected to precipitate out of the solution as the reaction progresses.[3]
-
Isolation: After the reaction period, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as acetone or ethanol.[3]
-
Drying: Dry the purified product under vacuum to obtain a white crystalline solid.
Causality in Experimental Choices
-
Excess Formaldehyde: The use of excess formaldehyde helps to drive the reversible reaction towards the formation of the N-hydroxymethylated product.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it dissolves the starting amide and is compatible with the aqueous formaldehyde solution.
-
Room Temperature Reaction: The reaction proceeds efficiently at room temperature, avoiding potential side reactions or decomposition that might occur at elevated temperatures.
-
Precipitation of Product: The lower solubility of the product in the reaction mixture facilitates its isolation by simple filtration, a key feature of a self-validating protocol.
Comprehensive Characterization: A Multi-technique Approach
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment.[4][5]
-
-NH- proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
-CH₂- protons: A doublet due to coupling with the adjacent -NH- proton.
-
-OH proton: A triplet due to coupling with the adjacent -CH₂- protons.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.[6][7]
-
Carbonyl carbon (-C=O): Expected to appear in the downfield region typical for amide carbonyls.
-
Methylene carbon (-CH₂-): Its chemical shift will be influenced by the adjacent nitrogen and oxygen atoms.
-
Trifluoromethyl carbon (-CF₃): Will appear as a quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR: Fluorine NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. The chemical shift of the CF₃ group in trifluoroacetamides typically appears in a specific range, providing a clear diagnostic peak.[8][9]
Table 1: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | Variable | br s | - | NH |
| ¹H | ~4.5 - 5.0 | d | J(H,H) | N-CH₂-O |
| ¹H | Variable | t | J(H,H) | OH |
| ¹³C | ~160 | q | J(C,F) | C=O |
| ¹³C | ~70 | t | J(C,H) | N-CH₂-O |
| ¹³C | ~116 | q | J(C,F) | CF₃ |
| ¹⁹F | ~ -76 | s | - | CF₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[10][11]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H and N-H stretching |
| ~1700 | Strong | C=O (Amide I) stretching |
| ~1550 | Medium | N-H bending (Amide II) |
| 1100 - 1300 | Strong | C-F stretching |
| ~1050 | Medium | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[6][12]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of the compound (143.07 g/mol ).[13]
-
Fragmentation Pattern: Common fragmentation pathways for N-(hydroxymethyl) amides may involve the loss of water, formaldehyde, or cleavage of the amide bond. The presence of the trifluoromethyl group will also lead to characteristic fragments.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis, primarily used for the introduction of the trifluoroacetamidomethyl group. Its utility is highlighted in various patents, suggesting its role in the synthesis of complex molecules, potentially for pharmaceutical applications.[13][14][15] The reactive N-hydroxymethyl group can undergo reactions with a variety of nucleophiles, making it a versatile building block.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
2,2,2-Trifluoroacetamide (Starting Material): This compound is a skin and eye irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Formaldehyde: Formaldehyde is a known carcinogen and a skin, eye, and respiratory irritant. It should be handled with extreme care in a fume hood.
-
This compound (Product): This compound is expected to be a skin and eye irritant.[13] Standard laboratory safety practices should be followed.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably prepare and validate this important synthetic intermediate. The multi-technique characterization approach ensures the structural integrity and purity of the compound, enabling its confident application in the synthesis of novel fluorinated molecules for a range of scientific disciplines, including drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PATENTSCOPE (WIPO) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dovepress.com [dovepress.com]
- 10. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 14. JP5652628B2 - Process for producing 2-amino-N- (2,2,2-trifluoroethyl) acetamide compound or a salt thereof - Google Patents [patents.google.com]
- 15. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Trifluoro-N-(hydroxymethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity.[1] 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (CAS 50667-69-1) is a versatile building block that combines the influential trifluoroacetyl group with a reactive hydroxymethyl moiety. This unique combination makes it a valuable precursor for the synthesis of more complex and biologically active molecules.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven insights into its characterization. The information presented herein is intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic and discovery endeavors.
Chemical Identity and Structure
This compound is a trifluoroacetamide derivative characterized by a hydroxymethyl group attached to the amide nitrogen.
-
IUPAC Name: this compound[2]
-
CAS Number: 50667-69-1[3]
-
Molecular Formula: C₃H₄F₃NO₂[2]
-
Molecular Weight: 143.06 g/mol [2]
-
Canonical SMILES: C(NC(=O)C(F)(F)F)O[2]
-
InChI Key: URUWXKFAEKTWKG-UHFFFAOYSA-N[2]
The presence of the highly electronegative trifluoromethyl group significantly influences the electron distribution within the molecule, impacting its reactivity and intermolecular interactions. The hydroxymethyl group provides a handle for further chemical modifications, making it a valuable synthon in multi-step syntheses.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 143.06 g/mol | [2] |
| Melting Point | 92-108 °C | [4] |
| Boiling Point | Not available | |
| pKa (predicted) | 9.79 ± 0.46 | |
| LogP (predicted) | -1.1 | |
| Appearance | White to pale cream crystalline powder or powder | [4] |
Solubility Profile
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standardized and reliable method for determining the equilibrium solubility of a compound in an aqueous medium, a critical parameter for drug development.
Caption: Workflow for Aqueous Solubility Determination.
Causality Behind Experimental Choices:
-
Excess Compound: Using an excess of the solid ensures that an equilibrium is established between the dissolved and undissolved states, which is the definition of saturation solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. For drug development, 37°C is often used to mimic physiological conditions.
-
Agitation: Agitation ensures that the entire surface area of the solid is exposed to the solvent, facilitating the dissolution process and reaching equilibrium faster.
-
Equilibration Time: A sufficient equilibration time (typically 24-48 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium.
-
Filtration: Filtration through a fine-pore filter (0.22 µm) is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a validated and specific analytical method like HPLC-UV ensures that the measured concentration is accurate and not influenced by potential impurities or degradation products.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be relatively simple.
-
-CH₂- (Methylene protons): A doublet is expected for the methylene protons, split by the adjacent N-H proton. The chemical shift would likely be in the range of 4.5-5.5 ppm due to the deshielding effects of the adjacent nitrogen and oxygen atoms.
-
-NH- (Amide proton): A triplet is anticipated for the amide proton, split by the two adjacent methylene protons. Its chemical shift can be broad and variable, typically appearing between 7.0 and 8.5 ppm.
-
-OH (Hydroxyl proton): A triplet is expected for the hydroxyl proton, split by the adjacent methylene protons. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and it may appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework.
-
-CF₃ (Trifluoromethyl carbon): A quartet is expected due to coupling with the three fluorine atoms. The chemical shift would be significantly downfield, likely in the range of 115-125 ppm.
-
C=O (Carbonyl carbon): A singlet is expected for the carbonyl carbon, with a chemical shift in the typical amide range of 160-170 ppm.
-
-CH₂- (Methylene carbon): A singlet is expected for the methylene carbon, with a chemical shift in the range of 60-70 ppm due to the attachment to both nitrogen and oxygen.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H stretch | Indicative of the hydroxyl group. |
| ~3200 (broad) | N-H stretch | Characteristic of the amide N-H bond. |
| ~1700 (strong) | C=O stretch | A strong absorption typical for an amide carbonyl. |
| ~1100-1300 (strong) | C-F stretch | Multiple strong bands are expected for the trifluoromethyl group. |
The broadness of the O-H and N-H stretches is due to hydrogen bonding. The strong C=O and C-F stretching absorptions are highly characteristic of this molecule.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 143.
-
Key Fragmentation Pathways:
-
Loss of the hydroxymethyl group (-CH₂OH) would result in a fragment at m/z = 112.
-
Cleavage of the amide C-N bond could lead to fragments corresponding to the trifluoroacetyl cation ([CF₃CO]⁺) at m/z = 97 and the N-(hydroxymethyl)aminyl radical cation.
-
Loss of the trifluoromethyl group (-CF₃) would result in a fragment at m/z = 74.
-
Protocol for Structural Confirmation
This workflow illustrates the logical progression of spectroscopic analysis for structural confirmation.
Caption: Spectroscopic Workflow for Structural Elucidation.
Applications in Synthesis and Drug Discovery
This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity of its N-hydroxymethyl group, which can act as a synthetic equivalent of a protected formaldehyde or as an electrophilic aminomethylating agent under acidic conditions.
A notable application is its use as a precursor for more complex, biologically active molecules. For instance, it has been used in the synthesis of 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. In this reaction, the N-hydroxymethyl group reacts with isoquinoline in the presence of a strong acid to afford the corresponding aminomethylated product. This type of transformation is highly valuable for introducing the trifluoroacetamido-methyl moiety into aromatic and heteroaromatic systems, which are common scaffolds in drug candidates. Such compounds have been investigated as potential antagonists or agonists of the vanilloid VR1 receptor, which is implicated in pain and inflammation.
The trifluoroacetamide group in the resulting products can serve as a bioisostere for other functional groups and can enhance the metabolic stability of the final compound. The ability of this compound to participate in such carbon-carbon bond-forming reactions highlights its utility as a key intermediate in the synthesis of novel chemical entities for drug discovery programs. It is also used in custom synthesis for various applications in the pharmaceutical and chemical industries.[5]
Safety and Handling
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.50667-69-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lavenderlabs.co.in [lavenderlabs.co.in]
"2,2,2-Trifluoro-N-(hydroxymethyl)acetamide CAS number 50667-69-1"
An In-depth Technical Guide to 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (CAS: 50667-69-1): A Versatile Reagent in Medicinal Chemistry
Abstract
This compound, bearing the CAS number 50667-69-1, is a unique bifunctional reagent that is gaining prominence in the fields of organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and applications. The molecule's architecture, featuring a highly electron-withdrawing trifluoroacetyl group appended to an N-(hydroxymethyl)amide moiety, renders it a stable, crystalline solid that serves as a potent electrophilic amido-methylation agent upon activation. Its utility as a building block for introducing the trifluoroacetamido-methyl group into complex molecules is particularly valuable in drug discovery, where the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, handling, and strategic application.
Physicochemical Properties and Structural Analysis
This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 50667-69-1 | [1] |
| Molecular Formula | C₃H₄F₃NO₂ | [2][1] |
| Molecular Weight | 143.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | 99-103 °C | |
| Boiling Point | 237 °C | [2] |
| Physical Form | Solid | |
| Sensitivity | Hygroscopic | [2][3] |
| Storage Temperature | 2-8 °C | [2][4] |
Structural Insights: The molecule's reactivity is dictated by the interplay between its two key functional components. The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing, which significantly influences the electron density of the adjacent amide bond. This electronic effect enhances the acidity of the N-H proton and polarizes the carbonyl group. The N-(hydroxymethyl) group (-CH₂OH) is the primary site of reactivity. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a highly reactive N-acyliminium ion intermediate. This intermediate is a powerful electrophile, capable of reacting with a wide range of nucleophiles.
Caption: Molecular structure of the title compound.
Synthesis and Purification
Expertise & Experience: The Causality Behind the Synthesis The most direct and industrially scalable synthesis of this compound involves the condensation reaction between 2,2,2-trifluoroacetamide and formaldehyde. This reaction is a classic example of hydroxymethylation of an amide. The choice of catalyst (acid or base) is critical. A base is typically used to deprotonate the amide, generating a more nucleophilic amide anion that readily attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is typically performed in an aqueous or alcoholic solvent that can solubilize both reactants. Purification by recrystallization is effective due to the compound's crystalline nature, allowing for the removal of unreacted starting materials and polymeric byproducts.
Trustworthiness: A Self-Validating Experimental Protocol
Objective: To synthesize this compound from 2,2,2-trifluoroacetamide and formaldehyde.
Materials:
-
2,2,2-Trifluoroacetamide (1.0 eq)
-
Formaldehyde (37 wt. % in H₂O, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 0.1 eq)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,2,2-trifluoroacetamide and deionized water. Stir until the solid is fully dissolved.
-
Catalyst Addition: Add potassium carbonate to the solution.
-
Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add the formaldehyde solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to afford pure this compound as a white crystalline solid.
-
Validation: Confirm the product's identity and purity via:
-
Melting Point Analysis: Expected range 99-103 °C.
-
NMR Spectroscopy: Confirm the presence of characteristic peaks for the CF₃, CH₂, NH, and OH groups.
-
FTIR Spectroscopy: Verify the presence of key functional group stretches (O-H, N-H, C=O, C-F).
-
Caption: A typical workflow for synthesis and purification.
Core Reactivity and Mechanistic Insights
The primary utility of this compound in synthesis stems from its ability to act as an electrophilic amido-methylation reagent. While stable under neutral conditions, it becomes activated in the presence of a strong acid, such as sulfuric acid.[5] The acid catalyzes the elimination of water to form a highly electrophilic N-acyliminium ion. This transient species is readily attacked by a wide variety of nucleophiles (Nu⁻), including arenes, alkenes, and heteroatoms, to form a new carbon-nucleophile bond, effectively installing a trifluoroacetamido-methyl group onto the nucleophilic substrate.
The trifluoroacetyl group plays a dual role: it stabilizes the N-acyliminium ion intermediate and can later serve as a protecting group for the resulting amine, which can be cleaved under specific conditions.[6] This controlled reactivity makes the title compound a more manageable and often safer alternative to using formaldehyde and trifluoroacetamide directly in certain applications.
Caption: The key reactive pathway for the title compound.
Applications in Drug Development and Organic Synthesis
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[7] this compound serves as a valuable reagent for introducing the trifluoroacetamido-methyl (-CH₂NHCOCF₃) moiety, a precursor to the often-desired trifluoroethyl amine group or a stable structural element in its own right.
-
Synthesis of Bioactive Molecules: It has been used as a key precursor in the synthesis of complex compounds. For instance, it is employed in processes to prepare polymorphs of chlorooxotrifluoromethylphenyldihydrotriazolylbenzylpivalamide, which are investigated as mPGES-1 inhibitors for treating inflammatory conditions.[2]
-
Vanilloid VR1 Receptor Modulators: In a notable application, the reaction of n-hydroxymethyl trifluoroacetamide with isoquinoline in sulfuric acid yields a single positional isomer that is an important precursor for potent antagonists or agonists of the vanilloid VR1 receptor.[5] These receptors are targets for novel pain relief and anti-inflammatory drugs.[5]
-
Trifluoroacetyl Group as a Protecting Group: The trifluoroacetyl group is a versatile protecting group for amines. It is stable under many reaction conditions but can be cleaved when necessary, making trifluoroacetamide derivatives useful in multi-step syntheses.[6][8][9]
Analytical Characterization
Thorough analytical characterization is crucial for verifying the identity and purity of this compound. Spectroscopic data for this compound is available in public databases such as PubChem.[1]
| Technique | Expected Observations |
| ¹H NMR | A doublet for the -CH₂- protons (coupled to the NH proton), a triplet for the -NH- proton (coupled to the CH₂ protons), and a broad singlet for the -OH proton. |
| ¹³C NMR | Signals corresponding to the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, and the methylene (-CH₂-) carbon.[1] |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching (strong, ~1700 cm⁻¹), and C-F stretching (strong, in the 1100-1300 cm⁻¹ region).[1] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of H₂O or the CF₃ group.[1] |
Safety, Handling, and Storage
Authoritative Grounding: Hazard Information this compound is classified as an irritant and requires careful handling to minimize exposure.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
(Data sourced from ECHA C&L Inventory)[2][1]
Self-Validating Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile rubber gloves, chemical safety goggles, and a lab coat.[3][10]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][11]
-
Handling: Avoid dust formation.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Get medical attention if irritation persists.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3][10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[3][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]
-
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[3] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[3] Keep in a cool place, with recommended temperatures between 2-8°C.[2][4]
References
- 1. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(HYDROXYMETHYL)TRIFLUOROACETAMIDE | 50667-69-1 [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 50667-69-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 7. jelsciences.com [jelsciences.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Mechanism of Action of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. In the absence of direct mechanistic studies on this specific molecule, this guide synthesizes evidence from analogous chemical structures and fundamental chemical principles to posit its primary biological activity. The central hypothesis is that this compound functions as a formaldehyde prodrug , undergoing decomposition to release formaldehyde and 2,2,2-trifluoroacetamide. This guide will delve into the chemical basis for this proposed mechanism, the downstream biological sequelae of formaldehyde release, and the potential applications and toxicological considerations for researchers and drug development professionals.
Introduction: Unveiling a Potential Formaldehyde Donor
This compound (TF-MFA) is a small, fluorinated organic molecule. While specific applications in drug development are not extensively documented in peer-reviewed literature, its structure is analogous to a class of compounds known as N-(hydroxymethyl)amides, which have been investigated as prodrugs.[1][2][3] The hydroxymethyl group attached to the amide nitrogen is a key structural feature that suggests a propensity for chemical or enzymatic decomposition. This guide will explore the compelling, albeit inferred, mechanism of action of TF-MFA as a formaldehyde donor and the significant biological implications of this activity.
Proposed Mechanism of Action: The Formaldehyde Release Hypothesis
The core of TF-MFA's biological activity is proposed to be its decomposition to release formaldehyde, a highly reactive one-carbon aldehyde. This hypothesis is predicated on the known chemistry of N-(hydroxymethyl)amides.[4]
Chemical Rationale for Decomposition
N-(hydroxymethyl)amides are known to be labile and can undergo decomposition under physiological conditions (aqueous environment, neutral pH). The reaction is thought to proceed via a retro-amidoalkylation reaction, which is essentially the reverse of the initial synthesis of the N-(hydroxymethyl)amide from an amide and formaldehyde.
The decomposition is a reversible equilibrium, but the removal or reaction of formaldehyde in a biological system would drive the reaction forward, leading to the accumulation of the parent amide and the effects of formaldehyde.
Diagram 1: Proposed Decomposition of this compound
Caption: Proposed decomposition pathway of TF-MFA.
The Role of the Trifluoromethyl Group
The electron-withdrawing nature of the trifluoromethyl (-CF3) group in the acetamide moiety is expected to influence the stability of the parent amide, 2,2,2-trifluoroacetamide. While trifluoroacetic acid (a potential metabolite of trifluoroacetamide) has been studied for its environmental presence and mammalian toxicity, the direct impact of the trifluoromethyl group on the decomposition rate of TF-MFA has not been experimentally determined.[5][6] It is plausible that the electron-withdrawing effect could influence the equilibrium of the decomposition reaction.
The Biological Consequence: The Multifaceted Role of Formaldehyde
The release of formaldehyde is the lynchpin of TF-MFA's proposed mechanism of action. Formaldehyde is not merely a toxin; it is an endogenous molecule with a complex and concentration-dependent biological profile.[7][8][9]
Endogenous Formaldehyde and its Physiological Functions
Formaldehyde is a natural product of cellular metabolism and plays a role in various essential biochemical pathways, including:
-
One-carbon metabolism: It serves as a source of one-carbon units for the synthesis of purines, thymidine, and certain amino acids.[10]
-
Epigenetic regulation: Recent studies suggest that endogenous formaldehyde can act as an inhibitor of DNA methylation, a key epigenetic mechanism for gene regulation.[11]
Toxicological Profile of Formaldehyde
Exogenous formaldehyde or an overproduction of endogenous formaldehyde can lead to significant toxicity. Its high reactivity allows it to non-specifically react with biological macromolecules.
Table 1: Summary of Formaldehyde's Biological Effects
| Biological Effect | Description | Key Molecular Interactions |
| Cytotoxicity | High concentrations of formaldehyde can lead to cell death through protein precipitation and disruption of cellular functions.[12] | Cross-linking of proteins, leading to enzyme inactivation and structural damage. |
| Genotoxicity | Formaldehyde is a known mutagen and can cause DNA damage.[13][14] | Formation of DNA-protein crosslinks, DNA adducts, and single-strand breaks. |
| Carcinogenicity | The International Agency for Research on Cancer (IARC) classifies formaldehyde as a Group 1 carcinogen (carcinogenic to humans).[15][16][17] | Chronic exposure is linked to nasopharyngeal cancer and leukemia. The exact mechanisms are still under investigation but are thought to involve its genotoxic and cytotoxic effects.[10] |
| Irritation | Formaldehyde is a potent irritant to the eyes, skin, and respiratory tract.[16][18] | Direct chemical interaction with mucous membranes and nerve endings. |
| Allergic Sensitizer | It can cause allergic contact dermatitis.[10] | Haptens formed by the reaction of formaldehyde with skin proteins can elicit an immune response. |
Diagram 2: Cellular Targets of Released Formaldehyde
Caption: Key cellular targets of formaldehyde.
Experimental Methodologies for Investigating the Mechanism
Validating the proposed mechanism of action for TF-MFA would require a series of targeted experiments.
Protocol: In Vitro Formaldehyde Release Assay
Objective: To quantify the release of formaldehyde from this compound in a controlled in vitro system.
Materials:
-
This compound (TF-MFA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde standard solutions
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (HPLC grade)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of TF-MFA in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in PBS (pH 7.4).
-
Incubate the TF-MFA solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a DNPH solution to derivatize any released formaldehyde.
-
Analyze the derivatized sample by HPLC to quantify the formaldehyde-DNPH adduct.[19][20][21]
-
Generate a standard curve using formaldehyde solutions of known concentrations to calculate the amount of formaldehyde released from TF-MFA.
Expected Outcome: A time-dependent increase in the concentration of the formaldehyde-DNPH adduct, confirming the release of formaldehyde from TF-MFA.
Cellular Assays for Assessing Downstream Effects
-
Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration-dependent toxicity of TF-MFA on various cell lines.
-
Comet Assay or γ-H2AX Staining: To assess DNA damage induced by TF-MFA treatment.
-
Western Blotting for DNA Repair Proteins: To investigate the activation of DNA damage response pathways.
Potential Applications and Toxicological Considerations
Therapeutic and Research Applications
Given its proposed mechanism as a formaldehyde donor, TF-MFA could be explored in several areas:
-
Anticancer Prodrug: Formaldehyde's cytotoxic and genotoxic properties could be harnessed for cancer therapy, where a localized release of formaldehyde could kill cancer cells. The trifluoroacetamide moiety could be modified to target the molecule to specific tumors.
-
Antimicrobial Agent: Formaldehyde is a potent biocide.[22] TF-MFA could be investigated as a controlled-release antimicrobial agent.
-
Chemical Biology Probe: As a tool to study the cellular effects of a controlled release of formaldehyde, helping to elucidate its roles in physiology and pathology.
Safety and Toxicology
The safety profile of TF-MFA is expected to be dominated by the release of formaldehyde and the properties of 2,2,2-trifluoroacetamide.
-
Formaldehyde Toxicity: As detailed in Table 1, the potential for irritation, sensitization, genotoxicity, and carcinogenicity must be carefully considered.[23][24][25]
-
Trifluoroacetamide Toxicity: The safety data sheet for 2,2,2-trifluoroacetamide indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[26][27] The in vivo metabolism and long-term effects of trifluoroacetamide are not well-characterized.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong theoretical and analogical basis exists to propose its function as a formaldehyde prodrug. Its chemical structure is conducive to decomposition, releasing formaldehyde and 2,2,2-trifluoroacetamide. The biological activity of TF-MFA is therefore likely to be a direct consequence of the pleiotropic effects of formaldehyde on cellular systems. Further experimental validation is crucial to confirm this proposed mechanism and to explore the potential therapeutic or research applications of this molecule, while carefully considering its toxicological profile.
References
- 1. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 2. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 7. Formaldehyde - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gov.uk [gov.uk]
- 11. Formaldehyde, a carcinogen, is also used by the body to regulate our genes | Letters & Science [ls.berkeley.edu]
- 12. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. Toxicokinetics and Modes of Action of Formaldehyde - Review of the Environmental Protection Agency’s Draft IRIS Assessment of Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. niehs.nih.gov [niehs.nih.gov]
- 16. gov.uk [gov.uk]
- 17. Formaldehyde and Cancer Risk - NCI [cancer.gov]
- 18. HEALTH EFFECTS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. americanchemistry.com [americanchemistry.com]
- 23. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. assets.thermofisher.cn [assets.thermofisher.cn]
- 25. capotchem.cn [capotchem.cn]
- 26. synquestlabs.com [synquestlabs.com]
- 27. fishersci.com [fishersci.com]
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide: A High-Potential Formaldehyde Scavenger for Pharmaceutical Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Challenge of Formaldehyde in Drug Development
Formaldehyde, a ubiquitous and highly reactive aldehyde, presents a significant challenge in the manufacturing and storage of pharmaceutical products, particularly biologics such as vaccines and protein therapeutics. Its presence, often as a residual from manufacturing processes or as a degradation product of excipients, can lead to the cross-linking of proteins, aggregation, and a loss of therapeutic efficacy.[1] Consequently, the effective scavenging of formaldehyde is a critical aspect of ensuring the stability, safety, and shelf-life of these sensitive drug products. This guide introduces 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a promising, yet underexplored, candidate for formaldehyde scavenging in pharmaceutical formulations. We will delve into its proposed mechanism of action, the rationale for its potential advantages, and provide a framework for its evaluation and implementation.
Chemical Properties and Synthesis of this compound
This compound is a fluorinated amide with the chemical formula C₃H₄F₃NO₂ and a molecular weight of approximately 143.06 g/mol . The presence of the trifluoromethyl group is anticipated to significantly influence its chemical properties, particularly its reactivity and the stability of its reaction products.
| Property | Value |
| Molecular Formula | C₃H₄F₃NO₂ |
| Molecular Weight | 143.06 g/mol |
| Appearance | White crystalline powder |
| IUPAC Name | This compound |
The synthesis of N-hydroxymethyl amides is generally achieved through the reaction of an amide with formaldehyde, often in the presence of a base catalyst. For instance, N-hydroxymethyl-nicotinamide has been synthesized by treating nicotinamide with an excess of formaldehyde in the presence of potassium carbonate. A similar approach can be adopted for the synthesis of this compound from 2,2,2-trifluoroacetamide and formaldehyde.
The Scavenging Mechanism: A Nucleophilic Attack
The proposed mechanism for formaldehyde scavenging by this compound is rooted in the nucleophilic character of the amide nitrogen. The reaction proceeds via a nucleophilic addition of the amide to the electrophilic carbonyl carbon of formaldehyde.
The reaction is generally reversible, and the stability of the resulting N-hydroxymethyl adduct is a key determinant of the scavenger's efficacy. In the context of pharmaceutical formulations, a stable adduct is desirable to prevent the re-release of formaldehyde.
The electron-withdrawing nature of the trifluoromethyl group in this compound is hypothesized to play a crucial role in the stability of the resulting adduct. While it may slightly decrease the nucleophilicity of the amide nitrogen, it is also expected to increase the stability of the C-N bond in the adduct, thereby shifting the equilibrium towards the product side and enhancing the scavenging efficiency.
Evaluating Scavenging Efficacy: A Step-by-Step Protocol
The validation of this compound as a formaldehyde scavenger requires a robust and systematic approach. The following experimental workflow outlines the key steps for assessing its performance in a simulated pharmaceutical formulation.
Protocol for Quantification of Residual Formaldehyde
This protocol is adapted from established methods for formaldehyde determination in vaccines and biologics.[2][3][4]
1. Materials and Reagents:
-
This compound
-
Formaldehyde standard solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Sample Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Spike a known concentration of formaldehyde into PBS to simulate a contaminated formulation.
-
Add the scavenger solution to the formaldehyde-spiked buffer at various molar ratios (e.g., 1:1, 5:1, 10:1 scavenger to formaldehyde).
-
Prepare a control sample containing only the formaldehyde-spiked buffer.
-
Incubate all samples at a controlled temperature (e.g., 25°C or 40°C) for a defined period (e.g., 24, 48, 72 hours).
3. Derivatization:
-
To an aliquot of each sample, add the DNPH solution.
-
Incubate the mixture to allow for the derivatization of any remaining free formaldehyde to form the 2,4-dinitrophenylhydrazone derivative.
4. HPLC-UV Analysis:
-
Analyze the derivatized samples using a reverse-phase HPLC system with UV detection.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient to separate the formaldehyde-DNPH derivative from other components.
-
Detection Wavelength: 360 nm
5. Quantification:
-
Create a calibration curve using formaldehyde standards of known concentrations that have undergone the same derivatization procedure.
-
Quantify the amount of residual free formaldehyde in each sample by comparing the peak area of the formaldehyde-DNPH derivative to the calibration curve.
6. Calculation of Scavenging Efficacy:
Scavenging Efficacy (%) = [ ( [FA]control - [FA]sample ) / [FA]control ] * 100
Where:
-
[FA]control is the concentration of formaldehyde in the control sample.
-
[FA]sample is the concentration of residual formaldehyde in the scavenger-treated sample.
Stability and Toxicological Considerations
A critical aspect of evaluating any new excipient is assessing the stability and potential toxicity of its reaction products. The N-hydroxymethyl adduct formed from the reaction of this compound and formaldehyde must be stable under typical storage conditions of pharmaceutical products to prevent the re-release of formaldehyde. Stability studies should be conducted over an extended period and at various temperatures.
Furthermore, the toxicological profile of both the scavenger itself and its formaldehyde adduct must be thoroughly investigated. While N-hydroxymethyl amides are generally considered to have low toxicity, the presence of the trifluoromethyl group necessitates a specific toxicological assessment. In vitro cytotoxicity assays and, subsequently, in vivo studies would be required to establish a comprehensive safety profile before its consideration for use in pharmaceutical formulations. It's important to note that formaldehyde-induced hydroxymethyl DNA adducts are known to be unstable.[5][6]
Conclusion and Future Directions
This compound presents a compelling theoretical case as a potent formaldehyde scavenger for pharmaceutical applications. The electron-withdrawing trifluoromethyl group is anticipated to enhance the stability of the resulting adduct, a key attribute for effective long-term scavenging. The provided experimental framework offers a clear path for researchers and drug development professionals to rigorously evaluate its efficacy, stability, and safety.
Future research should focus on:
-
Kinetic Studies: To determine the rate of the scavenging reaction under various pH and temperature conditions.
-
Structural Characterization of the Adduct: To confirm the proposed reaction mechanism and the structure of the resulting product using techniques such as NMR and mass spectrometry.
-
Compatibility Studies: To assess the compatibility of the scavenger with a range of active pharmaceutical ingredients and other common excipients.
-
Toxicological Evaluation: To establish a comprehensive safety profile for both the scavenger and its formaldehyde adduct.
Through such systematic investigation, the full potential of this compound as a valuable tool in mitigating the detrimental effects of formaldehyde in pharmaceutical formulations can be realized.
References
- 1. Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validation of Free Formaldehyde Determination Method in DT Vaccine and Tetanus Toxoid Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
"theoretical studies on 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide reactivity"
An In-depth Technical Guide to the Reactivity of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Foreword: Unveiling a Versatile Reagent
In the landscape of modern synthetic chemistry, the demand for reagents that offer a blend of stability, predictable reactivity, and the ability to introduce valuable structural motifs is paramount. This compound, a seemingly simple molecule, emerges as a potent and versatile building block, particularly for the construction of complex nitrogen-containing heterocycles and other structures relevant to pharmaceutical and agrochemical research. Its reactivity is dominated by the interplay between the strongly electron-withdrawing trifluoroacetyl group and the latent electrophilicity of the N-(hydroxymethyl) moiety. This guide provides a deep dive into the theoretical underpinnings and practical applications of its reactivity, designed for researchers and drug development professionals seeking to leverage its unique chemical properties.
Chapter 1: Structural and Electronic Profile
At the heart of this compound's reactivity lies its unique electronic architecture. The molecule can be deconstructed into two key functional components: the trifluoroacetamide group and the N-(hydroxymethyl) group.
-
The Trifluoroacetamide Moiety : The presence of the trifluoromethyl (-CF₃) group is the single most important electronic feature of the molecule. Its intense inductive effect (-I) withdraws electron density from the amide carbonyl, rendering the carbonyl carbon highly electrophilic and increasing the acidity of the amide N-H proton. This electronic pull is critical for stabilizing the key reactive intermediate, as will be discussed. Furthermore, the trifluoroacetyl group can serve as a protecting group for amines, with specific conditions for its removal[1][2].
-
The N-(hydroxymethyl) Moiety : This group is the molecule's reactive handle. While stable under neutral conditions, the hydroxyl group is an excellent leaving group upon protonation. This ability to depart as a water molecule under acidic conditions is the linchpin of the reagent's primary mode of action.
A summary of the key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄F₃NO₂ | [3] |
| Molecular Weight | 143.06 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 50667-69-1 | [3] |
| Appearance | White to almost white powder/crystal |[4][5] |
Chapter 2: The Cornerstone of Reactivity: N-Acyliminium Ion Generation
The principal utility of this compound in synthesis stems from its role as a stable precursor to a highly reactive N-acyliminium ion. These ions are powerful electrophiles, significantly more reactive than simple imines or amides, and are capable of reacting with a wide array of weak π-nucleophiles[6][7].
The generation is typically achieved under Brønsted or Lewis acid catalysis. The mechanism involves the protonation of the hydroxyl group, followed by the elimination of a water molecule.
Caption: Acid-catalyzed generation of the N-acyliminium ion.
The exceptional stability of the departing water molecule provides a strong thermodynamic driving force for this transformation. Critically, the electron-withdrawing trifluoroacetyl group stabilizes the resulting positive charge on the nitrogen atom through resonance and inductive effects, making the formation of this intermediate particularly favorable compared to N-acyliminium ions derived from less electron-deficient amides[6].
Chapter 3: Synthetic Utility: Reactions with Nucleophiles
Once formed, the N-trifluoroacetyl acyliminium ion is a potent electrophile that readily engages in carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a cornerstone of amidoalkylation reactions.
Friedel-Crafts Type Amidoalkylation of Arenes
A primary application is the reaction with electron-rich aromatic and heteroaromatic systems. The N-acyliminium ion acts as the electrophile in a reaction analogous to the classic Friedel-Crafts alkylation. A notable example is the reaction with isoquinoline in the presence of concentrated sulfuric acid, which proceeds efficiently to yield a single positional isomer[8]. This high regioselectivity is often dictated by the electronic and steric properties of the aromatic nucleophile.
Table 2: Conceptual Reactivity Profile with π-Nucleophiles
| Nucleophile Class | Expected Product Type | Mechanistic Insight | Reference Analogy |
|---|---|---|---|
| Electron-Rich Arenes (e.g., Indoles, Pyrroles) | α-Amidoalkylated Arene | Electrophilic Aromatic Substitution | [8][9] |
| Alkenes/Alkynes | Cyclized or Addition Products | Intramolecular or Intermolecular Ene-type reaction | [6] |
| Silyl Enol Ethers | β-Amidocarbonyl Compounds | Mukaiyama-type Aldol Addition | [10] |
| Organometallics (e.g., Grignards) | α-Substituted Amides | Direct nucleophilic addition |[1] |
Intramolecular Cyclizations
In substrates where the nucleophile is tethered to the N-acyliminium ion precursor, intramolecular cyclization reactions can be initiated. This strategy is exceptionally powerful for the stereocontrolled synthesis of nitrogen-containing heterocyclic systems, such as pyrrolidines, piperidines, and more complex alkaloid skeletons[6][7]. The stereochemical outcome of these cyclizations can often be controlled by chiral auxiliaries or catalysts.
Chapter 4: Experimental Protocol: Amidoalkylation of Isoquinoline
This protocol is based on a reported procedure and serves as a self-validating system for harnessing the reactivity of this compound[8]. Adherence to safety protocols is mandatory.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Concentrated sulfuric acid and ammonium hydroxide are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction quench is exothermic. Perform the addition to ice slowly.
Materials:
-
Isoquinoline (1.29 g, 10.0 mmol)
-
This compound (1.43 g, 10.0 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 50 mL)
-
Ice (approx. 200 g)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent: 1:2 Ethyl Acetate:Hexane
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool 50 mL of concentrated sulfuric acid to 20 °C (293 K) using a water bath.
-
Reagent Addition: To the cooled, stirring sulfuric acid, add isoquinoline (10.0 mmol) slowly. Once dissolved, add this compound (10.0 mmol) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours. The solution should be a clear, light-brown color.
-
Work-up (Quench): Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This step is highly exothermic.
-
Neutralization: Add concentrated ammonium hydroxide dropwise to the acidic aqueous mixture until it is basic to pH paper. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (1 x 100 mL).
-
Washing: Wash the organic layer sequentially with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography using a 1:2 mixture of ethyl acetate and hexane as the eluent to afford the desired product, 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide[8].
Caption: Workflow for the synthesis of an amidoalkylated product.
Chapter 5: Broader Implications in Drug Development
The trifluoroacetamido-methyl group introduced by this reagent is a valuable pharmacophore. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The ability to install this group onto complex scaffolds, such as those found in anti-inflammatory and pain relief drugs, highlights the industrial relevance of this chemistry[8]. Derivatives of trifluoroacetamide are key intermediates in the synthesis of modern agrochemicals and pharmaceuticals, underscoring the importance of understanding and controlling their reactivity[11].
Conclusion
This compound is far more than a simple amide. It is a carefully designed electrophile precursor whose reactivity is predictably controlled by acid catalysis. Its primary utility lies in the generation of a stabilized N-acyliminium ion, a potent intermediate for the amidoalkylation of a wide range of nucleophiles. The strong scientific foundation of N-acyliminium ion chemistry, combined with the practical and impactful nature of the trifluoroacetamido-methyl motif, ensures that this reagent will continue to be a valuable tool for researchers and scientists in the pursuit of novel and complex molecular architectures.
References
- 1. Trifluoroacetamides [organic-chemistry.org]
- 2. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]
- 5. 50667-69-1|this compound|BLD Pharm [bldpharm.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Scaffold Diversity from N-Acyliminium Ions. | Semantic Scholar [semanticscholar.org]
- 8. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
"spectroscopic data of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (NMR, IR, MS)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 50667-69-1). As a fluorinated building block, its precise structural confirmation is paramount for its application in pharmaceutical and materials science research. This document, intended for researchers and drug development professionals, synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic structural profile. We delve into the rationale behind experimental choices and the interpretation of spectral features, grounding the analysis in established spectroscopic principles. While experimental IR and MS data are available from public databases, a complete, published NMR spectrum is not. Therefore, this guide presents a predicted NMR analysis based on established principles and data from analogous structures, offering a robust framework for researchers acquiring this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete assignment. In the absence of a publicly available experimental spectrum, the following analysis is predictive, based on fundamental principles and data from structurally related compounds.[1]
The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. Its ability to form hydrogen bonds will slow the exchange rate of the -OH and -NH protons, allowing them to be observed as distinct, and potentially coupled, signals.
Predicted ¹H NMR Data
The proton spectrum is expected to show three distinct signals corresponding to the amide (N-H), alcohol (O-H), and methylene (CH₂) protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.5 | Triplet (t) | 1H | NH | The amide proton is significantly deshielded by the adjacent carbonyl group. It is expected to couple to the two neighboring methylene protons, resulting in a triplet. |
| ~5.0 - 5.5 | Triplet (t) | 1H | OH | The hydroxyl proton's chemical shift is variable and concentration-dependent. It is expected to couple to the adjacent methylene protons, appearing as a triplet. |
| ~4.5 - 5.0 | Doublet of Triplets (dt) or Quartet (q) | 2H | CH₂ | These protons are deshielded by both the adjacent nitrogen and oxygen atoms. They will be split by the N-H proton (into a doublet) and the O-H proton (into a doublet), potentially appearing as a doublet of doublets or a more complex multiplet. If coupling to both is similar, it may resolve as a quartet. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum should reveal three signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157 | C =O | The amide carbonyl carbon appears in its characteristic downfield region. |
| ~116 (q, ¹JCF ≈ 285 Hz) | C F₃ | This carbon is significantly downfield due to the attached fluorine atoms and will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.[2][3] |
| ~65 | C H₂ | This methylene carbon is shifted downfield due to the electronegativity of the directly attached nitrogen and oxygen atoms. |
Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | | ~ -76 | Singlet (s) | CF₃ | The three fluorine atoms are chemically equivalent and are not expected to show coupling to protons over four bonds. The chemical shift is characteristic for a trifluoroacetyl group, referenced to CFCl₃.[4] |
Standardized Protocol for NMR Data Acquisition
This protocol provides a self-validating system for obtaining high-quality NMR spectra.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound. Dissolve the sample in ~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for ¹H NMR. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.
-
¹H NMR Acquisition:
-
Spectral Width: Set to a range of -2 to 12 ppm.
-
Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): Use a 5-second delay to ensure full relaxation of protons, which is crucial for accurate integration.
-
-
¹³C & ¹⁹F NMR Acquisition:
-
Use standard instrument parameters for ¹³C{¹H} and ¹⁹F detection. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Calibrate the ¹⁹F spectrum using an appropriate internal or external standard.
-
Integrate all signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.[5][6]
Interpretation of the IR Spectrum
The spectrum is dominated by strong absorptions corresponding to O-H, N-H, C=O, and C-F bonds. The presence of hydrogen bonding typically broadens the O-H and N-H stretching bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3300 - 3400 | Strong, Broad | O-H and N-H | Stretching |
| ~1700 - 1750 | Strong | C=O (Amide I) | Stretching |
| ~1500 - 1550 | Moderate | N-H | Bending (Amide II) |
| ~1100 - 1300 | Very Strong | C-F | Stretching |
| ~1050 - 1100 | Moderate | C-O | Stretching |
Data sourced from the NIST Chemistry WebBook and PubChem databases.[5][6]
The most telling features are the very strong, sharp carbonyl (Amide I) stretch and the exceptionally strong absorptions in the fingerprint region between 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations in trifluoromethyl groups.[7][8]
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, preferred technique as it requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed. Identify and label the wavenumbers of the major absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of 143.06 g/mol , Electron Ionization (EI) is a common technique.[5][6]
Analysis of the Mass Spectrum
The mass spectrum reveals the molecular ion and several key fragment ions that are diagnostic for the structure.
| m/z | Proposed Fragment Ion | Formula | Rationale for Formation |
| 143 | [C₃H₄F₃NO₂]⁺ | M⁺ | Molecular Ion |
| 113 | [C₂H₂F₃NO]⁺ | [M - CH₂O]⁺ | Loss of formaldehyde via McLafferty-type rearrangement or cleavage. |
| 69 | [CF₃]⁺ | Alpha-cleavage, loss of the stable trifluoromethyl cation. This is a very common fragment for CF₃-containing compounds. | |
| 44 | [CONH₂]⁺ or [CH₂NH₂]⁺ | Cleavage of the N-C bond or C-C bond, respectively. The peak at m/z 44 is reported as the base peak.[5] | |
| 29 | [CHO]⁺ | Further fragmentation.[5] |
GC-MS data from PubChem indicates top peaks at m/z 44, 69, and 29.[5] The base peak at m/z 44 suggests that cleavage leading to a small, stable nitrogen-containing fragment is highly favored. The presence of a strong peak at m/z 69 is definitive evidence for the CF₃ group.[9]
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
-
GC Separation:
-
Inject a small volume (1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., a DB-5ms) to separate the analyte from any impurities.
-
Employ a temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min, to ensure elution of the compound.
-
-
Ionization and Mass Analysis:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Use standard Electron Ionization (EI) at 70 eV. This energy level is standard and produces reproducible fragmentation patterns.
-
The resulting ions are separated by a mass analyzer, typically a quadrupole, scanning a mass range of m/z 20-300.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (M⁺).
-
Analyze the fragmentation pattern and propose structures for the major fragment ions observed in the spectrum.
-
Compare the obtained spectrum with library data if available.
-
Integrated Spectroscopic Analysis
The convergence of data from NMR, IR, and MS provides unequivocal confirmation of the structure of this compound.
-
IR spectroscopy confirms the presence of all key functional groups: the O-H and N-H (broad stretch ~3300 cm⁻¹), the amide C=O (strong stretch ~1720 cm⁻¹), and the characteristic C-F bonds of the trifluoromethyl group (very strong absorptions ~1100-1300 cm⁻¹).
-
Mass Spectrometry establishes the correct molecular weight with a molecular ion peak at m/z 143. The fragmentation pattern, including the base peak at m/z 44 and a prominent CF₃⁺ fragment at m/z 69, is fully consistent with the assigned structure.
-
NMR spectroscopy (predicted) provides the detailed connectivity map. It confirms the presence of the CH₂, NH, and OH protons in a 2:1:1 ratio and the three unique carbon environments (CF₃, C=O, CH₂), with the ¹⁹F NMR confirming the trifluoroacetyl moiety.
Together, these three spectroscopic techniques provide a complementary and comprehensive characterization, validating the identity and purity of this compound for its intended use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. colorado.edu [colorado.edu]
- 5. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Hydroxymethyl fluoroacetamide [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetamide, 2,2,2-trifluoro-N-phenyl- [webbook.nist.gov]
- 9. whitman.edu [whitman.edu]
"potential applications of trifluoroacetamide derivatives in biochemistry"
Abstract
The trifluoroacetamide group, a seemingly simple chemical modification, has emerged as a powerful and versatile tool in the armamentarium of biochemists, medicinal chemists, and drug development professionals. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, impart a distinct set of characteristics that have been ingeniously exploited in a variety of biochemical applications. This in-depth technical guide provides a comprehensive overview of the key applications of trifluoroacetamide derivatives, delving into the mechanistic principles, practical methodologies, and critical considerations for their successful implementation. From serving as a unique protecting group in solid-phase peptide synthesis to acting as a sensitive reporter in advanced NMR-based structural biology and a scaffold for potent enzyme inhibitors, the trifluoroacetamide functionality offers elegant solutions to contemporary challenges in biochemical research. This whitepaper aims to be an essential resource for researchers seeking to leverage the full potential of these remarkable molecules.
Introduction: The Physicochemical Allure of the Trifluoroacetamide Group
The trifluoroacetamide group (-NHCOCF₃), often abbreviated as Tfa, possesses a unique combination of steric and electronic properties that underpin its utility in biochemical contexts. The three fluorine atoms exert a powerful inductive electron-withdrawing effect, which significantly influences the reactivity and physicochemical characteristics of the amide bond.
Key Properties and Their Biochemical Implications:
-
Enhanced Acidity of the N-H Bond: The electron-withdrawing nature of the CF₃ group increases the acidity of the amide proton, facilitating its removal under specific conditions. This property is crucial for its application as a protecting group.
-
Altered Amide Bond Stability: The trifluoroacetyl group can modulate the stability of the amide bond to both acidic and basic hydrolysis, a feature that is exploited for orthogonal protection strategies in chemical synthesis.
-
¹⁹F NMR Signature: The presence of three magnetically equivalent fluorine atoms provides a strong and sensitive signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This has paved the way for its use as a non-perturbative probe for studying molecular interactions and dynamics.[1][2]
-
Minimal Steric Hindrance: Compared to other common protecting groups like Fmoc or Boc, the trifluoroacetyl group is relatively small, which can be advantageous in sterically hindered environments.[3][4]
-
Metabolic Stability (in some contexts): The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group generally resistant to metabolic degradation. This stability is beneficial when designing probes or inhibitors for in vivo applications.
This guide will explore how these fundamental properties are translated into practical applications that are advancing our understanding of complex biological systems.
Trifluoroacetamide Derivatives as Amine Protecting Groups in Peptide Synthesis
The synthesis of peptides with a defined sequence is a cornerstone of biochemical and pharmaceutical research. The protection of the α-amino group of amino acids is a critical step to prevent unwanted side reactions during peptide bond formation. While the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups have been the workhorses in this field, the trifluoroacetyl (Tfa) group has emerged as a valuable alternative, particularly in solid-phase peptide synthesis (SPPS).[3][4][5]
The Tfa Group in Solid-Phase Peptide Synthesis (SPPS): An Orthogonal Strategy
The novelty of using the Tfa group in SPPS lies in its unique deprotection conditions, which are orthogonal to the traditional acid-labile (Boc) and base-labile (Fmoc) strategies.[3][5] This orthogonality provides chemists with greater flexibility in designing complex synthetic routes, especially for modified peptides.
Key Advantages of Tfa in SPPS:
-
Mild Deprotection: The Tfa group can be efficiently removed under mild, reductive conditions, typically using sodium borohydride (NaBH₄) in a mixed solvent system like ethanol/tetrahydrofuran (THF).[3][4][5] This is in contrast to the harsh acidic conditions (e.g., trifluoroacetic acid, TFA) required for Boc removal or the basic conditions (e.g., piperidine) for Fmoc removal.
-
Orthogonality: The stability of the Tfa group to the acidic and basic conditions used for Boc and Fmoc deprotection, respectively, makes it an excellent orthogonal protecting group.[3][5] This allows for the selective deprotection of specific amino groups within a peptide sequence, enabling site-specific modifications.
-
Atom Economy: The Tfa group has a lower molecular weight compared to the bulky Fmoc group, which can be advantageous in terms of atom economy and potentially higher loading capacities on the solid support.[3][4]
Experimental Workflow: Tfa-Based SPPS
The following diagram and protocol outline a typical workflow for the incorporation and deprotection of a Tfa-protected amino acid in SPPS.
Figure 1: Workflow for Tfa-based Solid-Phase Peptide Synthesis.
Protocol 1: Tfa Group Deprotection in SPPS
-
Resin Swelling: Swell the Tfa-protected peptide-resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Deprotection Cocktail Preparation: Prepare a fresh solution of sodium borohydride (NaBH₄) in a mixture of ethanol (EtOH) and tetrahydrofuran (THF). A typical concentration is 1 M NaBH₄.
-
Deprotection Reaction: Add the NaBH₄ solution to the resin and gently agitate at room temperature. The reaction is typically complete within 60 minutes.[4]
-
Washing: After the reaction, thoroughly wash the resin with a sequence of solvents such as THF, EtOH, water, and DMF to remove excess reagents and byproducts.
-
Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
Proceed to the Next Coupling Step: The deprotected peptide-resin is now ready for the coupling of the next amino acid.
Site-Specific N-Methylation
A significant application of the Tfa group's orthogonality is in the site-specific N-methylation of peptide backbones.[3][5] N-methylation is a common strategy to improve the pharmacokinetic properties of peptide drugs, such as metabolic stability and membrane permeability. The Tfa group can protect the N-terminus while other amino acid side chains are protected with standard groups, allowing for selective methylation of the newly deprotected amine under Mitsunobu conditions.[3][5]
Trifluoroacetamide Derivatives as ¹⁹F NMR Probes in Biochemistry
¹⁹F NMR spectroscopy has emerged as a powerful technique for studying the structure, dynamics, and interactions of biomolecules.[2] The fluorine nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to observe the local environment of a strategically introduced fluorine-containing probe.[2] Trifluoroacetamide derivatives are excellent candidates for ¹⁹F NMR probes due to their strong signal from three equivalent fluorine atoms and the sensitivity of their chemical shift to the local environment.[1]
Probing Protein Conformation and Interactions
Site-specifically incorporating a trifluoroacetamide-containing amino acid or labeling a specific residue (e.g., cysteine) with a trifluoroacetamide-based tag allows researchers to monitor conformational changes in proteins upon ligand binding, protein-protein interaction, or changes in the cellular environment.[1] The ¹⁹F chemical shift is exquisitely sensitive to the local dielectric and magnetic shielding environment.[1]
Figure 2: Using Tfa-derivatives as ¹⁹F NMR probes for proteins.
Table 1: Comparison of Thiol-Reactive Trifluoromethyl Probes for ¹⁹F NMR
| Probe | Full Name | Chemical Shift Dispersion (ppm) in MeOH/H₂O | Reference |
| BTFMA | 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | High | [1] |
| 3-BTFMA | N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | Moderate | [2] |
| BTFA | 3-bromo-1,1,1-trifluoropropan-2-one | Low | [1] |
| TFET | 2,2,2-trifluoroethyl-1-thiol | Low | [1] |
Data adapted from reference[1]. Chemical shift dispersion is a measure of the sensitivity of the probe's ¹⁹F chemical shift to changes in solvent polarity.
Determination of Membrane Potential and Cell Volume
Trifluoroacetamide can be used in conjunction with trifluoroacetate to measure membrane potential and intracellular/extracellular volume ratios in cells, such as erythrocytes, using ¹⁹F NMR.[6] Trifluoroacetate, being an anion, distributes across the cell membrane according to the membrane potential. In contrast, the neutral trifluoroacetamide freely diffuses across the membrane and its distribution reflects the relative volumes of the intracellular and extracellular compartments.[6] By observing the separate ¹⁹F NMR resonances for the intracellular and extracellular populations of both molecules, these two important physiological parameters can be determined simultaneously.[6]
Trifluoroacetamide Derivatives as Enzyme Inhibitors
The trifluoromethyl group is a common motif in medicinal chemistry, often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Trifluoroacetamide derivatives themselves have been investigated as inhibitors of various enzymes. The strong electron-withdrawing nature of the trifluoromethyl group can polarize the adjacent carbonyl group, making it more susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine, or a water molecule activated by a metal ion).
While specific examples of trifluoroacetamide derivatives as standalone enzyme inhibitors are less prevalent in the initial search results than trifluoromethyl ketones, the principle of leveraging the electrophilicity of the carbonyl group is a well-established strategy in inhibitor design. For instance, trifluoromethyl ketones are potent inhibitors of various hydrolases, including proteases and esterases, where they act as transition-state analogs by forming stable hemiacetal or hemiketal adducts with active site nucleophiles.[7] It is plausible that trifluoroacetamide derivatives could be designed to function similarly.
Recent research has also shown that trifluoroacetylaniline compounds, synthesized via a transition-metal-free coupling reaction, exhibit bactericidal effects, suggesting their potential as antimicrobial agents that may act through enzyme inhibition.[8]
Other Potential Applications
The versatility of the trifluoroacetamide moiety suggests its potential in other areas of biochemistry:
-
Metabolic Labeling: While not a direct result from the initial searches, the small size and potential for bioorthogonal chemistry make trifluoroacetamide derivatives intriguing candidates for metabolic labeling studies.[9][10][11][12] By analogy to other small fluorinated reporters, cells could potentially incorporate trifluoroacetylated precursors into various biomolecules, allowing for subsequent detection by ¹⁹F NMR or mass spectrometry.
-
Fluorescence Quenching: Trifluoroacetamide has been shown to be a good quencher of tryptophan fluorescence.[13][14] This property can be exploited in studies of protein folding and dynamics, where changes in the fluorescence of tryptophan residues are monitored.
Conclusion and Future Perspectives
Trifluoroacetamide derivatives represent a class of molecules with significant and expanding utility in biochemistry. Their unique physicochemical properties have enabled innovative approaches in peptide synthesis, providing a valuable orthogonal protection strategy. In the realm of structural biology, their application as ¹⁹F NMR probes offers a sensitive and non-perturbative means to investigate the intricacies of protein function and cellular physiology. While their role as enzyme inhibitors is an area of active exploration, the foundational principles of their reactivity suggest a promising future in drug discovery.
As synthetic methodologies for the precise introduction of the trifluoroacetamide group continue to evolve, and as our understanding of its behavior in complex biological systems deepens, we can anticipate even more creative and impactful applications of this versatile chemical entity. The continued development of novel trifluoroacetamide-based reagents and their integration into multidisciplinary research programs will undoubtedly contribute to significant advances in our understanding of life at the molecular level.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. Determination of membrane potential and cell volume by 19F NMR using trifluoroacetate and trifluoroacetamide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 代謝標識と化学選択的ライゲーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 14. 三氟乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Reactivity of N-(hydroxymethyl)amides in Biological Systems
This guide provides a comprehensive exploration of the chemical reactivity of N-(hydroxymethyl)amides and their profound implications within biological contexts. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple descriptions to elucidate the underlying mechanisms that govern the behavior of these versatile, yet potentially hazardous, molecules. We will dissect their role as formaldehyde donors, their application in prodrug design, their utility as crosslinking agents, and the methodologies required to accurately characterize their interactions with biological macromolecules.
The Core Chemistry: A Reversible Equilibrium of Formaldehyde
N-(hydroxymethyl)amides, also known as N-methylolamides, are characterized by a hydroxymethyl group attached to the nitrogen of an amide. The cornerstone of their biological reactivity is the inherent lability of the N-CH₂OH bond. This bond exists in a dynamic, reversible equilibrium with its constituent parent amide and formaldehyde.[1][2][3][4][5] The position of this equilibrium is highly sensitive to environmental conditions such as pH and temperature.
This decomposition is often catalyzed by hydroxide ions in aqueous solutions.[1] The stability of the N-(hydroxymethyl)amide is intrinsically linked to the acidity of the parent amide; a more acidic parent amide generally corresponds to a faster decomposition rate.[1] This reversible release of formaldehyde is the primary driver of the biological effects observed for this class of compounds, positioning them as controllable formaldehyde delivery systems.[6]
Caption: The central reactivity pathway of N-(hydroxymethyl)amides in biological systems.
The stability of these compounds can be significantly influenced by substitutions on the amide nitrogen. For instance, N-(hydroxymethyl)-N-methylbenzamide is less stable under alkaline conditions than N-(hydroxymethyl)benzamide and is more prone to degradation that produces formaldehyde.[7] Computational studies have shown a correlation between the calculated N-CH₂OH bond length and the logarithm of the compound's half-life under physiological conditions, offering a potential predictive tool for assessing stability and reactivity.[8]
Biological Consequences: From Covalent Modification to Toxicology
The release of formaldehyde, a known toxin and carcinogen, dictates the primary biological consequences of exposure to N-(hydroxymethyl)amides. Formaldehyde is a highly reactive electrophile that readily forms covalent bonds with nucleophilic groups on biomolecules, most notably the primary amines of proteins (e.g., lysine side chains) and DNA bases.[9] This reactivity can lead to protein-protein and protein-DNA crosslinks, disrupting cellular function and inducing genotoxicity.[2][6]
Some N-(hydroxymethyl)amides, such as N-(hydroxymethyl)acrylamide (NMA), possess dual reactivity.[10] NMA contains both the formaldehyde-releasing hydroxymethyl group and a reactive vinyl group, making it a potent crosslinking agent used in the synthesis of polymers and hydrogels.[10][11] The acrylamide moiety itself is an electrophile that can react with soft nucleophiles like the thiol group of glutathione (GSH), a key cellular antioxidant.[12][13] This dual reactivity contributes to its toxicological profile, which includes neurotoxicity and reproductive toxicity.[14][15]
Toxicological Profile Summary:
| Compound | Observed Toxicological Effects | Key Mechanisms |
| N-(hydroxymethyl)acrylamide | Reproductive toxicity, neurotoxicity, carcinogenicity in mice.[14][15] | Formaldehyde release, Michael addition via vinyl group.[12][13] |
| General N-methylolamides | Potential for heritable genetic damage, carcinogenicity.[16] | Release of genotoxic formaldehyde.[6] |
Applications in Drug Design and Biotechnology
Despite their potential toxicity, the unique reactivity of N-(hydroxymethyl)amides has been strategically harnessed in drug development and biotechnology.
Prodrug Design
N-hydroxymethylation is a valuable prodrug strategy for masking amine or amide functionalities in a parent drug molecule.[17] This modification can enhance aqueous solubility and improve enzymatic stability.[17] The N-(hydroxymethyl)amide prodrug is designed to be stable until it reaches the target site, where it undergoes chemical or enzymatic hydrolysis to release the active parent drug and formaldehyde.[18][19] This approach has been successfully applied to various drug classes, including hydantoins and tertiary amines, to improve their pharmacokinetic profiles.[1][18]
Caption: Workflow of an N-(hydroxymethyl)amide-based prodrug activation strategy.
The rate of drug release can be finely tuned by altering the electronic properties of the parent amide, which in turn dictates the stability of the N-CH₂OH bond.[1] This allows for the rational design of prodrugs with specific release kinetics tailored to the therapeutic application.
Crosslinking Agents in Biomaterials
The ability of N-(hydroxymethyl)amides, particularly bifunctional monomers like N-(hydroxymethyl)acrylamide (NMA), to form cross-linked polymer networks is widely exploited in materials science and biotechnology.[10] These monomers are used to synthesize hydrogels for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and gel electrophoresis.[10][11] The hydroxymethyl group provides a site for covalent crosslinking, which imparts mechanical stability and controls the swelling behavior of the hydrogel matrix.[20]
Metabolic Fate
In vivo, N-(hydroxymethyl)amides can undergo enzymatic metabolism in addition to spontaneous chemical decomposition. Studies on N-hydroxymethylbenzamide have shown that it can be metabolized in liver preparations to N-formylbenzamide and subsequently to benzamide.[21] This biotransformation is catalyzed predominantly by alcohol dehydrogenase in the microsomal supernatant fractions.[21] The resulting N-formylbenzamide is often unstable at physiological pH, rapidly degrading to the parent benzamide.[21] Similarly, N-methylbenzamide can be metabolized to N-(hydroxymethyl)benzamide, which is then further converted to N-formylbenzamide.[7] Understanding these metabolic pathways is critical for predicting the pharmacokinetic and toxicokinetic profiles of these compounds.
Methodologies for Characterizing Reactivity
To harness the potential of N-(hydroxymethyl)amides while mitigating their risks, robust analytical methodologies are essential. The following protocols provide a framework for assessing their stability and interaction with biological targets.
Protocol: Assessing Stability and Formaldehyde Release via HPLC and Colorimetric Assay
Rationale: This protocol provides a quantitative measure of the compound's stability under physiological conditions. High-Performance Liquid Chromatography (HPLC) directly monitors the concentration of the N-(hydroxymethyl)amide over time, while a colorimetric assay confirms the release of formaldehyde. This dual-detection system is self-validating; the rate of parent compound disappearance should correlate with the rate of formaldehyde appearance.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the N-(hydroxymethyl)amide in a suitable organic solvent (e.g., DMSO). Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-warm to 37°C.
-
Initiation: Initiate the degradation reaction by diluting the stock solution into the pre-warmed buffer to a final concentration of 100 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
HPLC Analysis:
-
Immediately quench the reaction in the aliquot by adding an equal volume of cold acetonitrile.
-
Inject the quenched sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the N-(hydroxymethyl)amide and the parent amide absorb.
-
Quantify the peak areas to determine the concentration of the N-(hydroxymethyl)amide at each time point.
-
-
Formaldehyde Detection (Nash Assay):
-
To a separate aliquot from step 3, add Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone).
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the resulting yellow dihydrolutidine product at 412 nm.
-
Calculate the formaldehyde concentration using a standard curve prepared with known formaldehyde concentrations.
-
-
Data Analysis: Plot the natural logarithm of the N-(hydroxymethyl)amide concentration versus time. The slope of this line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.
Protocol: Identification of Protein Adducts by Mass Spectrometry
Rationale: This protocol identifies the specific sites of covalent modification on a target protein. By using high-resolution mass spectrometry, it is possible to pinpoint the exact amino acid residues that have been modified, providing direct evidence of reactivity and insight into the mechanism of action or toxicity.
Caption: Experimental workflow for identifying protein modifications using mass spectrometry.
Step-by-Step Methodology:
-
Incubation: Incubate a model protein (e.g., Human Serum Albumin) with the N-(hydroxymethyl)amide in a suitable buffer (pH 7.4) at 37°C for a defined period. Include a control sample with no N-(hydroxymethyl)amide.
-
Denaturation and Digestion:
-
Denature the protein using urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Dilute the sample to reduce the urea concentration and perform an overnight digestion with a protease, such as trypsin.
-
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptides using a reverse-phase nano-LC column with an acetonitrile/water gradient.
-
The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed. The mass spectrometer will perform data-dependent acquisition, acquiring high-resolution MS1 scans to measure peptide precursor masses, followed by MS2 scans (fragmentation) of the most abundant ions.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against the known sequence of the target protein.
-
Crucially, include a "variable modification" in the search parameters corresponding to the mass of the reactive moiety (e.g., +12 Da for a methylene crosslink from formaldehyde, or +85.05 Da for the addition of an acrylamide monomer).
-
The software will identify peptides whose mass and fragmentation pattern are consistent with the covalent modification and pinpoint the specific amino acid residue(s) that were modified.
-
Conclusion
N-(hydroxymethyl)amides represent a fascinating class of molecules whose biological activity is governed by a delicate chemical equilibrium. Their ability to act as formaldehyde-releasing agents makes them both valuable tools and potential hazards. As prodrugs, they offer a sophisticated method for controlled drug delivery, and as crosslinking monomers, they are integral to the creation of advanced biomaterials. However, their inherent reactivity necessitates a thorough understanding and careful characterization of their stability, metabolic fate, and interactions with biological macromolecules. The methodologies outlined in this guide provide a robust framework for researchers to explore and exploit the unique chemistry of N-(hydroxymethyl)amides, paving the way for innovation in drug development and biotechnology while ensuring a clear-eyed assessment of their toxicological risks.
References
- 1. Pro-drugs as drug delivery systems VIII. Bioreversible derivatization of hydantoins by N-hydroxymethylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. N-(ヒドロキシメチル)アクリルアミド 溶液 48 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 12. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reproductive toxicology. N-(hydroxymethyl)acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NTP Toxicology and Carcinogenesis Studies of N-Methylolacrylamide (CAS No. 924-42-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chembk.com [chembk.com]
- 17. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]
- 18. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide for Controlled Protein Alkylation in Proteomics
Introduction: A Novel Reagent for Precise Protein Alkylation
In the field of mass spectrometry-based proteomics, the alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein identification and quantification.[1][2] While reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are widely used, they can suffer from issues such as over-alkylation and off-target modifications.[3] This document introduces 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a promising alternative, acting as a controlled formaldehyde-releasing agent for the gentle and efficient alkylation of proteins.
Formaldehyde is a highly reactive molecule known to modify several amino acid residues, making it a potent tool for protein cross-linking and modification.[4][5] However, its high reactivity can be difficult to control. This compound offers a solution by slowly releasing formaldehyde in solution, allowing for a more controlled alkylation reaction.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this novel reagent in proteomics workflows.
Mechanism of Action: Controlled Formaldehyde Release and Protein Modification
The utility of this compound in proteomics stems from its ability to act as a formaldehyde donor.[7] The N-(hydroxymethyl) group is labile and, under appropriate conditions (e.g., changes in pH or temperature), the molecule decomposes to release formaldehyde and 2,2,2-trifluoroacetamide.[8][9]
The released formaldehyde then reacts with nucleophilic amino acid side chains. The primary targets for alkylation are the thiol group of cysteine and the amino group of lysine.[2][10]
-
Cysteine Modification: Formaldehyde reacts with the sulfhydryl group of a cysteine residue to form an unstable hydroxymethyl adduct, which can then be further modified. A stable modification results in a mass increase of +30 Da.[11]
-
Lysine Modification: The reaction of formaldehyde with the primary amine of a lysine side chain initially forms a methylol adduct (+30 Da), which then dehydrates to form a Schiff base, resulting in a net mass increase of +12 Da.[10] This modification effectively blocks the amine group.
-
Other Potential Modifications: Tryptophan and the N-terminus of peptides have also been identified as potential sites for formaldehyde modification.[10][11]
Caption: Reaction scheme of this compound.
Advantages of Using this compound
The use of a formaldehyde-releasing agent like this compound presents several potential advantages over traditional alkylating agents:
-
Controlled Reaction: The slow release of formaldehyde allows for a more controlled and potentially more complete alkylation reaction, minimizing the harsh conditions and high concentrations often associated with direct formaldehyde use.[6][7]
-
High Specificity: Formaldehyde exhibits high reactivity towards specific nucleophilic residues, primarily cysteine and lysine.[10]
-
Compatibility with Downstream Analysis: The resulting modifications are well-characterized in terms of their mass shifts, allowing for straightforward identification in mass spectrometry data analysis.[10][11][12]
Detailed Protocols
The following protocols are designed as a starting point for the use of this compound in proteomics sample preparation. Optimization may be required depending on the specific sample type and experimental goals.
In-Solution Protein Alkylation
This protocol is suitable for the alkylation of proteins in solution prior to enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) solution (500 mM)
-
This compound solution (e.g., 200 mM in water or a compatible solvent, prepare fresh)
-
Quenching solution (e.g., 500 mM DTT or 1 M Tris-HCl, pH 8.0)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Trypsin (or other protease)
Procedure:
-
Reduction: To your protein solution, add DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the this compound solution to a final concentration of 20-50 mM. Incubate at 37°C for 1 hour in the dark. The elevated temperature can facilitate the release of formaldehyde.[9]
-
Quenching: Quench the reaction by adding the quenching solution to scavenge any unreacted formaldehyde. For example, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M before adding the protease.
-
Digestion: Add trypsin at a 1:50 to 1:100 (protease:protein, w/w) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion and prepare the sample for desalting using C18 spin columns or other suitable methods.
On-Bead or In-Gel Protein Alkylation
This protocol is adapted for proteins that have been enriched on beads (e.g., immunoprecipitation) or separated by gel electrophoresis.
Materials:
-
Beads with bound protein or excised gel band
-
Wash buffer (e.g., 50 mM ammonium bicarbonate)
-
Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (20-50 mM this compound in 50 mM ammonium bicarbonate, prepare fresh)
-
Destaining solution (for in-gel, e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Digestion solution (e.g., 10-20 ng/µL trypsin in 50 mM ammonium bicarbonate)
-
Extraction solution (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Washing/Destaining:
-
On-Bead: Wash the beads three times with wash buffer to remove any interfering substances.
-
In-Gel: Destain the gel band with the destaining solution until the gel piece is clear. Dehydrate the gel piece with 100% acetonitrile and dry completely in a vacuum centrifuge.
-
-
Reduction:
-
On-Bead: Add the reduction solution to the beads and incubate at 56°C for 30 minutes.
-
In-Gel: Rehydrate the gel piece in the reduction solution and incubate at 56°C for 45 minutes.
-
-
Alkylation:
-
On-Bead: Remove the reduction solution and add the alkylation solution. Incubate at 37°C for 1 hour in the dark.
-
In-Gel: Remove the reduction solution, and add the alkylation solution to cover the gel piece. Incubate at 37°C for 45 minutes in the dark.
-
-
Washing/Quenching:
-
On-Bead: Wash the beads three times with wash buffer.
-
In-Gel: Remove the alkylation solution, wash the gel piece with wash buffer, and then dehydrate with 100% acetonitrile. Dry the gel piece completely.
-
-
Digestion:
-
On-Bead: Add the digestion solution to the beads and incubate overnight at 37°C.
-
In-Gel: Rehydrate the gel piece in the digestion solution on ice for 30-45 minutes, then add enough digestion buffer to cover the gel piece and incubate overnight at 37°C.
-
-
Peptide Extraction (In-Gel): Extract the peptides from the gel piece by adding the extraction solution and sonicating for 15 minutes. Repeat this step twice. Pool the extracts and dry in a vacuum centrifuge.
-
Sample Cleanup: Reconstitute the dried peptides in 0.1% TFA and desalt using C18 tips.
Caption: General workflow for protein alkylation using this compound.
Data Analysis Considerations
When analyzing mass spectrometry data from samples alkylated with this compound, it is essential to include the following variable modifications in your search parameters:
| Amino Acid | Modification | Mass Shift (Da) |
| Cysteine | Hydroxymethylation | +30.0106 |
| Lysine | Schiff base formation | +12.0000 |
| Tryptophan | Hydroxymethylation | +30.0106 |
| Peptide N-terminus | Schiff base formation | +12.0000 |
It is also advisable to search for potential cross-links, which may occur as a side reaction.[12]
Troubleshooting and Optimization
-
Incomplete Alkylation: If incomplete alkylation is observed (unmodified cysteine residues), consider increasing the concentration of this compound, the incubation time, or the temperature to enhance formaldehyde release.
-
Over-Alkylation/Cross-linking: If excessive modification or cross-linking is detected, reduce the concentration of the reagent or the incubation time. Ensure efficient quenching to stop the reaction.
-
Reagent Stability: Prepare the this compound solution fresh for each experiment to ensure optimal reactivity.
Safety Precautions
This compound is a chemical reagent and should be handled with appropriate safety precautions. As it is a formaldehyde-releasing agent, it is advisable to work in a well-ventilated area or a fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound presents a novel and promising approach for the controlled alkylation of proteins in proteomics. Its ability to slowly release formaldehyde allows for a more gentle and potentially more specific modification of cysteine and lysine residues compared to traditional methods. The protocols and information provided in this application note serve as a valuable resource for researchers looking to explore the benefits of this reagent in their proteomics workflows. Further optimization and characterization will undoubtedly expand its applications in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 5. Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Kinetics of formaldehyde splitting off from the hydroxymethylated amino groups of nitrogen bases incorporated into double-helical DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formaldehyde releaser - Wikipedia [en.wikipedia.org]
- 8. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Mass spectrometric identification of formaldehyde-induced peptide modifications under in vivo protein cross-linking conditions | UBC Chemistry [chem.ubc.ca]
- 12. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteine Modification with 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific background for the modification of cysteine residues in peptides and proteins using 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. Cysteine's unique nucleophilicity makes it a prime target for selective bioconjugation.[1] The described methodology offers a novel approach for introducing a trifluoroacetyl-protected aminomethyl group onto cysteine thiols. This modification can serve as a stable linkage in various applications, including the development of antibody-drug conjugates (ADCs), diagnostic probes, and tools for studying protein-protein interactions.[2][] The protocol is designed to be a self-validating system, with explanations for each experimental choice to ensure reproducibility and success.
Introduction and Scientific Principle
The selective modification of amino acid side chains is a cornerstone of modern chemical biology and drug development. Among the canonical amino acids, cysteine stands out due to the high nucleophilicity of its thiol group, especially in its deprotonated thiolate form.[1][4] This reactivity has been extensively leveraged for site-specific protein modification.
While various reagents have been developed for cysteine modification, this application note focuses on the use of this compound. This reagent introduces a trifluoroacetyl-protected aminomethyl moiety onto the cysteine thiol. The trifluoroacetamide group can serve as a stable protecting group or be removed under specific conditions to reveal a primary amine for further functionalization.[5]
The proposed reaction proceeds via a condensation mechanism between the cysteine thiol and the hydroxymethyl group of the reagent. This reaction is typically catalyzed under either mildly acidic or basic conditions, leading to the formation of a stable thioether linkage. The trifluoromethyl group offers the advantage of creating a unique spectroscopic handle for NMR analysis and can influence the physicochemical properties of the modified protein.
Proposed Reaction Mechanism
The modification of a cysteine residue with this compound is proposed to proceed through the formation of a thioether bond. The reaction likely involves the activation of the hydroxymethyl group, followed by nucleophilic attack by the cysteine thiol.
Caption: Proposed reaction of cysteine with this compound.
Materials and Reagents
Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Reagents
-
Cysteine-containing peptide or protein of interest
-
This compound (CAS 50667-69-1)[6]
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium phosphate buffer, pH 6.0 and 8.0
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
Experimental Workflow
The overall experimental workflow for the modification of a cysteine-containing protein is outlined below.
Caption: Experimental workflow for cysteine modification.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific proteins or peptides.
Preparation of Protein/Peptide Solution
-
Dissolve the cysteine-containing protein or peptide in the desired reaction buffer (e.g., PBS pH 7.4, or sodium phosphate buffer at pH 6.0 or 8.0) to a final concentration of 1-5 mg/mL.
-
Reduce any existing disulfide bonds by adding a 10-fold molar excess of TCEP. Incubate at room temperature for 1 hour. Rationale: TCEP is a potent reducing agent that effectively cleaves disulfide bonds, ensuring the availability of free cysteine thiols for modification.[7]
Preparation of Reagent Solution
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if solubility permits. A typical stock concentration is 100 mM. Note: The reagent has a molecular weight of 143.06 g/mol .[8]
Modification Reaction
-
Add the this compound stock solution to the reduced protein/peptide solution to achieve a 10- to 50-fold molar excess of the reagent over the cysteine residues.
-
Incubate the reaction mixture at room temperature (20-25°C) with gentle stirring.
-
Monitor the reaction progress at various time points (e.g., 1, 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by HPLC-MS.
Purification of the Modified Product
-
Quench the reaction by adding a thiol-containing scavenger like glutathione or by proceeding directly to purification.
-
Purify the modified protein/peptide using reverse-phase HPLC (RP-HPLC). A C18 column is typically suitable. Use a gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions corresponding to the modified product, as identified by their retention time and mass.
Characterization and Storage
-
Confirm the identity and purity of the modified product by mass spectrometry. Expect a mass increase corresponding to the addition of the trifluoroacetyl-aminomethyl group (-CH2-NH-CO-CF3).
-
Lyophilize the purified product for long-term storage. Store the lyophilized powder at -20°C or -80°C.
Data Analysis and Characterization
The success of the modification reaction should be confirmed using appropriate analytical techniques.
| Analytical Technique | Expected Outcome |
| RP-HPLC | A shift in retention time of the modified product compared to the unmodified starting material. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | An increase in the molecular weight of the protein/peptide corresponding to the mass of the added moiety (C3H3F3NO = 126.02 Da). |
| Tandem MS (MS/MS) | Fragmentation analysis can pinpoint the exact site of modification on the cysteine residue. |
| NMR Spectroscopy (for peptides) | The presence of the CF3 group will give a characteristic signal in 19F NMR. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low modification efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of TCEP or the incubation time. |
| Suboptimal pH of the reaction buffer. | Test a range of pH values (e.g., 6.0 to 8.5) to find the optimal condition. | |
| Insufficient reagent concentration or reaction time. | Increase the molar excess of the reagent and/or extend the reaction time. | |
| Multiple modifications or side reactions | Reaction conditions are too harsh. | Decrease the reaction temperature or shorten the incubation time. |
| Non-specific reactivity. | Optimize the pH to favor cysteine thiol reactivity over other nucleophilic side chains. | |
| Precipitation of protein | High concentration of organic solvent from the reagent stock. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |
Conclusion
The protocol detailed in this application note provides a comprehensive guide for the modification of cysteine residues using this compound. This method expands the toolbox of bioconjugation techniques and offers a novel way to introduce a versatile functional group onto proteins and peptides.[9] As with any chemical modification protocol, optimization for each specific substrate is recommended to achieve the best results.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 4. Transduction of Redox Signaling by Electrophile-Protein Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 6. This compound | 50667-69-1 [sigmaaldrich.com]
- 7. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note & Protocol Guide: Trifluoroacetamide-Based Derivatization for Enhanced Mass Spectrometry Analysis
For Distribution To: Researchers, scientists, and drug development professionals engaged in mass spectrometry-based analysis.
Preamble: The Imperative for Derivatization in Modern Mass Spectrometry
In the landscape of high-sensitivity mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), the intrinsic chemical properties of an analyte dictate its analytical fate. Polar, non-volatile compounds, rich in active hydrogen moieties (e.g., -OH, -NH2, -COOH, -SH), present significant challenges to GC-MS analysis. Their low volatility hinders efficient transport through the GC column, while their polarity can lead to poor peak shape and thermal instability, compromising both qualitative and quantitative analysis. Chemical derivatization serves as a cornerstone of sample preparation, transforming these challenging analytes into forms more amenable to GC-MS by enhancing their volatility, thermal stability, and chromatographic behavior.
This guide provides a comprehensive overview of trifluoroacetamide-based derivatization, a powerful strategy for improving the analytical performance of a wide range of compounds. We will delve into the mechanisms and protocols for established reagents and, leveraging these principles, propose a prospective application for 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide, a reagent of emerging interest.
The Trifluoroacetyl Group: A Key to Enhanced Analyte Volatility and Detection
The introduction of a trifluoroacetyl group into a molecule confers several distinct advantages for mass spectrometry analysis. The high electronegativity of the fluorine atoms significantly reduces the polarity of the analyte by shielding the polar functional groups. This modification disrupts intermolecular hydrogen bonding, leading to a substantial increase in volatility.[1] Furthermore, the presence of multiple fluorine atoms enhances the electron-capturing properties of the derivative, which can significantly improve sensitivity in electron capture detection (ECD) for GC.[2] The resulting trifluoroacetamide derivatives are also generally stable and produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[1]
Established Trifluoroacetamide-Based Derivatizing Agents: Mechanisms and Protocols
Two of the most widely utilized trifluoroacetamide-based reagents are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Trifluoroacetic Anhydride (TFAA).
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A Powerful Silylating Agent
MSTFA is a highly reactive reagent that introduces a trimethylsilyl (TMS) group to active hydrogen sites, effectively replacing them with a nonpolar, volatile moiety.[3] It is particularly effective for derivatizing a broad range of compounds including alcohols, amines, amino acids, and carboxylic acids.[4][5]
The reaction proceeds via a nucleophilic attack of the active hydrogen-containing group on the silicon atom of MSTFA, leading to the formation of a TMS-derivative and the byproduct N-methyltrifluoroacetamide, which is volatile and generally does not interfere with the chromatography.[6]
Caption: Mechanism of silylation using MSTFA.
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
Sample (dried extract)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts and caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial. Residual water will react with the MSTFA, reducing its efficiency.[7]
-
Reagent Addition: To the dried sample, add 50 µL of MSTFA (with 1% TMCS if derivatizing sterically hindered groups) and 50 µL of anhydrous pyridine.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The exact time and temperature should be optimized for the specific analytes.[8]
-
Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Trifluoroacetic Anhydride (TFAA): An Efficient Acylating Agent
TFAA is a highly reactive acylating agent that introduces a trifluoroacetyl group to primary and secondary amines, alcohols, and phenols.[2] The resulting trifluoroacetamide and trifluoroacetate esters are highly volatile and stable.[9]
TFAA reacts with nucleophilic functional groups, leading to the formation of the acylated derivative and trifluoroacetic acid as a byproduct. The reaction is often catalyzed by a non-nucleophilic base, such as pyridine or triethylamine, which also acts as a scavenger for the acidic byproduct.[2]
Caption: Mechanism of acylation using TFAA.
This protocol is a general guideline and should be optimized for specific applications.
Materials:
-
Sample containing primary or secondary amines
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Base catalyst (e.g., pyridine or triethylamine)
-
Heating block or water bath
-
GC vials with caps
Procedure:
-
Sample Preparation: Dissolve the sample in an appropriate anhydrous solvent in a GC vial.
-
Reagent Addition: Add a 2 to 10-fold molar excess of TFAA and a catalytic amount of pyridine.
-
Reaction: Cap the vial tightly and heat at 50-70°C for 15-30 minutes. Reaction times and temperatures may vary depending on the reactivity of the amine.[2]
-
Byproduct Removal (Optional but Recommended): After cooling, the reaction mixture can be gently evaporated to dryness under a stream of nitrogen to remove excess reagent and the trifluoroacetic acid byproduct. The residue is then reconstituted in a suitable solvent for GC-MS analysis.[1]
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Comparative Overview of Common Trifluoroacetamide-Based Reagents
| Reagent | Abbreviation | Derivatized Group | Functional Groups Targeted | Key Advantages |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | -OH, -COOH, -NH2, -SH | Highly reactive, volatile byproducts, suitable for a wide range of polar compounds.[3] |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl | -OH, -NH2 (primary & secondary), phenols | Produces highly volatile and stable derivatives, excellent for ECD.[2][9] |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | Trifluoroacetyl | -NH2 (primary & secondary), -OH, -SH | Mild, non-acidic conditions; stable and volatile byproduct.[6] |
Prospective Application: this compound as a Novel Derivatizing Agent
While not yet established in the literature as a routine derivatizing agent for mass spectrometry, the chemical structure of this compound suggests its potential for specific applications. The presence of a reactive N-(hydroxymethyl) group offers a unique pathway for derivatization, distinct from silylation or simple acylation.
Proposed Mechanism of Action: Formation of a Schiff Base or Acetal-like Derivative
The N-(hydroxymethyl) group can react with primary amines to form a Schiff base-like intermediate, or with hydroxyl and thiol groups to form acetal-like derivatives under appropriate catalytic conditions. This reaction would introduce the trifluoroacetamide moiety to the analyte.
Caption: Proposed reaction of this compound with a primary amine.
Potential Advantages and Considerations
-
Selectivity: This reagent may offer unique selectivity for certain functional groups compared to broad-spectrum silylating or acylating agents.
-
Mild Reaction Conditions: The reactivity of the N-(hydroxymethyl) group might allow for derivatization under milder conditions, preserving the integrity of sensitive analytes.
-
Unique Fragmentation: The resulting derivatives would likely produce unique fragmentation patterns in MS, potentially aiding in the identification of isomers.
Considerations: The stability of the resulting derivatives and the potential for side reactions would need to be thoroughly investigated and validated. The reagent itself is noted to be incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[10]
Prospective Protocol for Derivatization with this compound
This is a hypothetical protocol based on chemical principles and requires experimental validation.
Materials:
-
Sample (dried)
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Acid catalyst (e.g., a small amount of p-toluenesulfonic acid)
-
Heating block
-
GC vials with caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Reagent Addition: Dissolve the sample in the anhydrous solvent. Add a molar excess of this compound and a catalytic amount of the acid catalyst.
-
Reaction: Cap the vial and heat at a moderate temperature (e.g., 60°C). Monitor the reaction progress over time to determine the optimal reaction time.
-
Quenching and Cleanup: After cooling, the reaction could be quenched with a non-nucleophilic base. A liquid-liquid extraction or solid-phase extraction step may be necessary to remove excess reagent and catalyst.
-
Analysis: Inject the final solution into the GC-MS system.
Conclusion and Future Outlook
Trifluoroacetamide-based derivatization is an indispensable tool in the mass spectrometrist's arsenal for the analysis of polar and non-volatile compounds. While established reagents like MSTFA and TFAA offer robust and well-documented solutions, the exploration of novel reagents with unique reactivity profiles is crucial for advancing the field. This compound presents an intriguing possibility for targeted derivatization applications. Further research is warranted to validate its efficacy and delineate its specific applications in metabolomics, proteomics, and other areas of chemical analysis.
References
- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur , = 98.5 24589-78-4 [sigmaaldrich.com]
- 5. labmal.com [labmal.com]
- 6. gcms.cz [gcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. capotchem.cn [capotchem.cn]
Application Note: A Novel Workflow for Quantitative Proteomics Using 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (TF-NMA) Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins to unravel complex cellular processes, identify disease biomarkers, and elucidate drug mechanisms of action.[1] Chemical labeling strategies, such as Tandem Mass Tag (TMT) and iTRAQ, have revolutionized the field by allowing multiplexed analysis, which improves throughput and quantitative precision.[2][3] This document introduces a novel, proof-of-concept workflow utilizing 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (TF-NMA) as a chemical labeling reagent for the relative quantification of proteins. We propose a methodology wherein TF-NMA modifies primary amines on peptides, introducing a stable trifluoroacetylmethyl moiety. This guide provides a comprehensive, step-by-step protocol for TF-NMA labeling, from sample preparation to data analysis, and discusses the underlying chemical principles. This workflow is presented as a foundational method for researchers seeking to explore and validate new chemical tools for quantitative proteomics.
Introduction: The Rationale for a Novel Labeling Reagent
The goal of quantitative proteomics is to accurately measure changes in protein abundance across different biological samples.[4] While label-free methods are widely used, chemical labeling with isobaric tags offers distinct advantages, including the ability to pool multiple samples into a single LC-MS/MS analysis.[5] This multiplexing capability minimizes run-to-run variation and improves the precision of quantification.[2] The most common chemical labeling strategies target the primary amines found at the N-terminus of every peptide and on the ε-amino group of lysine residues.[6] Reagents like TMT employ an N-hydroxysuccinimide (NHS) ester reactive group, which forms a stable amide bond with these amines under basic conditions.[7]
Here, we propose the use of this compound (TF-NMA) as an alternative amine-reactive labeling reagent. The rationale for exploring TF-NMA is based on the following proposed attributes:
-
Amine Reactivity: The N-(hydroxymethyl) group is hypothesized to react with primary amines under specific conditions to form a stable covalent bond.
-
Unique Mass Signature: The trifluoromethyl group provides a distinct and stable isotopic signature that is less common in biological systems, potentially simplifying spectral analysis.
-
Cost-Effectiveness: As a simple small molecule, TF-NMA may offer a more economical alternative to complex, multi-component isobaric tags for certain applications.
This application note serves as a detailed guide for implementing and testing this novel labeling strategy. It is designed for experienced proteomics researchers and requires validation in the user's own experimental system.
Principle of the Method: The TF-NMA Labeling Chemistry
We propose that the labeling reaction proceeds via an acid-catalyzed mechanism. The hydroxyl group of TF-NMA is first protonated, allowing it to leave as a water molecule. This generates a highly reactive N-acyliminium ion intermediate. This electrophilic intermediate is then readily attacked by the nucleophilic primary amine of a peptide (N-terminus or lysine side chain), resulting in the formation of a stable aminomethyl linkage and covalently attaching the trifluoroacetylmethyl group to the peptide.
The reaction requires a mildly acidic to neutral pH. This presents a key difference from traditional NHS-ester chemistry, which necessitates a basic pH (typically 8.0-8.5) to deprotonate the target amines.[8] The proposed TF-NMA chemistry requires a delicate balance: the pH must be low enough to facilitate the formation of the N-acyliminium ion intermediate but not so low as to fully protonate the peptide amines, which would render them non-nucleophilic.
Figure 1: Proposed Reaction Mechanism. TF-NMA is activated under acidic conditions to form a reactive N-acyliminium ion, which then labels primary amines on peptides.
Experimental Protocols
This workflow is divided into four main parts: (A) Protein Extraction and Digestion, (B) Peptide Desalting, (C) TF-NMA Labeling, and (D) Post-Labeling Cleanup and Pooling.
Materials and Reagents
| Reagent | Vendor & Cat. No. (Example) |
| This compound (TF-NMA) | (e.g., Sigma-Aldrich) |
| Urea | Sigma-Aldrich, U5378 |
| Dithiothreitol (DTT) | Sigma-Aldrich, D9779 |
| Iodoacetamide (IAA) | Sigma-Aldrich, I1149 |
| Trypsin, sequencing grade | Promega, V5111 |
| Acetonitrile (ACN), LC-MS grade | Fisher Scientific, A955 |
| Formic Acid (FA), LC-MS grade | Fisher Scientific, A117 |
| Triethylammonium Bicarbonate (TEAB) Buffer | Thermo Fisher, 90114 |
| Hydroxylamine HCl | Sigma-Aldrich, 55459 |
| C18 Desalting Columns (e.g., Sep-Pak) | Waters, WAT054955 |
Part A: Protein Extraction, Reduction, Alkylation, and Digestion
This protocol assumes the starting material is a cell pellet or tissue sample. The goal is to denature proteins, reduce and alkylate cysteine residues, and digest the proteins into peptides.
-
Lysis and Denaturation:
-
Resuspend cell pellet or homogenized tissue in Lysis Buffer (8 M Urea in 100 mM TEAB, pH 8.5).
-
Sonicate the sample on ice to ensure complete lysis and shear nucleic acids.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).
-
-
Reduction:
-
To 100 µg of protein, add DTT to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C. This step reduces disulfide bonds.
-
-
Alkylation:
-
Add Iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate for 30 minutes at room temperature in the dark. This step alkylates free cysteine residues, preventing disulfide bonds from reforming.[9]
-
-
Digestion:
-
Dilute the sample 8-fold with 100 mM TEAB (pH 8.5) to reduce the Urea concentration to below 1 M, which is necessary for trypsin activity.
-
Add sequencing grade trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
Part B: Peptide Desalting
After digestion, salts and detergents must be removed.
-
Acidification: Acidify the peptide solution with 10% Trifluoroacetic Acid (TFA) to a final pH of 2-3.
-
C18 Column Equilibration: Activate a C18 desalting column by passing 1 mL of 100% ACN, followed by equilibration with 2 x 1 mL of Wash Solution (0.1% TFA in water).
-
Sample Loading: Load the acidified peptide sample onto the C18 column.
-
Washing: Wash the column with 2 x 1 mL of Wash Solution to remove salts.
-
Elution: Elute the peptides with 2 x 0.5 mL of Elution Solution (50% ACN, 0.1% FA).
-
Drying: Dry the eluted peptides completely using a vacuum centrifuge.
Part C: Peptide Labeling with TF-NMA (Proposed Protocol)
This section is the core of the novel workflow and requires careful optimization.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of TF-NMA in anhydrous ACN. This should be prepared fresh.
-
-
Peptide Reconstitution:
-
Resuspend the dried peptide pellet (from 100 µg of starting protein) in 50 µL of Labeling Buffer (100 mM MES, pH 6.5).
-
-
Labeling Reaction:
-
Add 8 µL of the 100 mM TF-NMA stock solution to the peptide solution. This corresponds to an approximate 8:1 reagent-to-peptide (w/w) ratio, a common starting point for labeling reactions.[2]
-
Vortex briefly and incubate for 1-2 hours at 37°C. Note: Optimal incubation time, temperature, and reagent-to-peptide ratio must be determined empirically.
-
-
Quenching:
-
To stop the reaction, add 8 µL of 1 M Tris-HCl (pH 8.0) or 5% hydroxylamine.
-
Incubate for 15 minutes at room temperature. This will consume any unreacted TF-NMA.[10]
-
Part D: Sample Pooling and Final Cleanup
-
Pooling: Combine all individually labeled samples into a single tube.
-
Drying: Dry the pooled sample completely in a vacuum centrifuge.
-
Final Desalting: Perform a final desalting step on the pooled sample using the C18 column protocol described in Part B. This removes the quenching buffer and any reaction byproducts. The final, clean, labeled peptide mix is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of TF-NMA labeled peptides follows standard bottom-up proteomics procedures, with a critical modification required in the database search parameters.
Instrumentation
-
LC System: A nano-flow HPLC system is used to separate the complex peptide mixture. A typical setup involves a trap column for sample loading and a longer analytical column for high-resolution separation using a gradient of increasing ACN.
-
Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap series) is ideal.[11]
Data Acquisition
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan spectra at high resolution (e.g., 60,000) to detect peptide precursor ions.
-
MS2 Scan: Select the top N most intense precursor ions for fragmentation (e.g., using Higher-energy C-trap Dissociation - HCD). Acquire fragment ion spectra at a resolution of at least 15,000 to ensure accurate mass measurement.[12]
Database Search and Data Analysis
This is the most critical step where the TF-NMA modification is defined.
-
Software: Use a standard proteomics search engine like MaxQuant, Proteome Discoverer, or similar platforms.[11]
-
Modification Setup: The mass of the added TF-NMA moiety must be specified as a variable modification.
-
Chemical Formula of TF-NMA: C₃H₄F₃NO₂
-
Monoisotopic Mass of TF-NMA: 143.0194 Da
-
Reaction: The labeling reaction involves the addition of the TF-NMA molecule and the loss of a water molecule (H₂O, 18.0106 Da).
-
Net Mass Shift: 143.0194 - 18.0106 = +125.0088 Da
-
-
Search Parameters:
-
Enzyme: Trypsin/P
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and the custom TF-NMA modification (+125.0088 Da) on Lysine (K) and Peptide N-termini.
-
Fixed Modifications: Carbamidomethyl (C).
-
Database: Use a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of study).
-
-
Quantification:
-
Quantification is based on the precursor ion intensity (MS1 intensity) of the identified labeled peptides.[1] The relative abundance of a peptide across different samples is determined by comparing the area under the curve of its extracted ion chromatograms.
-
| Parameter | Setting |
| Search Engine | e.g., MaxQuant, Proteome Discoverer |
| Protease | Trypsin/P |
| Fixed Modifications | Carbamidomethylation of Cysteine (+57.021 Da) |
| Variable Modifications | Oxidation of Methionine (+15.995 Da) |
| Custom Modification | TF-NMA on Lysine (K) & Peptide N-terminus (+125.0088 Da) |
| Precursor Mass Tolerance | 10 ppm |
| Fragment Mass Tolerance | 20 ppm or 0.02 Da |
Overall Workflow Visualization
Figure 2: TF-NMA Quantitative Proteomics Workflow. A summary of the major steps from sample preparation through data analysis.
Conclusion and Future Directions
This application note details a theoretical yet scientifically grounded workflow for quantitative proteomics using the novel labeling reagent this compound. By adapting established amine-reactive labeling principles to a new chemical entity, we provide a framework for the exploration and validation of this method. Key to its successful implementation will be the empirical optimization of the labeling reaction conditions, including pH, temperature, and stoichiometry. If validated, TF-NMA labeling could represent a straightforward and potentially cost-effective method for MS1-based quantitative proteomics, expanding the toolkit available to researchers in molecular biology and drug development.
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. aragen.com [aragen.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Topic: Use of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide to Block Protein Disulfide Bond Reformation
Authored by: A Senior Application Scientist
Introduction: The Challenge of Uncontrolled Disulfide Reformation in Protein Therapeutics and Research
In the realm of protein chemistry, particularly in the development of therapeutic proteins like monoclonal antibodies and in proteomic studies, the precise control of disulfide bonds is paramount.[1][2] These covalent linkages between cysteine residues are critical for maintaining the correct tertiary and quaternary structure, and thus the biological function and stability of proteins.[3] During manufacturing, analysis, or therapeutic application, proteins can be exposed to conditions that lead to the reduction of these essential bonds. The resulting free thiol groups are highly reactive and prone to re-oxidation, which can lead to misfolded proteins, aggregation, and loss of function.[2] Uncontrolled disulfide bond reformation can generate a heterogeneous mixture of protein isoforms, complicating downstream analysis and compromising the safety and efficacy of protein-based drugs.[2] To mitigate this, it is often necessary to "cap" or block the free thiols to prevent their re-oxidation. This application note details the use of this compound (TFMA) as an effective reagent for the irreversible blocking of free cysteine thiols, thereby preventing disulfide bond reformation.
Mechanism of Action: Covalent Modification of Cysteine Residues by TFMA
The utility of this compound as a thiol-blocking agent is predicated on its ability to form a stable thioether linkage with the sulfhydryl group of cysteine. This reaction is analogous to the well-established synthesis of S-Acetamidomethyl-L-cysteine from N-(hydroxymethyl)acetamide and cysteine.[4] The reaction proceeds via an acid-catalyzed mechanism where the hydroxyl group of TFMA is protonated, followed by the loss of a water molecule to form a reactive carbocation intermediate. This electrophilic intermediate is then readily attacked by the nucleophilic thiol group of a cysteine residue, resulting in the formation of a stable S-alkylated cysteine.
The presence of the highly electronegative trifluoromethyl group in TFMA is anticipated to enhance the reactivity of the reagent compared to its non-fluorinated counterpart, facilitating a more efficient and rapid blocking of the thiol groups under mild conditions.
References
- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a Formaldehyde Scavenger in Tissue Fixation
Introduction: The Formalin Fixation Dilemma and the Quest for Scavengers
Formaldehyde, typically used as a 10% neutral buffered formalin (NBF) solution, is the gold standard for tissue fixation in histology and pathology.[1][2] Its efficacy lies in its ability to form cross-links between proteins and other macromolecules, preserving tissue architecture in a life-like state.[2][3] However, this cross-linking process is not without its drawbacks. Excess free formaldehyde can lead to over-fixation, characterized by tissue hardening, shrinkage, and the masking of antigenic epitopes, which can significantly impede downstream applications like immunohistochemistry (IHC).[4][5] Furthermore, formaldehyde is a known carcinogen, posing a significant health risk to laboratory personnel.[6]
These challenges have spurred the investigation of formaldehyde scavengers—compounds that can react with and neutralize excess free formaldehyde within a fixative solution. An ideal scavenger would reduce the negative effects of over-fixation and lower hazardous vapor concentrations without compromising the quality of morphological preservation. This document explores the potential of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (TF-NMA) as one such scavenger and provides a hypothesized mechanism of action along with protocols for its validation and application.
Part 1: A Proposed Mechanism for Formaldehyde Scavenging by this compound
While direct studies on the formaldehyde scavenging properties of TF-NMA in tissue fixation are not yet prevalent in the literature, we can hypothesize a plausible mechanism based on the known reactivity of its functional groups. TF-NMA possesses a reactive N-(hydroxymethyl) group and an amide nitrogen, both of which are likely to interact with formaldehyde.
The proposed mechanism involves a two-step process:
-
Initial Reaction with the Amide Nitrogen: The amide nitrogen of TF-NMA can react with formaldehyde (in its hydrated form, methylene glycol) in a condensation reaction. This reaction is analogous to the formation of N-hydroxymethyl amides from simple amides and formaldehyde.[7] The electron-withdrawing trifluoromethyl group would likely influence the reactivity of the amide nitrogen.
-
Cyclic Acetal Formation: The resulting intermediate, now bearing two hydroxymethyl groups (one pre-existing and one newly formed), could then undergo an intramolecular cyclization. This would involve the reaction of the two hydroxyl groups to form a stable cyclic acetal, effectively sequestering a molecule of formaldehyde.
This proposed mechanism is visualized in the following reaction pathway:
Caption: Proposed reaction of TF-NMA with formaldehyde.
Part 2: Protocols for Validation and Application
The following protocols are designed to enable researchers to test the efficacy of TF-NMA as a formaldehyde scavenger and to apply it in routine tissue fixation workflows.
Protocol 1: In Vitro Validation of Formaldehyde Scavenging
This protocol provides a method to quantify the formaldehyde scavenging capacity of TF-NMA in a controlled, cell-free environment.
Materials:
-
This compound (TF-NMA)
-
37% Formaldehyde solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde assay kit (e.g., colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
-
Standard laboratory glassware and consumables
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of TF-NMA in PBS.
-
Prepare a 1% (w/v) formaldehyde solution in PBS from the 37% stock.
-
-
Scavenging Reaction:
-
Set up a series of reactions in microcentrifuge tubes as described in the table below.
-
Incubate the reactions at room temperature for various time points (e.g., 1, 4, 8, and 24 hours).
-
| Tube | 1% Formaldehyde (µL) | 1 M TF-NMA (µL) | PBS (µL) | Total Volume (µL) |
| Control | 100 | 0 | 900 | 1000 |
| Test 1 | 100 | 10 | 890 | 1000 |
| Test 2 | 100 | 50 | 850 | 1000 |
| Test 3 | 100 | 100 | 800 | 1000 |
-
Quantification of Free Formaldehyde:
-
At each time point, take an aliquot from each tube.
-
Measure the concentration of remaining free formaldehyde using the chosen formaldehyde assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of formaldehyde scavenged by TF-NMA at each concentration and time point relative to the control.
-
Plot the results to determine the optimal concentration and incubation time for effective scavenging.
-
Protocol 2: Application of TF-NMA in Tissue Fixation
This protocol describes how to incorporate TF-NMA into a standard tissue fixation procedure for histological analysis.
Workflow Overview:
References
- 1. Chemical and physical basics of routine formaldehyde fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. histoline.com [histoline.com]
- 3. decapoda.nhm.org [decapoda.nhm.org]
- 4. Formaldehyde scavengers function as novel antigen retrieval agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternatives to Formalin [nsh.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Novel Method for Mammalian Cell Lysis Using 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Abstract
The efficient extraction of intracellular proteins is a critical first step for a multitude of applications in biological research and drug development.[1][2] This process requires the disruption of the cell membrane, a process known as cell lysis, to release the cellular contents.[3] Traditional lysis methods often face a trade-off between achieving complete sample solubilization and preserving the native structure and function of the target proteins.[4][5] This application note describes the development of a standard operating procedure for a novel lysis reagent, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (TFA-HM), for the gentle and effective lysis of mammalian cells. We propose a mechanism of action, provide detailed protocols for adherent and suspension cells, and outline a systematic approach for validation and optimization. This method offers a potential alternative to conventional detergent-based lysis, aiming to maintain protein integrity for sensitive downstream applications.
Principle of the Method: A Proposed Mechanism
This compound (TFA-HM) is a small, polar organic molecule (MW: 143.07 g/mol ) with a unique chemical structure that suggests its potential as a cell lysis agent.[6] We hypothesize that TFA-HM acts through a multi-modal mechanism distinct from traditional ionic or non-ionic detergents.
-
Membrane Disruption: The molecule's amphipathic nature, arising from the highly electronegative trifluoromethyl group (hydrophobic character) and the polar N-(hydroxymethyl)acetamide group (hydrophilic character), is theorized to enable its insertion into the phospholipid bilayer of the cell membrane.[7][8] This insertion disrupts the ordered lipid packing, increasing membrane fluidity and permeability, ultimately leading to cell lysis.
-
Mild Solubilization: Unlike harsh ionic detergents like SDS which denature proteins by disrupting protein-protein interactions, TFA-HM is proposed to act more gently.[7][9][10] It likely solubilizes membrane proteins by forming mixed micelles, shielding their hydrophobic regions from the aqueous environment while preserving their native conformation.[10] This is analogous to the action of mild, non-ionic detergents.[5][8]
The diagram below illustrates the proposed mechanism of TFA-HM-mediated cell lysis.
Caption: Proposed mechanism of TFA-HM disrupting the cell membrane.
Materials and Reagents
Reagent Preparation: TFA-HM Lysis Buffer
This buffer is designed to maintain a stable physiological pH, inhibit enzymatic degradation, and effectively lyse cells while preserving protein integrity.
| Component | Stock Concentration | Final Concentration | Purpose in Lysis Buffer |
| HEPES | 1 M | 50 mM | A zwitterionic buffer that maintains a stable pH (typically 7.4) and has negligible metal ion binding.[11][12] |
| NaCl | 5 M | 150 mM | Provides physiological ionic strength to prevent osmotic damage to organelles and reduce non-specific protein aggregation.[3] |
| This compound (TFA-HM) | 1 M (in DMSO) | 10-50 mM (Optimize) | The active lysis agent responsible for disrupting the cell membrane.[6] |
| Protease Inhibitor Cocktail (100X) | 100X | 1X | Prevents protein degradation from proteases released during lysis.[13][14][15] |
| Phosphatase Inhibitor Cocktail (100X) | 100X | 1X | Preserves the phosphorylation state of proteins for signaling studies.[16][17] |
| Nuclease (e.g., Benzonase) | 25 U/µL | 25 U/mL | Degrades DNA/RNA to reduce viscosity of the lysate.[18] |
| Nuclease-Free Water | - | To Final Volume | High-purity solvent for all components. |
Preparation Note: Prepare the lysis buffer fresh on the day of use by adding the inhibitor cocktails and nuclease to the base buffer. Store all components on ice.
Experimental Protocols
Critical Note: All steps should be performed on ice or at 4°C to minimize protease and phosphatase activity.[16]
Protocol 1: Lysis of Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 10 cm dish) until they reach 80-90% confluency.
-
Wash: Aspirate the culture medium. Gently wash the cell monolayer once with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS completely. Add an appropriate volume of ice-cold TFA-HM Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubation: Place the culture dish on a rocker or orbital shaker at 4°C for 15-30 minutes. The optimal time should be determined empirically (see Section 4).
-
Harvest: Scrape the cells off the plate using a cell scraper. Transfer the resulting cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Quantification & Storage: Determine the protein concentration using a compatible assay (e.g., BCA assay).[19] Store the lysate at -80°C for long-term use.
Protocol 2: Lysis of Suspension Mammalian Cells
-
Cell Culture: Grow suspension cells to the desired density (e.g., 1-2 x 10⁶ cells/mL).
-
Harvest: Transfer the cell suspension to a conical tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant. Resuspend the cell pellet in 10 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in an appropriate volume of ice-cold TFA-HM Lysis Buffer (e.g., 1 mL per 10⁷ cells).
-
Incubation: Incubate the tube on a rotator or rocker at 4°C for 15-30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Quantification & Storage: Determine protein concentration and store at -80°C as described above.
Optimization and Validation
As TFA-HM is a novel lysis agent, it is crucial to validate its efficiency and optimize the protocol for each specific cell type and downstream application.
Optimizing TFA-HM Concentration and Incubation Time
The primary variables to optimize are the concentration of TFA-HM and the incubation time. A matrix approach is recommended.
| Parameter | Recommended Range | Purpose |
| TFA-HM Concentration | 10 mM - 50 mM | To find the lowest effective concentration that maximizes protein yield without causing excessive denaturation. |
| Incubation Time | 10 min - 45 min | To determine the optimal duration for complete lysis without allowing significant protein degradation. |
Validation Method: The most direct method to assess lysis efficiency is to measure the total protein yield from a consistent number of cells using a BCA protein assay.[20] Higher protein yield generally indicates more efficient lysis.
Validating Lysis Efficiency
-
Microscopic Examination: After lysis and before the clarification spin, take a small aliquot of the lysate and mix it with Trypan Blue. An efficient lysis will result in very few intact, viable (unstained) cells.
-
Protein Yield Quantification: Perform a BCA protein assay on the clarified supernatant.[19] Compare the yield (in mg/mL) across different lysis conditions. The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the colorimetric detection of Cu¹⁺ by bicinchoninic acid.
-
Western Blot Analysis: To ensure the target protein is efficiently extracted, perform a Western blot on both the soluble fraction (supernatant) and the insoluble fraction (pellet, resuspended in a harsh buffer like RIPA). A successful lysis will show the target protein predominantly in the supernatant.
The workflow below outlines the process for validating and optimizing the TFA-HM lysis protocol.
Caption: Workflow for the validation and optimization of the TFA-HM lysis protocol.
Downstream Application Compatibility
The primary advantage of a mild lysis protocol is the preservation of protein function for downstream assays. The compatibility of TFA-HM lysates should be empirically determined, but initial assessments suggest the following:
| Application | Expected Compatibility | Notes |
| SDS-PAGE & Western Blot | High | The lysate should be compatible. Standard sample loading buffer can be added directly. |
| BCA Protein Assay | High | TFA-HM is not a strong reducing agent and is unlikely to interfere with the copper reduction step.[21] |
| Bradford Protein Assay | Moderate | Potential for interference exists. It is recommended to use the BCA assay for quantification. |
| Immunoprecipitation (IP) | Good (Hypothesized) | The mild nature should preserve protein-protein interactions. This must be validated. |
| Enzyme Activity Assays | Good (Hypothesized) | If the protein of interest retains its native conformation, enzymatic activity should be preserved. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Protein Yield | Incomplete lysis. | Increase TFA-HM concentration or incubation time. Ensure buffer is fresh and kept on ice. |
| Cell pellet was not fully resuspended. | Pipette gently up and down to ensure complete resuspension in the lysis buffer. | |
| Protein Degradation | Insufficient protease/phosphatase inhibitors. | Ensure inhibitor cocktails are added fresh to the buffer just before use.[15][16] |
| Lysis performed at room temperature. | Always keep samples and buffers on ice.[16] | |
| High Viscosity of Lysate | Incomplete DNA/RNA shearing. | Ensure nuclease (e.g., Benzonase) is added and active. Can also sonicate briefly on ice.[2] |
Conclusion
The use of this compound (TFA-HM) presents a promising new avenue for the mild and efficient lysis of mammalian cells. The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers to develop and implement this novel technique. By carefully optimizing the lysis conditions, scientists can potentially achieve high yields of structurally and functionally intact proteins, thereby enhancing the reliability and quality of downstream experimental results.
References
- 1. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
- 9. Cell lysis techniques | Abcam [abcam.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. HEPES - Wikipedia [en.wikipedia.org]
- 12. reagent.co.uk [reagent.co.uk]
- 13. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 14. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biocompare.com [biocompare.com]
- 17. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 18. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 21. citeqbiologics.com [citeqbiologics.com]
"incorporating 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide in protocols for protein sequencing"
Title: A Novel N-Terminal Derivatization Strategy Using 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide for Enhanced Protein Sequencing by Mass Spectrometry
Abstract
Protein sequencing is a cornerstone of proteomics, providing fundamental insights into protein structure, function, and regulation.[1][2] While mass spectrometry (MS) has become the dominant technology for protein sequencing, challenges remain, particularly in achieving complete sequence coverage and confident identification of N-terminal peptides.[3][4] Chemical derivatization of peptides to enhance their ionization efficiency and direct their fragmentation in the mass spectrometer is a powerful strategy to overcome these limitations.[5][6][7] This application note introduces a novel protocol for the N-terminal modification of proteins and peptides using this compound. We propose that this reagent offers a unique combination of properties for improving protein sequencing workflows, including selective N-terminal labeling and the introduction of a stable, electron-withdrawing trifluoroacetyl group to influence peptide fragmentation. Detailed protocols for protein derivatization, sample preparation for mass spectrometry, and data analysis strategies are provided for researchers, scientists, and drug development professionals.
Introduction: The Rationale for N-Terminal Derivatization
The precise determination of a protein's amino acid sequence is critical for understanding its biological role and for the development of protein-based therapeutics.[1][8] Modern protein sequencing predominantly relies on mass spectrometry-based "bottom-up" proteomics, where proteins are enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).[3][9] While highly effective, this approach can sometimes fail to identify the N-terminal peptide of a protein due to its unique chemical properties or unfavorable ionization/fragmentation behavior.
Classical Edman degradation, though less high-throughput, excels at identifying the N-terminal sequence by sequentially removing and identifying amino acid residues from the N-terminus.[10][11][12] However, Edman degradation has limitations, including the requirement for a free N-terminus and a practical limit on the number of residues that can be sequenced.[10][13]
Chemical derivatization of the N-terminal α-amino group offers a means to combine the strengths of both approaches.[14] By introducing a specific chemical tag, we can:
-
Increase Ionization Efficiency: The addition of a charged or easily ionizable group can enhance the signal of the N-terminal peptide in the mass spectrometer.[7]
-
Direct Fragmentation: Certain chemical modifications can promote predictable fragmentation patterns during MS/MS analysis, simplifying spectral interpretation and increasing the confidence of sequence assignment.
-
Enable Selective Enrichment: A unique chemical handle can be used to specifically isolate N-terminal peptides from a complex mixture.[15]
This guide focuses on the application of this compound as a novel reagent for N-terminal derivatization in protein sequencing workflows.
The Reagent: this compound
Chemical Structure:
Key Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [16] |
| Molecular Formula | C3H4F3NO2 | [16] |
| Molecular Weight | 143.07 g/mol | |
| CAS Number | 50667-69-1 |
The key reactive group in this molecule is the N-hydroxymethyl moiety. N-hydroxymethyl amides are known to act as electrophiles, capable of reacting with nucleophiles such as primary amines under acidic conditions.[17] The trifluoroacetyl group is highly electron-withdrawing, which is anticipated to influence the fragmentation of the derivatized peptide in the mass spectrometer.
Proposed Mechanism of N-Terminal Derivatization
We hypothesize that this compound reacts with the N-terminal α-amino group of a peptide via an acid-catalyzed condensation reaction. The lower pKa of the N-terminal α-amino group (pKa ≈ 6-8) compared to the ε-amino group of lysine (pKa ≈ 10.5) allows for selective labeling at mildly acidic pH.[18][19]
The proposed reaction mechanism is as follows:
-
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the reagent is protonated, forming a good leaving group (water).
-
Formation of a Carbocation Intermediate: The loss of water generates a resonance-stabilized carbocation.
-
Nucleophilic Attack by the N-terminal Amine: The unprotonated N-terminal α-amino group of the peptide acts as a nucleophile, attacking the carbocation.
-
Deprotonation: Loss of a proton from the nitrogen atom yields the stable, derivatized N-terminal peptide.
This reaction results in the addition of a -CH2-NH-CO-CF3 moiety to the N-terminus of the peptide.
Diagram: Proposed Reaction Mechanism
Caption: Proposed acid-catalyzed reaction of this compound with a peptide's N-terminus.
Experimental Protocols
The following protocols provide a starting point for incorporating this compound into protein sequencing workflows. Optimization may be required depending on the specific protein or peptide of interest.
Protocol 1: N-Terminal Derivatization of a Purified Protein
Objective: To label the N-terminus of a purified protein prior to enzymatic digestion.
Materials:
-
Purified protein of interest (1-5 mg/mL in a buffer free of primary amines, e.g., 50 mM phosphate buffer, pH 6.5)
-
This compound (Reagent)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 6.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette (appropriate molecular weight cut-off)
-
Trypsin (sequencing grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Reagent Stock Solution: Prepare a fresh 100 mM stock solution of this compound in DMF or DMSO.
-
Labeling Reaction:
-
To the protein solution, add the Reagent stock solution to achieve a final concentration that is a 10- to 50-fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted reagent. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against the Digestion Buffer.
-
Enzymatic Digestion: Proceed with your standard in-solution trypsin digestion protocol. A typical starting point is a 1:50 (w/w) ratio of trypsin to protein, incubated overnight at 37°C.
-
Sample Preparation for MS: Acidify the digest with formic acid to a final concentration of 0.1% and desalt using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
Protocol 2: Derivatization of a Peptide Mixture
Objective: To label the N-termini of peptides after enzymatic digestion.
Materials:
-
Protein digest (peptide mixture)
-
Materials from Protocol 1 (excluding trypsin and digestion buffer)
Procedure:
-
Peptide Preparation: Lyophilize the protein digest and resuspend in Reaction Buffer (50 mM Sodium Phosphate, pH 6.5).
-
Labeling Reaction:
-
Add the 100 mM Reagent stock solution to the peptide mixture to achieve a final concentration of 10 mM.
-
Incubate at room temperature for 2-4 hours.
-
-
Quenching: Quench the reaction with 1 M Tris-HCl, pH 8.0 as described in Protocol 1.
-
Sample Preparation for MS: Acidify the reaction mixture with formic acid to a final concentration of 0.1% and desalt using a C18 solid-phase extraction cartridge.
Diagram: Experimental Workflow
Caption: General workflow for protein sequencing using the proposed derivatization method.
Data Analysis Considerations for Mass Spectrometry
Successful identification of the derivatized N-terminal peptide requires specific considerations during the database search.
-
Variable Modification: The mass of the derivatization moiety must be added as a variable modification on the N-terminus of peptides in your search parameters.
-
Mass Shift: The addition of -CH2-NH-CO-CF3 results in a monoisotopic mass increase of 127.0245 Da.
-
-
Fragmentation Analysis: The trifluoroacetyl group is expected to influence fragmentation. Look for characteristic fragment ions. The strong electron-withdrawing nature of the CF3 group may promote cleavage at the newly formed C-N bond, potentially generating a prominent reporter ion.
-
De Novo Sequencing: The predictable mass shift and potential for characteristic fragmentation patterns can aid in de novo sequencing efforts for unknown proteins.[1][4]
Expected Outcomes and Advantages
Incorporating this compound into protein sequencing protocols is anticipated to provide several advantages:
-
Enhanced N-Terminal Peptide Identification: The derivatization should increase the hydrophobicity of the N-terminal peptide, potentially improving its retention on reversed-phase chromatography columns and leading to better separation and detection.
-
Improved Sequence Confidence: The unique mass modification and potentially predictable fragmentation patterns will increase the confidence of N-terminal peptide identification.
-
Facilitation of De Novo Sequencing: The fixed modification provides a clear starting point for manual or software-assisted de novo sequencing of N-terminal peptides.
-
Compatibility with Standard Workflows: The proposed protocols are designed to be readily integrated into existing bottom-up proteomics workflows.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive reagent- Non-optimal pH- Presence of primary amines in the buffer- Steric hindrance at the N-terminus | - Use freshly prepared reagent stock solution- Optimize reaction pH (range 6.0-7.0)- Ensure buffer is free of Tris, glycine, etc.- Increase reaction time or reagent concentration |
| Non-specific Labeling (e.g., Lysine) | - Reaction pH is too high | - Lower the reaction pH to 6.0-6.5 to favor protonation of lysine ε-amino groups |
| No Identification of Derivatized Peptide | - Incomplete digestion- Incorrect search parameters in MS software | - Optimize digestion conditions- Double-check the calculated mass modification and ensure it is included as a variable modification on the peptide N-terminus |
Conclusion
The use of this compound presents a promising and novel strategy for the chemical derivatization of protein and peptide N-termini. The protocols and theoretical framework provided in this application note offer a solid foundation for researchers to explore this reagent's potential in enhancing the depth and quality of protein sequence analysis by mass spectrometry. Further experimental validation will be crucial to fully characterize the reaction kinetics, selectivity, and fragmentation behavior of the derivatized peptides.
References
- 1. Protein sequencing: Methods and applications | Abcam [abcam.com]
- 2. Protein Sequencing: Significance, Methods, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Protein Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Charge derivatization of peptides for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rapidnovor.com [rapidnovor.com]
- 9. Principle of Protein Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. N-Terminal Sequencing: Biological Roles and Techniques - Creative Proteomics [creative-proteomics.com]
- 16. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Protein Trifluoroacetylation using 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Abstract
This document provides a comprehensive guide for the chemical modification of proteins using 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide and the subsequent quantification of this modification. Protein acylation is a pivotal post-translational modification (PTM) that influences protein structure, function, and cellular localization[1]. The introduction of a trifluoroacetyl group offers a unique chemical tag; its strong electron-withdrawing nature and the presence of fluorine atoms can be exploited for various biochemical and biophysical studies. This guide details the underlying chemical principles, step-by-step protocols for protein modification, and a robust mass spectrometry-based workflow for the precise identification and quantification of trifluoroacetylation sites.
Principle of the Method
This compound serves as an electrophilic reagent that selectively targets nucleophilic functional groups on a protein. The primary targets are the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus, which are highly accessible on the protein surface[2][3]. The reaction is analogous to modification by formaldehyde, where the N-(hydroxymethyl) group facilitates the transfer of the trifluoroacetyl moiety[4][5].
Under slightly alkaline conditions (pH 7.5-9.0), the target amino groups are sufficiently deprotonated to act as effective nucleophiles[3]. The reagent is proposed to react with the amine to form a stable amide bond, covalently attaching the trifluoroacetyl group to the protein. The stability of the resulting trifluoroacetamide linkage makes it suitable for downstream analysis.
The modification results in a specific mass shift that can be readily detected by mass spectrometry. Quantification of the modification extent can be achieved by comparing the signal intensities of modified versus unmodified peptides in a bottom-up proteomics workflow.
Reaction Mechanism
The proposed mechanism involves the nucleophilic attack of a deprotonated primary amine (from a lysine side chain or the N-terminus) on the carbon of the hydroxymethyl group. This is followed by the elimination of water and rearrangement to form a stable trifluoroacetamide linkage.
Caption: Proposed reaction of this compound with a protein amine.
Materials and Reagents
-
Protein of Interest (POI): ≥95% purity, dissolved in a suitable buffer (e.g., PBS) free of primary amines (e.g., Tris).
-
Modification Reagent: this compound (CAS 50667-69-1).
-
Reaction Buffer: 100 mM sodium phosphate or 100 mM sodium bicarbonate buffer, pH 8.5.
-
Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 7.5.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification: Dialysis tubing (appropriate MWCO) or spin desalting columns (e.g., Zeba Spin Desalting Columns).
-
Mass Spectrometry Reagents:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium Bicarbonate
-
Formic Acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Trifluoroacetic Acid (TFA), LC-MS grade[6]
-
Ultrapure water
-
Experimental Protocols
Protocol 1: Protein Modification
This protocol is optimized for a starting protein concentration of 2-5 mg/mL. Reactions can be scaled as needed.
-
Buffer Exchange: Ensure the protein sample is in the amine-free Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.5). If not, perform a buffer exchange using a spin desalting column.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Calculate the required volume of the reagent stock solution to achieve a 20- to 50-fold molar excess of reagent over the protein. Rationale: A molar excess drives the reaction to completion. The optimal ratio may need to be determined empirically for each protein.
-
While gently vortexing the protein solution, add the calculated volume of the reagent stock solution dropwise. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% (v/v) to maintain protein stability.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation. Rationale: Lower temperatures can help preserve the stability of sensitive proteins, though reaction times may need to be extended.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. Rationale: The quenching agent contains primary amines that react with and consume any excess modification reagent.
Protocol 2: Removal of Excess Reagent and Byproducts
To ensure accurate downstream analysis, it is critical to remove the excess reagent, quenching agent, and reaction byproducts.
-
Method A: Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO). Dialyze against 1 L of a suitable buffer (e.g., PBS, pH 7.4) for 4 hours at 4°C. Change the buffer twice and continue dialysis overnight.
-
Method B: Spin Desalting: For smaller sample volumes or rapid cleanup, use a spin desalting column according to the manufacturer's instructions. Equilibrate the column with the desired storage buffer before applying the sample.
Protocol 3: Quantification by LC-MS/MS (Bottom-Up Proteomics)
This protocol outlines a standard label-free quantification approach. For higher precision, stable isotope labeling methods like SILAC can be integrated[7].
-
Sample Preparation: Take a known amount (e.g., 20 µg) of both the modified and an unmodified control protein.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Desalting: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or ZipTip. Elute and dry the peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a loading buffer (e.g., 2% ACN, 0.1% FA).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Set the data acquisition method to perform data-dependent acquisition (DDA), selecting the top 10-20 most intense precursor ions for fragmentation (MS/MS).
-
Data Analysis and Interpretation
-
Database Search: Search the acquired MS/MS spectra against a protein database containing the sequence of your POI using a search engine like MaxQuant, Proteome Discoverer, or Mascot.
-
Setting Modifications:
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set Carbamidomethyl (C) as a fixed modification.
-
Set Oxidation (M) as a variable modification.
-
Crucially, define a custom variable modification for trifluoroacetylation on Lysine (K) and the Protein N-terminus with a monoisotopic mass shift of +95.98230 Da [7].
-
-
Identification and Localization: The search software will identify peptides and pinpoint the site of modification based on the mass shifts observed in the MS/MS fragment ions (b- and y-ions).
-
Quantification:
-
For label-free analysis, compare the peak area or intensity of the extracted ion chromatograms (XICs) for the modified peptide and its corresponding unmodified version across different runs.
-
The extent of modification for a specific site can be calculated as: % Modification = [Intensity(Modified Peptide) / (Intensity(Modified Peptide) + Intensity(Unmodified Peptide))] * 100
-
Data Presentation
Summarize the quantitative results in a clear, tabular format.
| Peptide Sequence | Modification Site | Control (Unmodified) Peak Area | Modified Sample Peak Area | % Modification |
| TDLKK VNVDEVAK | K-123 | 1.2E+08 | 5.6E+06 | 4.5% |
| TDLKKVNVDEVAK | K-134 | 9.8E+07 | 4.1E+07 | 29.5% |
| N-term-M EHV... | N-terminus | 2.5E+08 | 1.9E+08 | 43.2% |
Experimental Workflow Visualization
Caption: Overall workflow for protein trifluoroacetylation and quantitative analysis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Low Modification | Inactive reagent; Incorrect buffer pH; Insufficient molar excess. | Use fresh reagent stock; Verify reaction buffer is pH 8.0-9.0 and amine-free; Increase molar excess of the reagent. |
| Protein Precipitation | High concentration of organic solvent; Protein instability at reaction pH. | Keep DMSO/DMF concentration below 10%; Perform reaction at 4°C; Screen different buffers (e.g., bicarbonate vs. phosphate). |
| Poor MS Identification | Inefficient digestion; Low abundance of modified peptides. | Ensure complete denaturation before digestion; Consider using a different protease; Increase sample amount injected into the MS. |
| Ambiguous Site Localization | Low-quality MS/MS spectra; Multiple potential sites on one peptide. | Optimize fragmentation energy (HCD); Use alternative fragmentation (ETD); Use a different protease to generate overlapping peptides. |
References
- 1. Khan Academy [khanacademy.org]
- 2. Chemical modification strategies to prepare advanced protein-based biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Protein Alkylation with 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Welcome to the technical support center for protein alkylation using 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (TF-N-MA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during protein modification with this reagent. We will delve into the underlying chemistry, provide actionable troubleshooting steps, and offer optimized protocols to ensure successful and reproducible alkylation experiments.
Understanding the Chemistry of TF-N-MA Alkylation
This compound is a unique alkylating agent that functions as a formaldehyde donor. The N-(hydroxymethyl) moiety can release formaldehyde, which then reacts with nucleophilic residues on the protein. The primary targets for this alkylation are the thiol group of cysteine and the ε-amino group of lysine.
The reaction with cysteine proceeds through the formation of a hemithioacetal, which can subsequently cyclize to a stable thiazolidine ring.[1][2][3][4] For lysine, formaldehyde reacts with the primary amine to form a Schiff base, which can then be involved in cross-linking or can be stabilized through reductive amination.[5][6][7][8] Understanding this mechanism is crucial for troubleshooting, as factors influencing formaldehyde reactivity will directly impact the efficiency of your alkylation.
Visualizing the Alkylation Pathway
To better understand the chemical transformations occurring during alkylation with TF-N-MA, the following diagrams illustrate the proposed reaction mechanisms with cysteine and lysine residues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formaldehyde regulates S-adenosylmethionine biosynthesis and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide for Proteomics
Welcome to the technical support guide for 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. As a novel reagent for protein modification, this guide is designed for researchers, scientists, and drug development professionals who are exploring its application in proteomics workflows. This document provides a framework for understanding its chemical principles, optimizing reaction conditions, and troubleshooting common experimental challenges. Given its emerging status, the protocols and advice herein are based on established principles of protein chemistry and mass spectrometry, providing a robust starting point for your investigations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and proposed mechanism of this compound.
Q1: What is this compound?
A1: this compound is a chemical compound with the formula C₃H₄F₃NO₂. Its key features are a reactive N-hydroxymethyl group and a stable trifluoroacetamide moiety. This structure makes it a candidate for covalently labeling proteins with a trifluoroacetyl tag, which provides a distinct mass signature for mass spectrometry (MS) analysis.
Q2: What is the proposed reaction mechanism for protein modification?
A2: The modification is proposed to proceed via an amidoalkylation reaction. The N-hydroxymethyl group (-NH-CH₂-OH) is the reactive center. Under optimized conditions, this group reacts with nucleophilic amino acid side chains on the protein, forming a stable covalent bond through the elimination of a water molecule. The highly stable trifluoroacetamide portion of the reagent remains attached to the protein as a permanent tag. The primary targets for this reaction are amino acids with nucleophilic side chains.
Caption: Proposed reaction of this compound with a lysine residue.
Q3: Which amino acid residues are the likely targets?
A3: The primary targets are nucleophilic residues. The reactivity order is generally:
-
Cysteine (thiol group): Highly nucleophilic, especially at neutral to slightly alkaline pH.
-
Lysine (ε-amino group): Requires deprotonation to become nucleophilic, so reactivity is highly pH-dependent and favored at pH > 8.[1][2]
-
Protein N-terminus (α-amino group): Similar pH dependence to lysine, though its pKa is typically lower.
-
Histidine (imidazole ring): Can be modified, typically at a slower rate than primary amines or thiols.
Q4: What is the exact mass shift I should use for my mass spectrometry search?
A4: The reaction involves the addition of a C₃H₃F₃NO moiety. This results in a precise monoisotopic mass increase that must be defined as a variable modification in your database search software.
| Property | Value | Source |
| Chemical Formula | C₃H₄F₃NO₂ | PubChem[3] |
| Exact Mass of Reagent | 143.01941 Da | PubChem[3] |
| Monoisotopic Mass Shift | +126.01667 Da (Adduct: C₃H₃F₃NO) | Calculated |
Part 2: Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments.
Q: I am observing low or no labeling of my target protein. What should I do?
A: This is a common issue when optimizing a new labeling protocol. The cause is likely related to suboptimal reaction conditions. Follow this systematic approach:
-
Verify Reagent Integrity: The N-hydroxymethyl group can be susceptible to degradation. Use a fresh bottle of the reagent or a freshly prepared stock solution. Dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use.
-
Optimize Reaction pH: This is the most critical parameter, especially for targeting lysine residues. The primary amine of lysine (pKa ~10.5) must be deprotonated to be nucleophilic.[1]
-
Recommendation: Perform a pH titration experiment using a range of buffers from pH 7.5 to 9.0 (e.g., in 0.5 pH unit increments). Use buffers that do not contain primary amines, such as borate or HEPES.[1] Avoid Tris buffer, as it will compete with the protein for the reagent.
-
-
Increase Molar Excess of Reagent: The labeling efficiency is dependent on the concentration of the reagent.
-
Recommendation: Start with a 20-fold molar excess of the reagent over the protein. If labeling is low, increase this stepwise to 50-fold, 100-fold, or higher. Monitor for protein precipitation at higher concentrations.
-
-
Extend Reaction Time and Vary Temperature: The reaction kinetics may be slow.
-
Recommendation: Begin with a 1-2 hour incubation at room temperature. If results are poor, try extending the time to 4 hours or overnight at 4°C. A slightly elevated temperature (e.g., 37°C) can increase the reaction rate but may also increase hydrolysis of the reagent and risk protein denaturation.
-
Q: My protein is precipitating during the labeling reaction. How can I prevent this?
A: Protein precipitation is typically caused by the reagent, the organic solvent used to dissolve it, or buffer incompatibility.
-
Reduce Reagent Concentration: High concentrations of labeling reagents can sometimes cause proteins to precipitate. Try reducing the molar excess.
-
Minimize Organic Solvent: The reagent is likely dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 10% (v/v).
-
Perform a Buffer Screen: Your protein may be less stable at the optimal pH for labeling. Test different buffer systems (e.g., borate vs. HEPES) at the same pH to see if stability improves.
-
Add Stabilizing Excipients: Consider adding low concentrations of stabilizing agents like glycerol (5-10%) or non-ionic detergents if they are compatible with your downstream analysis.
Q: I am having difficulty identifying the modified peptides in my mass spectrometry analysis. What are some common pitfalls?
A: This can be due to issues with the MS acquisition, the database search parameters, or the chemical nature of the modification itself.
-
Confirm the Mass Shift: Double-check that you have entered the correct monoisotopic mass shift (+126.01667 Da) as a variable modification in your search software.
-
Consider Unexpected Fragmentation: The trifluoroacetamide modification is bulky and may affect how the peptide fragments in the mass spectrometer. You might observe a prominent neutral loss of the modification, which can reduce the number of sequence-informative b- and y-ions.
-
Recommendation: If your instrument software allows, try different fragmentation methods (e.g., HCD vs. CID) or adjust the collision energy to see if you can improve the fragmentation pattern.
-
-
Check for Missed Cleavages: Modification of a lysine residue will block cleavage by trypsin at that site.[4]
-
Recommendation: Ensure your search parameters allow for at least 2-3 missed cleavages.
-
-
Low Stoichiometry: The modification may be occurring at a very low level, making it difficult to detect in a complex mixture.
-
Recommendation: Consider an enrichment step. While an antibody for this specific tag may not exist, the fluorine atoms could potentially be exploited for affinity purification, although this would require significant methods development. For initial experiments, high-resolution mass spectrometry is crucial for detecting low-abundance species.[5]
-
Part 3: Experimental Protocols
Protocol 1: Optimization of Labeling on a Standard Protein (e.g., BSA)
This protocol describes a small-scale experiment to determine the optimal pH and reagent concentration for labeling.
-
Prepare Protein Stock: Dissolve Bovine Serum Albumin (BSA) in a low-salt buffer (e.g., 10 mM Phosphate Buffer, pH 7.0) to a final concentration of 1 mg/mL.
-
Prepare Reaction Buffers: Prepare a set of amine-free buffers, such as 50 mM sodium borate, at pH 7.5, 8.0, 8.5, and 9.0.
-
Prepare Reagent Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 100 mM.
-
Set Up Reactions: In separate microcentrifuge tubes, set up the reactions as described in the table below. For each pH, test three different molar excesses of the reagent. (BSA MW ≈ 66.5 kDa).
| Tube | BSA (µL of 1mg/mL) | 50 mM Borate Buffer (µL) | Reagent Stock (µL) | Final Molar Excess | Final pH |
| 1 | 10 | 88 | 2.0 | 20x | 7.5 |
| 2 | 10 | 85 | 5.0 | 50x | 7.5 |
| 3 | 10 | 80 | 10.0 | 100x | 7.5 |
| ... | ... | ... | ... | ... | 8.0, 8.5, 9.0 |
-
Incubation: Incubate all reactions for 2 hours at room temperature with gentle mixing.
-
Quenching (Optional): Stop the reaction by adding a small molecule with a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM. Incubate for 30 minutes.
-
Sample Cleanup: Remove excess reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your buffer of choice for downstream analysis.
-
Analysis: Analyze the samples by intact protein mass spectrometry to determine the degree of labeling (i.e., how many tags have been added to each protein molecule). Alternatively, proceed with a standard proteomics workflow (reduction, alkylation, digestion) and analyze by LC-MS/MS to identify specific modified sites.
Protocol 2: Labeling of a Complex Proteome for Bottom-Up Analysis
This workflow outlines the steps for labeling a cell lysate for subsequent identification of modified peptides.
Caption: Experimental workflow for labeling a complex proteome with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide in aqueous solutions"
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Stability Concerns
2,2,2-Trifluoro-N-(hydroxymethyl)acetamide is a valuable reagent in various synthetic and research applications. However, its N-(hydroxymethyl)amide functional group is susceptible to hydrolysis in aqueous environments. This degradation can impact experimental outcomes, leading to inconsistent results and the formation of impurities. Understanding the factors that influence its stability is critical for reliable and reproducible research.
The primary degradation pathway for this compound in aqueous solution is the reverse of its formation reaction, yielding 2,2,2-trifluoroacetamide and formaldehyde. This process is sensitive to both pH and temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity Over Time
Potential Cause: Degradation of this compound in your aqueous stock solution or experimental buffer.
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your stock solution and experimental buffers. The stability of N-(hydroxymethyl)amides is highly pH-dependent.[1]
-
Temperature Control: Ensure your solutions are stored at the recommended temperature (typically 2-8°C for short-term storage) and minimize exposure to ambient or elevated temperatures.
-
Fresh Solution Preparation: If the solution has been stored for an extended period, prepare a fresh stock solution. It is recommended to prepare fresh solutions for each experiment or, at minimum, on a weekly basis, depending on the sensitivity of your application.
-
Stability-Indicating Analysis: Perform a quick stability check using High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining this compound and detect the presence of its primary degradation product, 2,2,2-trifluoroacetamide.
Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Potential Cause: Formation of degradation products, primarily 2,2,2-trifluoroacetamide and formaldehyde.
Troubleshooting Steps:
-
Peak Identification:
-
Compare the retention time of the unexpected peak with a standard of 2,2,2-trifluoroacetamide.
-
For formaldehyde, derivatization with a suitable agent (e.g., dinitrophenylhydrazine) followed by HPLC analysis may be necessary for detection.
-
-
Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study as outlined in the experimental protocols section below. This will help you generate the degradation products under controlled conditions for definitive identification.
-
Optimize Chromatographic Method: Adjust your HPLC or LC-MS method to achieve better separation between the parent compound and its degradation products, ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway is hydrolysis of the N-(hydroxymethyl) group, which leads to the formation of 2,2,2-trifluoroacetamide and formaldehyde. This reaction is reversible and is catalyzed by both acid and base.[1][2]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Studies on analogous compounds, such as N-(hydroxymethyl)benzamide derivatives, have shown that the hydrolysis is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions.[1] Therefore, the compound is least stable at acidic and alkaline pH values and most stable in the neutral pH range.
Q3: What is the effect of temperature on the stability of this compound?
A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. To minimize degradation, it is crucial to store stock solutions and conduct experiments at controlled, and preferably low, temperatures.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation:
-
Prepare fresh aqueous solutions before use.
-
If storage is necessary, use a neutral pH buffer and store at 2-8°C for short durations. For long-term storage, consider preparing aliquots in an anhydrous organic solvent and evaporating the solvent before reconstituting in aqueous buffer just prior to use.
-
Avoid high temperatures and exposure to strongly acidic or basic conditions.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: A stability-indicating HPLC method is the most common and reliable technique.[3][4][5] This method should be able to separate and quantify the parent compound from its degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the analysis of the more volatile degradation product, 2,2,2-trifluoroacetamide, after appropriate sample preparation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify its degradation products and develop a stability-indicating analytical method.[6][7][8][9]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Acidic Degradation: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Take aliquots at each time point, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Degradation: Dissolve a known concentration of the compound in 0.1 M NaOH. Incubate at room temperature, taking aliquots at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Incubate at room temperature for up to 7 days, monitoring periodically by HPLC.[8]
-
Thermal Degradation: Prepare a solution of the compound in high-purity water. Incubate at an elevated temperature (e.g., 60°C or 80°C) and analyze at different time points.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at different time points.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline. The method should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry
-
Injection Volume: 10 µL
Data Presentation
Table 1: Expected Degradation Products and Analytical Considerations
| Compound | Structure | Expected Analytical Behavior |
| This compound | CF₃CONHCH₂OH | Parent compound, relatively polar. |
| 2,2,2-Trifluoroacetamide | CF₃CONH₂ | Primary degradation product, more polar than the parent. |
| Formaldehyde | HCHO | Secondary degradation product, highly volatile and requires derivatization for HPLC analysis. |
Visualizations
Degradation Pathway
Caption: Hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
- 1. Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Unexpected Adducts with 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide in Mass Spectrometry
Welcome to the technical support guide for researchers utilizing 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. This resource is designed to help you navigate and troubleshoot the common, yet often perplexing, issue of unexpected adduct formation during mass spectrometry analysis. As a reagent with latent reactivity, understanding its chemical behavior is paramount to achieving clean, interpretable data. This guide provides in-depth explanations, actionable protocols, and diagnostic tools to address these challenges effectively.
Section 1: The Root Cause: Unmasking a Reactive Aldehyde
The primary challenge when working with this compound stems from its inherent instability. Under common experimental conditions (e.g., in solution, elevated temperatures), it can undergo a retro-amidoalkylation reaction, effectively decomposing into 2,2,2-trifluoroacetamide and, crucially, formaldehyde .
Formaldehyde is a small, highly electrophilic molecule notorious for its reactivity with a wide range of nucleophiles present in biological samples and buffers, including primary and secondary amines (e.g., lysine side chains, N-termini of peptides), thiols (cysteine), and even activated aromatic rings (tyrosine).[1][2] This reactivity is the principal source of the unexpected adducts observed in your mass spectra.
Caption: Decomposition of the reagent and subsequent reaction with an amine-containing analyte.
Section 2: Troubleshooting Guide: Identifying the Unexpected Peaks
This section addresses specific mass signals you may be observing. The key to diagnosis is recognizing the characteristic mass shifts caused by formaldehyde-related reactions.
| Observed Mass Shift | Adduct Identity | Plausible Chemical Cause & Explanation |
| +12 Da | Methylene Adduct ([M+CH₂]) | This is a hallmark of formaldehyde reactivity. It typically arises from the initial formation of a hydroxymethyl group (+30 Da) followed by the loss of water (-18 Da), resulting in a stable imine or methylene bridge. This is commonly seen on primary amines.[1][3] |
| +30 Da | Hydroxymethyl Adduct ([M+CH₂O]) | This represents the initial reaction of formaldehyde with a nucleophile (e.g., R-NH₂ + CH₂O → R-NH-CH₂OH).[4] This adduct can be less stable and may only be observed under gentle ionization conditions. It is the precursor to the +12 Da adduct. |
| +24 Da | Dimerization of Methylene Adducts | In some cases, two formaldehyde molecules can be involved in a cross-link, leading to a mass addition of 24 Da.[1] This is more common in structured proteins where multiple reactive sites are in close proximity. |
| Dimer ([2M+12]+) | Methylene-Bridged Dimer | If your analyte has multiple nucleophilic sites, formaldehyde can act as a cross-linker, covalently linking two analyte molecules with a methylene (-CH₂-) bridge. The observed peak corresponds to twice the analyte mass plus 12 Da. |
| +32 Da (in MeOH) | Methyl Ether Adduct | If methanol is present in your solvent system, it can react with the intermediate imine (Analyte-N=CH₂) to form a more stable methyl ether adduct (Analyte-NH-CH₂-OCH₃). |
| +44 Da (in Formic Acid) | Formyl Adduct ([M+CHO]) | While less direct, formic acid in the mobile phase can sometimes be a source of formylation, especially at higher temperatures in the ion source. However, formaldehyde itself can be oxidized to formic acid. |
Q&A: Specific Scenarios & Solutions
Question 1: I'm consistently seeing a peak at [M+12] Da for my peptide analyte. How can I confirm it's a formaldehyde adduct?
Answer: This is the most common artifact. The +12 Da shift corresponds to the addition of a methylene group (-CH₂-).
-
Causality: Your peptide likely contains a primary amine (the N-terminus or a lysine side chain) that has reacted with formaldehyde released from the reagent. The initial adduct is a hydroxymethyl group (+30 Da), which readily loses water (-18 Da) in the gas phase or during ionization to form a more stable imine or related structure, resulting in a net +12 Da mass gain.[1][3]
-
Troubleshooting Steps:
-
Control Experiment: Prepare your sample under identical conditions but without adding the this compound. If the [M+12] peak disappears, the reagent is confirmed as the source.
-
MS/MS Fragmentation: Isolate and fragment the [M+H]+ and [M+12+H]+ ions. Compare the fragmentation patterns. For a peptide, if the modification is on the N-terminus, you should see that the b-ions are shifted by +12 Da while the y-ions are not. Conversely, if the adduct is on a lysine side chain, both b- and y-ions beyond that residue will show the +12 Da shift.
-
Reduce Reaction Time/Temperature: Immediately analyze the sample after adding the reagent. Avoid letting the sample sit at room temperature or heating it. Perform the reaction on ice if the primary chemistry allows.
-
Question 2: My mass spectrum shows a significant peak at [2M+12] Da, suggesting dimerization. What is causing this?
Answer: A [2M+12] Da peak indicates that formaldehyde is acting as a cross-linker, covalently binding two of your analyte molecules.
-
Causality: This happens when an analyte molecule has more than one site reactive toward formaldehyde. A single formaldehyde molecule can react with one site on each of two analyte molecules, forming a Analyte-NH-CH₂-NH-Analyte bridge. This is especially prevalent at higher analyte and reagent concentrations.
-
Troubleshooting Steps:
-
Lower Concentration: Reduce the concentration of both your analyte and the this compound reagent. This will decrease the probability of bimolecular reactions.
-
Adjust pH: The reactivity of amines is highly pH-dependent. Lowering the pH (e.g., by ensuring sufficient formic acid in the mobile phase) will protonate primary amines to ammonium ions (R-NH₃⁺), which are significantly less nucleophilic and thus less reactive towards formaldehyde.
-
Question 3: I am using a methanol-based mobile phase and observe an [M+30] Da peak that doesn't seem to be a simple hydroxymethyl adduct. What could it be?
Answer: While a +30 Da shift is the mass of a hydroxymethyl group, in the presence of methanol it could also indicate a solvent adduct or a combination of reactions.
-
Causality: Formaldehyde can react with methanol to form methyl hemiacetal. Furthermore, the intermediate imine formed on your analyte (from the +12 Da adduct pathway) can be trapped by methanol. It's also possible you are seeing the initial, less-stable hydroxymethyl adduct.
-
Troubleshooting Steps:
-
Change Solvent: If possible, switch to a mobile phase containing acetonitrile instead of methanol and see if the [M+30] peak disappears or reduces significantly.
-
Source Temperature: High ion source temperatures can promote reactions with solvent molecules. Try reducing the source temperature to see if it mitigates the formation of this adduct.
-
Section 3: Proactive Solutions & Experimental Protocols
Preventing adduct formation is always preferable to troubleshooting it. The following protocols are designed to minimize the decomposition of this compound and subsequent side reactions.
Protocol 1: Reagent Handling and Sample Preparation
This protocol focuses on maintaining the stability of the reagent before and during its use.
-
Prepare Reagent Stock Fresh: Prepare a stock solution of this compound immediately before use. Do not store stock solutions for extended periods, even at low temperatures.
-
Use Anhydrous Solvents: Use high-purity, anhydrous solvents (e.g., ACN, DMSO) for the stock solution, as water can facilitate hydrolysis.
-
Control Temperature: Perform all sample preparation steps involving the reagent on ice or at a controlled low temperature (4°C) to minimize thermal decomposition.
-
Buffer Selection: Avoid buffers containing primary or secondary amines (e.g., Tris, HEPES), as these will competitively react with the released formaldehyde, depleting your reagent and creating additional artifacts. Phosphate-based buffers (e.g., PBS) or carbonate buffers are generally safer choices.
-
Minimize Incubation Time: Add the reagent to the sample immediately prior to analysis (e.g., injection onto the LC-MS system). The shorter the incubation time, the lower the chance of adduct formation.
Protocol 2: LC-MS Method Optimization
An optimized analytical method can prevent adduct formation that might otherwise occur on the autosampler or during the chromatographic run.
-
Mobile Phase pH: Maintain an acidic mobile phase (e.g., 0.1% formic acid). This keeps primary amines protonated and non-nucleophilic, drastically reducing their reactivity with formaldehyde.
-
Column and System Temperature: Keep the column compartment and autosampler at a low, controlled temperature (e.g., 4-10°C) to prevent on-column or in-vial reactions.
-
Formaldehyde Scavengers (Advanced): For particularly difficult cases, consider adding a formaldehyde scavenger like semicarbazide or hydrazine to your sample quenching step.
-
Caution: This adds complexity. The scavenger and its products will appear in the mass spectrum, so you must know their masses and retention times. This is a last-resort measure for method development.
-
Caption: A troubleshooting workflow for identifying and mitigating formaldehyde-related adducts.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can these adducts form in the ESI source itself? A: Yes, gas-phase reactions in the electrospray ionization (ESI) source are possible, especially with thermally labile compounds. High source temperatures, high analyte concentrations, and residual formaldehyde in the system can promote ion-molecule reactions that lead to adduct formation just before detection. If you suspect this, try lowering your source gas temperature and capillary voltage.
Q2: How can I definitively distinguish a +30 Da hydroxymethyl adduct from a sodium adduct ([M+Na]+, Δm = +22 Da) that has picked up water ([M+Na+H₂O]+, Δm = +40 Da)? A: This requires high-resolution mass spectrometry (HRMS). The exact masses are different:
-
Hydroxymethyl group (CH₂O): 30.01056 Da
-
Sodium (Na): 22.98977 Da An instrument with sufficient resolving power (e.g., Orbitrap, TOF, FT-ICR) can easily distinguish between [M+30.01056]⁺ and [M+22.98977]⁺. If you only have a unit-resolution instrument (like a quadrupole), you will need to rely on the chemical troubleshooting steps outlined above.
Q3: Are trifluoroacetamide derivatives known for other unexpected reactions in MS? A: Yes, the trifluoroacetyl group itself can sometimes be involved in reactions. For instance, trifluoroacetic acid (TFA) is a common ion-pairing agent in LC-MS that can sometimes form stubborn adducts with analytes, although this is distinct from the covalent adducts discussed here.[5] The primary issue with the title compound, however, remains its function as a formaldehyde donor.
References
- 1. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bisquaternary ammonium adduct with trifluoroacetate – secrets of science [shimadzu-webapp.eu]
Technical Support Center: Improving the Efficiency of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide Protein Labeling
Senior Application Scientist Note:
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (TFNHA) for protein labeling. Our goal is to provide in-depth, field-proven insights to enhance the efficiency of your labeling experiments and offer robust troubleshooting strategies. This resource is structured to address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in the principles of protein chemistry and bioconjugation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the TFNHA protein labeling process.
Q1: What is the mechanism of this compound (TFNHA) protein labeling?
A1: this compound is a reagent designed for the trifluoroacetylation of primary amines on proteins. The reaction primarily targets the ε-amino group of lysine residues and the α-amino group of the N-terminus. The N-(hydroxymethyl) moiety acts as a leaving group, facilitating the transfer of the trifluoroacetyl group to the nucleophilic amine of the protein, forming a stable amide bond. This modification is useful for introducing a trifluoromethyl group as a probe for ¹⁹F NMR studies or for altering the charge and hydrophobicity of the protein surface.
Q2: What are the critical parameters to control for efficient TFNHA labeling?
A2: Several factors are crucial for successful TFNHA labeling:
-
pH: The reaction is highly pH-dependent. A mildly basic pH (typically 8.0-9.0) is recommended to ensure that the primary amines of lysine residues are deprotonated and thus sufficiently nucleophilic to attack the reagent.[1]
-
Reagent Concentration: A molar excess of TFNHA over the protein's reactive amines is necessary to drive the reaction to completion. However, an excessive amount can lead to non-specific modifications or protein precipitation.
-
Protein Concentration: Higher protein concentrations (e.g., >1 mg/mL) generally lead to better labeling efficiency.[2]
-
Reaction Time and Temperature: These parameters should be optimized for each specific protein. A common starting point is incubation at room temperature for 1-2 hours or at 4°C overnight for more sensitive proteins.
-
Buffer Composition: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with TFNHA.[3] Phosphate-buffered saline (PBS) or bicarbonate buffers are suitable choices.
Q3: How can I quantify the extent of TFNHA labeling?
A3: The degree of labeling (DOL), or the average number of TFNHA molecules per protein, can be determined using several methods:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to measure the mass shift of the protein after labeling. The mass of the trifluoroacetyl group (CF₃CO-) is 96.01 Da.
-
NMR Spectroscopy: If the protein is small enough for NMR analysis, ¹⁹F NMR can be used to quantify the incorporated trifluoromethyl groups.
-
Indirect Quantification: If TFNHA is used to introduce a reporter group, the quantification can be based on the properties of that group (e.g., fluorescence).
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during TFNHA protein labeling experiments.
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer and adjust it to the optimal range of 8.0-9.0. At lower pH, the amine groups on the protein are protonated and less reactive. |
| Presence of interfering substances in the protein sample. | Ensure your protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other nucleophiles (e.g., sodium azide). Perform buffer exchange into a suitable reaction buffer like PBS or bicarbonate buffer prior to labeling.[3] |
| Insufficient molar excess of TFNHA. | Increase the molar ratio of TFNHA to protein. A starting point is a 10- to 20-fold molar excess over the number of available lysine residues. This may require further optimization for your specific protein. |
| Low protein concentration. | Concentrate your protein solution to at least 1 mg/mL. Higher concentrations favor the kinetics of the labeling reaction.[2] |
| Degraded TFNHA reagent. | TFNHA is sensitive to moisture. Ensure it is stored in a desiccated environment. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
Problem 2: Protein Precipitation or Aggregation During or After Labeling
| Possible Cause | Recommended Solution |
| Over-labeling of the protein. | The addition of multiple hydrophobic trifluoroacetyl groups can lead to protein unfolding and aggregation. Reduce the molar excess of TFNHA or shorten the reaction time. Perform a titration experiment to find the optimal labeling ratio that maintains protein solubility. |
| Solvent-induced precipitation. | If using a high concentration of an organic solvent (like DMSO or DMF) to dissolve TFNHA, this can denature the protein. Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v). |
| Unstable protein. | Some proteins are inherently unstable under the required labeling conditions (e.g., basic pH, room temperature). Try performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Adding stabilizing agents like glycerol or specific salts (if compatible with the reaction) might also help. |
Problem 3: Non-Specific Labeling or Modification of Other Residues
| Possible Cause | Recommended Solution |
| Reaction pH is too high. | While a basic pH is required, excessively high pH (>9.5) can increase the reactivity of other nucleophilic residues like tyrosine, serine, or threonine, leading to off-target modifications. Maintain the pH within the recommended range of 8.0-9.0. |
| Prolonged reaction times at high reagent concentrations. | Excessive incubation times with a large excess of TFNHA can drive the reaction towards less favorable, non-specific modifications. Optimize both the reagent concentration and reaction time to achieve sufficient labeling without significant side reactions. |
Part 3: Experimental Protocols & Visualizations
General Protocol for TFNHA Protein Labeling
-
Protein Preparation:
-
Buffer exchange the purified protein into an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.5).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
TFNHA Stock Solution Preparation:
-
Immediately before use, dissolve TFNHA in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
-
Labeling Reaction:
-
Add the TFNHA stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. For sensitive proteins, incubate at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted TFNHA.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted TFNHA and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Visualizing the TFNHA Labeling Workflow
Caption: Workflow for TFNHA protein labeling.
Troubleshooting Logic Diagram
Caption: Troubleshooting low TFNHA labeling efficiency.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles of Protein Labeling Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
"addressing reagent instability of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide during experiments"
Technical Support Center: 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the inherent instability of this valuable reagent. Our goal is to provide you with the technical insights and practical protocols necessary to ensure experimental consistency and success.
Section 1: At a Glance - Understanding the Core Instability
This compound is a versatile reagent used in various synthetic applications. However, its utility is often challenged by its limited stability. The primary issue stems from the N-(hydroxymethyl) moiety, which can be considered a hemiaminal equivalent. This functional group exists in a reversible equilibrium with its constituent parts: 2,2,2-trifluoroacetamide and formaldehyde .
This equilibrium is sensitive to environmental conditions, and a shift can lead to the accumulation of degradation products, impacting reaction stoichiometry, introducing impurities, and causing inconsistent results.
Key Factors Influencing Reagent Stability:
| Factor | Impact on Stability | Rationale |
| Moisture/Water | High Impact | The reagent is hygroscopic.[1][2] Water can facilitate the hydrolysis of the N-hydroxymethyl group, pushing the equilibrium towards decomposition.[3] |
| pH (Acidic/Basic) | High Impact | Both acid and base can catalyze the retro-amidoalkylation reaction, accelerating the release of formaldehyde. The reagent is incompatible with strong acids and bases.[3][4] |
| Temperature | Moderate Impact | Elevated temperatures can provide the energy needed to overcome the activation barrier for decomposition. Recommended storage is at room temperature, but avoiding heat sources is critical.[5] |
| Oxidizing Agents | High Impact | Incompatible with strong oxidizing agents, which can lead to unwanted side reactions and degradation.[3] |
Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues reported by users.
Q1: My reaction yield is significantly lower than expected and varies between experiments. Could the reagent be the cause?
A1: Absolutely. Inconsistent yield is a classic symptom of reagent degradation. If the this compound has started to decompose, the actual concentration of the active reagent in your reaction vessel is lower than calculated.
Troubleshooting Steps:
-
Verify Storage: Confirm the reagent has been stored in a tightly sealed container in a dry, cool place, away from direct light and heat sources.[4]
-
Use a Fresh Bottle: If the bottle has been open for an extended period or stored improperly, switch to a new, sealed bottle.
-
Prepare Solutions Fresh: Do not store stock solutions of this reagent in protic or aqueous-based solvent systems. Prepare them immediately before use.
Q2: I'm observing an unexpected peak in my NMR/LC-MS analysis corresponding to 2,2,2-trifluoroacetamide. What is happening?
A2: The presence of 2,2,2-trifluoroacetamide (MW: 113.04) is a direct indicator of reagent decomposition.[6] As illustrated in the diagram below, the reagent can revert to 2,2,2-trifluoroacetamide and formaldehyde.
Corrective Actions:
-
Re-evaluate Reaction Conditions: Ensure your reaction solvent is anhydrous and that the pH is neutral, unless the protocol specifically requires acidic or basic conditions. If the reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer.
-
Pre-reaction Check: Before starting your synthesis, you can run a quick NMR or TLC of the starting material to check for the presence of the trifluoroacetamide impurity.
Q3: The solid reagent in the bottle has a slight odor of formaldehyde and appears clumpy. Is it still usable?
A3: Clumping indicates moisture absorption, as the material is hygroscopic.[1] The smell of formaldehyde is a strong sign that decomposition has occurred. While some active reagent may remain, using it is highly discouraged as it will lead to inaccurate stoichiometry and introduce impurities. For best results, the reagent should be a free-flowing, white crystalline solid.[1] It is safest to discard the compromised bottle and use a fresh one.
Q4: My stock solution in an organic solvent turned cloudy overnight. What should I do?
A4: Cloudiness can indicate either precipitation due to solubility limits being exceeded or degradation. Even in anhydrous aprotic solvents, trace amounts of absorbed water can initiate decomposition over time.
Preventative Measures:
-
Solvent Purity: Always use high-purity, anhydrous solvents for preparing stock solutions.
-
Just-in-Time Preparation: Prepare only the amount of solution needed for the immediate experiment. Avoid storing solutions.
-
Inert Atmosphere: When handling the solid or preparing solutions, working under an inert atmosphere (like nitrogen or argon) can minimize exposure to atmospheric moisture.[1]
Section 3: The Chemistry of Instability - A Deeper Dive
The instability of this compound is rooted in the reversible nature of its formation, a reaction known as amidoalkylation. The reverse reaction, a retro-amidoalkylation, is the primary decomposition pathway.
Caption: Reversible decomposition of this compound.
This equilibrium is dynamic. In the solid state, if kept perfectly dry, the reagent is relatively stable.[3] However, in solution or upon exposure to catalysts like acid, base, or water, the equilibrium can shift to the right, increasing the concentration of degradation products and reducing the amount of active reagent available for your reaction.
Section 4: Protocols for Ensuring Experimental Integrity
Adherence to strict handling and preparation protocols is the most effective way to ensure reproducible results.
Protocol 1: Reagent Handling and Storage
This protocol minimizes passive degradation during storage and handling.
-
Incoming Inspection: Upon receipt, inspect the container seal for integrity. The reagent should be a white, crystalline solid.[1]
-
Designated Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] A desiccator cabinet is highly recommended.
-
Inert Atmosphere Handling: Whenever possible, open the container and weigh the reagent in a glovebox or under a blanket of inert gas (argon or nitrogen) to minimize exposure to air and moisture.[1]
-
Tightly Seal: After dispensing, purge the headspace of the container with inert gas before tightly resealing. Use paraffin film as an extra precaution against moisture ingress.
Protocol 2: Preparation of Freshly Made Stock Solutions
This workflow is designed to provide a consistent concentration of the active reagent for your experiment.
Caption: Workflow for preparing active reagent stock solutions.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., DMF, acetonitrile, THF). Verify the water content of the solvent is low (<50 ppm).
-
Calculation: Calculate the exact amount of reagent needed for your experiment. Do not prepare excess for storage.
-
Dispensing: Following Protocol 1, weigh the solid into a clean, dry, and preferably oven-dried flask.
-
Dissolution: Add the anhydrous solvent via syringe and stir until the solid is fully dissolved. The solution should be clear and colorless.
-
Immediate Use: Add the freshly prepared solution to your reaction vessel without delay. The principle of "just-in-time" preparation is critical for this reagent.
By implementing these structured protocols and understanding the chemical principles behind the reagent's instability, you can significantly improve the reliability and success rate of your experiments.
References
Technical Support Center: Protocol Refinement for Reducing Off-Target Effects of Trifluoroacetamide Reagents
Introduction
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experimental protocols to minimize these off-target effects. By understanding the chemical principles behind on- and off-target reactions and implementing rational protocol adjustments, users can significantly enhance the precision and reliability of their results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of trifluoroacetamide reagents and the nature of off-target effects.
Q1: What are trifluoroacetamide reagents and what are they used for? Trifluoroacetamide reagents are a class of chemical compounds containing the trifluoroacetyl group (CF₃CO-). In biomedical research, they are often employed as electrophilic reagents to modify nucleophilic residues on proteins, such as the thiol group of cysteine or the amino group of lysine.[1][2] Their applications include protein labeling, activity-based protein profiling, and the introduction of spectroscopic probes. The strong electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Q2: What causes off-target effects with these reagents? Off-target effects occur when the reagent reacts with amino acid residues other than the intended target. The primary cause is the inherent reactivity of the reagent coupled with the presence of multiple nucleophilic sites on a protein's surface. While a protocol may be designed to target the most reactive residue under specific conditions (e.g., the thiolate anion of cysteine), other residues like lysine, serine, threonine, and even tyrosine can also react, particularly if reaction conditions are not optimal.[3]
Q3: Which amino acid residues are most commonly modified off-target? The most common off-target sites are nucleophilic amino acid side chains. After the intended target (often cysteine), the ε-amino group of lysine is a frequent site of off-target trifluoroacetylation due to its basicity and surface accessibility.[1][4] Hydroxyl-containing residues such as serine and threonine can also be acylated, forming less stable esters.[3][5] In some cases, even the N-terminal amine of the protein can be a site for modification.[3]
Q4: How can I detect off-target modifications in my sample? Mass spectrometry (MS) is the primary tool for identifying both on- and off-target modifications.[4][6] A successful trifluoroacetylation adds a specific mass shift to the modified peptide. By using high-resolution MS and tandem mass spectrometry (MS/MS), researchers can precisely identify which peptides—and which specific residues within those peptides—have been modified. Comparing treated and untreated samples is crucial for distinguishing experimental artifacts from endogenous post-translational modifications.[7][8]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to address specific issues encountered during experiments.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Protocol Refinements |
| Mass Spectrometry shows widespread, low-level modification of Lysine, Serine, and Threonine residues. | 1. Incorrect Reaction pH: pH is too high (e.g., > 8.5), which deprotonates the ε-amino group of lysine and hydroxyl groups, increasing their nucleophilicity. 2. Excess Reagent Concentration: Using a large molar excess of the trifluoroacetamide reagent drives the reaction towards less specific modifications. | 1. Optimize pH: Buffer the reaction to a pH between 7.0 and 8.0. This range maintains the high nucleophilicity of the target cysteine thiolate while keeping most lysine amines protonated and less reactive.[9] 2. Titrate Reagent: Perform a dose-response experiment to find the lowest effective concentration of the reagent that provides sufficient on-target labeling with minimal off-target effects. Start with a 1.5 to 5-fold molar excess and adjust as needed. |
| The intended target (e.g., a specific Cysteine) shows incomplete labeling. | 1. Suboptimal pH: pH is too low (e.g., < 7.0), resulting in a protonated and less reactive cysteine thiol. 2. Insufficient Reagent: The molar ratio of reagent to target is too low. 3. Reagent Degradation: The reagent may have hydrolyzed due to improper storage or handling. | 1. Adjust pH: Ensure the reaction pH is between 7.5 and 8.5 to favor the formation of the highly reactive thiolate anion. 2. Increase Reagent Concentration: Incrementally increase the molar excess of the reagent. Consider a "double coupling" approach where a second fresh aliquot of the reagent is added after an initial incubation period.[10] 3. Use Fresh Reagent: Prepare reagent solutions immediately before use. Store stock reagents under inert gas and desiccated conditions as recommended by the manufacturer. |
| LC-MS/MS analysis is complex, showing multiple adducts and difficult-to-interpret spectra. | 1. Ineffective Quenching: The reaction was not properly stopped, allowing the reagent to continue reacting with the sample, buffer components, or digestion enzymes (e.g., trypsin) during downstream processing.[11] 2. Reaction with Buffer Components: Some buffer components (e.g., Tris) contain primary amines that can compete with the target protein for the reagent. | 1. Implement a Robust Quenching Strategy: After the intended reaction time, add a high concentration of a small-molecule scavenger to consume all excess reagent. Good options include Dithiothreitol (DTT), β-mercaptoethanol, or free cysteine.[12] A 100-fold molar excess of quencher over the initial reagent concentration is a good starting point.[11] 2. Choose a Non-Reactive Buffer: Use buffers that do not contain primary or secondary amines, such as phosphate-buffered saline (PBS) or HEPES. |
| Protein aggregation or precipitation is observed after adding the reagent. | 1. Solvent Mismatch: The reagent is dissolved in an organic solvent (e.g., DMSO, DMF) that is immiscible or causes protein denaturation when added to the aqueous buffer. 2. Change in Protein Charge: Extensive modification, particularly of charged residues like lysine, can alter the protein's isoelectric point and solubility. | 1. Minimize Organic Solvent: Dissolve the reagent in the minimum possible volume of a water-miscible solvent like DMSO. Add the reagent to the protein solution dropwise while gently vortexing to ensure rapid mixing and avoid localized high concentrations of solvent. 2. Control the Degree of Modification: Use the lowest possible reagent concentration and shortest reaction time to achieve the desired labeling. This minimizes perturbations to the protein's overall charge landscape. |
Part 3: Key Experimental Workflows & Protocols
Workflow for Optimizing Labeling Specificity
The following diagram illustrates a systematic approach to refining your labeling protocol to maximize on-target modification while minimizing off-target effects.
Caption: Workflow for systematic protocol optimization.
Refined Protocol: Selective Cysteine Trifluoroacetylation
This protocol is designed to maximize selectivity for cysteine residues.
-
Buffer Preparation:
-
Prepare a non-nucleophilic buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at pH 7.5.
-
Thoroughly degas the buffer to remove dissolved oxygen, which can oxidize cysteine thiols.
-
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to free up cysteines for labeling, treat with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 5-10 fold molar excess for 30 minutes at room temperature.
-
Remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the degassed reaction buffer from Step 1.
-
Determine the final protein concentration.
-
-
Reagent Preparation:
-
Prepare a 100x stock solution of the trifluoroacetamide reagent in anhydrous, water-miscible DMSO. For example, if your final reaction concentration is 1 mM, prepare a 100 mM stock.
-
Prepare this solution immediately before use to prevent hydrolysis.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the protein solution.
-
Add the reagent stock solution to achieve a final 2-5 fold molar excess over the protein's reactive cysteines. For a 100 µL reaction, this would be 1 µL of the 100x stock.
-
Incubate the reaction at room temperature for 30-60 minutes with gentle mixing. Avoid excessively high temperatures which can promote off-target reactions.
-
-
Quenching:
-
Prepare a fresh stock of a quenching reagent, such as 1 M DTT in degassed buffer.
-
Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM (a large excess over the labeling reagent).
-
Incubate for 15 minutes at room temperature to ensure all unreacted trifluoroacetamide reagent is consumed.
-
-
Sample Cleanup:
-
Remove the excess quenching reagent and byproducts by buffer exchange using a desalting column, dialysis, or precipitation as appropriate for your protein and downstream application.
-
-
Verification:
-
Analyze a small aliquot of the final sample by mass spectrometry to confirm the extent of on-target labeling and assess the presence of any off-target modifications.
-
Visualizing On-Target vs. Off-Target Reactions
The following diagram illustrates the competitive nature of protein modification, highlighting how reaction conditions can favor one pathway over another.
Caption: Selectivity depends on pH and nucleophile reactivity.
References
- 1. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of proteins - challenges and trends at the start of the 2020s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. False labelling due to quenching failure of N-hydroxy-succinimide-ester-coupled dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
"impact of pH and temperature on 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide reactivity"
Welcome to the technical support center for 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reagent. The following question-and-answer-based guide offers insights into its stability and reactivity under varying pH and temperature conditions, based on established chemical principles and data from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous media is primarily dictated by pH and temperature. The molecule is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the reactivity of the adjacent amide bond.
Q2: What is the expected degradation pathway for this compound under basic conditions?
A2: Under basic conditions, N-(hydroxymethyl)amides typically undergo degradation via a retro-addition reaction to yield formaldehyde and the corresponding amide.[1] The reaction is initiated by the deprotonation of the hydroxymethyl group to form an alkoxide intermediate. This is followed by the rate-determining expulsion of the trifluoroacetamide anion. The pH-rate profile for similar compounds shows a first-order dependence on the hydroxide ion concentration at moderately high pH, eventually becoming pH-independent at very high pH.[1]
Q3: How does acidic pH affect the stability of this compound?
A3: In acidic media, the degradation is generally slower than in strongly basic solutions. The reaction likely proceeds through protonation of the amide oxygen or nitrogen, followed by nucleophilic attack by water and subsequent breakdown of the tetrahedral intermediate. For related N-amidomethylsulfonamides, the acid-catalyzed pathway involves protonation of the amide followed by the expulsion of a neutral amide and the formation of an iminium ion.[2]
Q4: Is this compound stable at elevated temperatures?
A4: While specific data for this compound is limited, fluorinated organic compounds, in general, exhibit high thermal stability due to the strength of the C-F bond.[3] However, at elevated temperatures, thermal decomposition is expected. For other amides, pyrolysis can lead to the formation of smaller molecules like ammonia, acetic acid, and acetonitrile.[4] For fluorinated compounds, thermal degradation can be complex, potentially generating a variety of smaller fluorinated species.[5][6] It is crucial to conduct thermal stress studies to understand the degradation profile at specific temperatures relevant to your experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics | pH drift in the reaction mixture. | Use a suitable buffer system to maintain a stable pH throughout the experiment. Be mindful that some buffers can participate in the reaction. |
| Temperature fluctuations. | Employ a temperature-controlled reaction setup, such as a water bath or a temperature-controlled reactor block. | |
| Degradation of the reagent stock solution. | Prepare fresh stock solutions of this compound before each experiment. Store the solid compound in a cool, dry place. | |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct forced degradation studies (acid, base, oxidative, thermal, and photolytic) to identify potential degradation products and their retention times. |
| Interaction with buffer components. | Analyze a blank solution containing only the buffer to rule out interferences. Consider using a different buffer system if interactions are suspected.[7] | |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte and any degradation products are in a single ionic form. |
| Suboptimal column chemistry or gradient. | Screen different column stationary phases (e.g., C18, phenyl-hexyl) and optimize the gradient elution profile for better separation.[8] |
Visualizing Reaction Pathways and Workflows
Base-Catalyzed Degradation Pathway
Caption: Proposed mechanism for the base-catalyzed degradation of this compound.
Experimental Workflow for Stability Studies
Caption: A typical experimental workflow for investigating the stability of the target compound.
Experimental Protocols
Protocol 1: Determining the pH-Rate Profile for Degradation
Objective: To determine the rate of degradation of this compound as a function of pH.
Materials:
-
This compound
-
Buffer solutions (e.g., phosphate, borate) covering a range of pH values (e.g., pH 3 to 11)
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).
-
Prepare a series of buffer solutions at the desired pH values.
-
-
Reaction Setup:
-
In separate temperature-controlled vials, add the buffer solution for each pH to be tested.
-
Initiate the reaction by adding a small aliquot of the stock solution of the compound to each vial to achieve the desired final concentration.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase or a suitable quenching solution.
-
-
HPLC Analysis:
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the observed rate constant (k_obs) from the slope of the linear regression.
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
-
Protocol 2: Thermal Stability Assessment
Objective: To evaluate the stability of this compound at elevated temperatures.
Materials:
-
This compound (solid or in a high-boiling point solvent)
-
Temperature-controlled oven or heating block
-
HPLC system
-
Vials suitable for heating
Procedure:
-
Sample Preparation:
-
Place a known amount of the solid compound or a solution in a suitable vial.
-
Prepare multiple vials for different time points and temperatures.
-
-
Thermal Stress:
-
Place the vials in a pre-heated oven or heating block at the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Sampling:
-
At specified time intervals, remove a vial from the heat source and allow it to cool to room temperature.
-
Dissolve the solid residue or dilute the solution in a suitable solvent.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point and temperature.
-
Determine the degradation kinetics at each temperature.
-
Quantitative Data Summary
The following table provides a hypothetical summary of stability data that could be generated from the above protocols. Actual data will need to be determined experimentally.
| Condition | Parameter | Value |
| pH Stability | Half-life at pH 3, 25°C | > 1 week (expected) |
| Half-life at pH 7, 25°C | 2-3 days (hypothetical) | |
| Half-life at pH 10, 25°C | < 1 hour (hypothetical) | |
| Thermal Stability | Degradation after 24h at 40°C | < 5% (hypothetical) |
| Degradation after 24h at 80°C | 15-20% (hypothetical) |
References
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cswab.org [cswab.org]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.vscht.cz [web.vscht.cz]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Research with N-(Hydroxymethyl)amide Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-(hydroxymethyl)amide compounds. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your research. N-(hydroxymethyl)amides are versatile reagents, but their unique reactivity profile can present challenges. This resource will help you understand the underlying chemistry, anticipate potential pitfalls, and ensure the integrity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Compound Activity (e.g., reduced crosslinking efficiency, decreased biological effect) | Degradation via Hydrolysis: The N-(hydroxymethyl) group is susceptible to cleavage, especially under basic (alkaline) conditions, in a process known as a retro-Mannich reaction.[1] This releases formaldehyde and the parent amide, which are likely inactive in your assay.[1][2] The rate of hydrolysis is accelerated by increased pH and temperature.[1][3][4] | pH Control: Maintain the pH of your experimental solution in the neutral to slightly acidic range if possible. Avoid highly basic buffers.[1] Temperature Management: Keep reactions and solutions cool. Avoid prolonged exposure to high temperatures.[1][5] Fresh Solutions: Prepare stock solutions fresh from powder stored at -20°C.[1] For long-term use, aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] |
| Unexpected Peaks in Analytical Chromatography (HPLC, TLC) | Compound Degradation: The extra peaks are likely the parent amide and potentially other byproducts from the decomposition of your N-(hydroxymethyl)amide.[1] | Run Standards: Confirm the identity of the extra peaks by running standards of potential degradation products (e.g., the parent amide).[1] Review Conditions: Analyze your experimental conditions (pH, temperature, storage) to identify potential causes of hydrolysis.[1] Analytical Method: A thin-layer chromatography (TLC)-densitometric method has been developed for quantifying N-(hydroxymethyl)nicotinamide and its degradation products.[6] |
| Precipitation of Compound in Aqueous Solution | Poor Solubility: The compound may have limited solubility in your chosen buffer. Interaction with Media Components: The compound may be reacting with or binding to other components in your experimental medium, leading to precipitation. | Solvent Choice: N-(hydroxymethyl)nicotinamide is soluble in DMSO.[1][7] For aqueous solutions, ensure the pH is compatible with both solubility and stability. Sonication may help dissolution.[1] Compatibility Check: Evaluate the compatibility of all components in your experimental setup. |
| Inconsistent Crosslinking Results | Competing Hydrolysis: The hydrolysis of the N-(hydroxymethyl)amide competes with the crosslinking reaction with your target nucleophile (e.g., an amine on a protein).[8] At higher pH, the rate of hydrolysis can increase significantly.[8] Steric Hindrance: The accessibility of the target functional group on your substrate can affect crosslinking efficiency. | Optimize pH: While alkaline conditions can favor the reaction with amines, they also accelerate hydrolysis.[8] A careful optimization of pH (typically in the range of 7.2-9) is necessary to balance these two competing reactions. Concentration: Increasing the concentration of the reactants can favor the bimolecular crosslinking reaction over the unimolecular hydrolysis. |
Frequently Asked Questions (FAQs)
Stability and Handling
Q1: What is the primary mechanism of degradation for N-(hydroxymethyl)amide compounds?
The primary degradation pathway is a retro-Mannich type reaction, which is essentially a base-catalyzed elimination.[1][3] In this process, the N-(hydroxymethyl)amide reverts to the parent amide and formaldehyde.[1][2] This reaction is highly dependent on pH, with stability decreasing as the pH becomes more alkaline.[1][2]
Caption: Degradation of N-(hydroxymethyl)amides via retro-Mannich reaction.
Q2: What are the optimal storage conditions for N-(hydroxymethyl)amide compounds?
To ensure maximum stability and prevent premature degradation, adhere to the following storage guidelines:
-
Solid Form: Store the powder in a tightly sealed container at -20°C in a cool, dry, and dark location.[1][9]
-
Stock Solutions: For short-term storage (up to 1 month), keep solutions at -20°C. For long-term storage (up to 6 months), aliquot into single-use volumes and store at -80°C.[1][7] This is crucial to avoid repeated freeze-thaw cycles which can accelerate degradation.[1]
Q3: Are these compounds sensitive to light or temperature?
Yes, they can be. While specific photostability data is limited for some derivatives, it is generally advisable to protect solutions from prolonged exposure to light.[5] Temperature significantly increases the rate of degradation in solution, so it is important to keep solutions cool and avoid unnecessary heat exposure.[1][5]
Reactivity and Experimental Design
Q4: How does pH affect the reactivity of N-(hydroxymethyl)amides in crosslinking reactions?
The pH of the reaction medium plays a critical role and represents a trade-off. The crosslinking reaction often involves the N-(hydroxymethyl)amide acting as an electrophile, reacting with a nucleophile such as a primary amine on a protein.
-
Slightly Alkaline pH (7.2-9): This pH range is often optimal for targeting primary amines, as a significant portion of them will be deprotonated and thus more nucleophilic.[8]
-
Increased Basicity: While a higher pH further increases the nucleophilicity of amines, it also dramatically accelerates the competing hydrolysis (degradation) of the N-(hydroxymethyl)amide, reducing the amount of active crosslinker available.[1][8]
-
Acidic pH: In acidic conditions, the N-(hydroxymethyl)amide can be protonated, potentially forming a more reactive iminium ion intermediate. However, primary amines will also be protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive towards the crosslinker.[10]
Caption: pH-dependent reactivity of N-(hydroxymethyl)amides.
Q5: I'm observing N,N'-methylene diacetamide formation in my reaction. Why is this happening?
The formation of N,N'-methylene diacetamide was not observed in studies analyzing the reaction between formaldehyde and acetamide.[11][12][13][14] The primary products identified were N-hydroxymethyl acetamide and N,N-dihydroxymethyl acetamide.[11][12][13][14] This suggests that the C-N bond between formaldehyde and the amide is relatively labile, and the amide-bound formaldehyde does not readily react further with other amide molecules to form a methylene bridge.[11][12][13][14] If you are observing such a product, it may be due to specific reaction conditions (e.g., high concentrations, specific catalysts) that are not typical for these reactions.
Safety and Handling
Q6: What are the key safety precautions when working with N-(hydroxymethyl)amide compounds like N-(hydroxymethyl)acrylamide?
These compounds should be handled with care as they can be hazardous.[9][15] For example, N-(hydroxymethyl)acrylamide is classified as potentially causing genetic defects and cancer.[15][16]
-
Engineering Controls: Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[9][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, and eye protection.[5][15][17] For powders, a NIOSH-approved respirator may be necessary to avoid inhalation.[9][17]
-
Spill Cleanup: In case of a spill, dampen the solid material with water before transferring it to a suitable container for disposal.[9][16] Do not let the chemical enter the environment.[17]
-
First Aid: In case of skin contact, immediately flush the affected area with water and wash with soap.[9][17] If inhaled, move to fresh air.[17] In case of eye contact, rinse with plenty of water.[17] Seek medical attention if exposed or concerned.[15]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution, suitable for dilution into aqueous buffers for experiments.
Materials:
-
N-(hydroxymethyl)amide powder (e.g., N-(Hydroxymethyl)nicotinamide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
Procedure:
-
Calculate Mass: Determine the mass of the N-(hydroxymethyl)amide powder required. For a 1 mL, 100 mM solution of N-(Hydroxymethyl)nicotinamide (MW: 152.15 g/mol ):
-
Mass (g) = 0.1 mol/L * 1 L/1000 mL * 1 mL * 152.15 g/mol = 0.0152 g (15.2 mg)
-
-
Weigh Compound: Carefully weigh the calculated mass of the powder and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Store: For immediate use, store at -20°C. For long-term storage, create single-use aliquots in amber vials and store at -80°C.[1][7]
Protocol 2: Monitoring Degradation by Thin-Layer Chromatography (TLC)
This protocol provides a general method to qualitatively assess the stability of your N-(hydroxymethyl)amide compound over time.
Materials:
-
Silica gel F254 TLC plates
-
Mobile phase (e.g., for N-(hydroxymethyl)nicotinamide, a chloroform-ethanol (2:3, v/v) mixture can be used[6])
-
TLC development chamber
-
UV lamp (254 nm)
-
Samples of your compound at different time points or under different conditions
-
Standard of the potential degradation product (parent amide)
Procedure:
-
Prepare Chamber: Add the mobile phase to the TLC chamber, cover, and allow it to saturate for at least 15 minutes.
-
Spot Plate: Using a capillary tube, spot a small amount of your initial (T=0) sample, your experimental samples, and the parent amide standard onto the baseline of the TLC plate.
-
Develop Plate: Place the TLC plate into the saturated chamber and allow the solvent front to travel up the plate.
-
Dry and Visualize: Remove the plate, mark the solvent front, and allow it to air dry completely. Visualize the spots under a UV lamp.
-
Analyze: Compare the spots. The appearance of a new spot in your experimental samples that corresponds to the Rf value of the parent amide standard indicates degradation. The intensity of this new spot relative to the original compound spot can give a qualitative measure of the extent of degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. N-(Hydroxymethyl)acrylamide(924-42-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. Analysis of the Reaction between Formaldehyde and Amide [jstage.jst.go.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. N-Methylolacrylamide | C4H7NO2 | CID 13543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. unilongmaterial.com [unilongmaterial.com]
Validation & Comparative
"comparing 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide to other formaldehyde scavengers"
An In-Depth Comparative Guide to Formaldehyde Scavengers for Pharmaceutical and Research Applications: Featuring 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Introduction: The Persistent Challenge of Formaldehyde
Formaldehyde is a highly reactive aldehyde that, despite its utility in synthesis and as a preservative, poses a significant risk in research and pharmaceutical settings. As an endogenous metabolite and a common environmental contaminant, its presence can lead to cytotoxicity through DNA-protein crosslinking and the disruption of cellular redox balance by depleting glutathione.[1][2] In pharmaceutical manufacturing, formaldehyde can arise as a process-related impurity or from the degradation of excipients, potentially compromising the stability and safety of drug products.[3] The imperative to control formaldehyde levels has driven the development of various "formaldehyde scavengers"—molecules designed to react with and neutralize free formaldehyde. This guide provides a comparative analysis of established scavengers and introduces this compound, a compound with promising, albeit less documented, potential.
An Overview of Formaldehyde Scavenging Mechanisms
Formaldehyde scavengers are typically nucleophilic compounds that react with the electrophilic carbonyl carbon of formaldehyde. The efficacy of a scavenger depends on its reactivity, the stability of the resulting adduct, and the toxicity of both the scavenger and its by-products. They can be broadly categorized based on their reactive functional groups.
-
Amine-Based Scavengers: Primary and secondary amines react with formaldehyde to form Schiff bases and aminals. Common examples include urea, melamine, and various amino alcohols.[4][5]
-
Hydrazine-Based Scavengers: Hydrazines and their derivatives are highly reactive towards formaldehyde, forming stable hydrazones in what is often an irreversible reaction.[6][7][8]
-
Sulfur-Based Scavengers: Compounds like sodium metabisulfite react with formaldehyde to form stable, water-soluble bisulfite adducts.[9]
-
Phenolic and Natural Compounds: Certain natural products containing phenolic groups, such as tannins and resveratrol, or endogenous thiols like glutathione, can also effectively scavenge formaldehyde.[10][11]
Featured Compound: this compound
This compound (TFHMA) is a fluorinated amide with a structure primed for formaldehyde interaction.[12] While extensive comparative data is not yet available in peer-reviewed literature, its chemical architecture allows for a reasoned projection of its mechanism and potential advantages.
Proposed Mechanism of Action: The N-(hydroxymethyl) group is a key feature, essentially a "masked" imine. It is proposed that TFHMA can either directly react with formaldehyde or exist in equilibrium with trifluoroacetamide and formaldehyde. The scavenging action likely proceeds via the reaction of the amide nitrogen with formaldehyde, facilitated by the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group. This inductive effect increases the acidity of the N-H proton, making the nitrogen a more potent nucleophile for attacking formaldehyde. The resulting adduct would be a stable, poly-substituted amide.
Caption: Proposed scavenging mechanism of TFHMA.
Potential Advantages:
-
Enhanced Reactivity: The electron-withdrawing CF₃ group is expected to increase the nucleophilicity of the amide nitrogen, potentially leading to faster reaction kinetics compared to non-fluorinated analogues.
-
Stability: Fluorinated compounds often exhibit high thermal and chemical stability.
-
Low Volatility: As a solid crystalline material, it is less volatile than some liquid amine scavengers.[13]
Comparative Analysis of Formaldehyde Scavengers
The selection of a formaldehyde scavenger is highly dependent on the specific application, considering factors like pH, temperature, required efficiency, and biocompatibility. Below is a comparative summary of TFHMA (based on its projected properties) and other common scavengers.
| Scavenger Class | Example(s) | Mechanism | Scavenging Efficiency | Kinetics | By-Products & Reversibility | Potential Cytotoxicity |
| Fluorinated Amide | This compound | Nucleophilic attack by amide nitrogen | Predicted High | Predicted Fast | Stable, likely irreversible adduct | Low (predicted) |
| Amine (Simple) | Propylamine, Ethylamine | Forms Schiff bases and aminals | Moderate to High[4][14] | Fast | Can be reversible; potential for by-product formation | Moderate; depends on the amine |
| Amine (Polyfunctional) | Urea, Melamine | Condensation reaction forming resins | High, but dependent on conditions[9][15] | Slower; often requires heat/catalyst | Stable polymers; reaction can be reversible under acidic conditions[16] | Low |
| Amino Alcohols | Tris(hydroxymethyl)aminomethane (TRIS) | Nucleophilic attack by amine | High[5][17] | Moderate | Stable adducts | Low; widely used in buffers |
| Hydrazine Derivatives | Sebacic dihydrazide, Dodecanedioic dihydrazide | Forms stable hydrazones | Very High[7][18] | Very Fast[8] | Irreversible reaction, forms stable products[6][7] | Hydrazines can be toxic; derivatives are generally safer |
| Sulfur Compounds | Sodium Metabisulfite | Forms bisulfite adduct | Very High[9] | Fast | Reversible, stability is pH-dependent[9] | Can be an irritant |
| Endogenous/Natural | Glutathione (GSH), Resveratrol | Thiol or phenol reaction with formaldehyde | Moderate | Moderate[10] | Forms S-(hydroxymethyl)glutathione or other adducts | Low; naturally occurring[1] |
Experimental Protocol: Quantifying Scavenging Efficacy
To empirically validate and compare the performance of formaldehyde scavengers, a standardized quantitative assay is essential. The following protocol describes a common colorimetric method using the Nash reagent (containing acetylacetone), which reacts with formaldehyde to produce a yellow-colored compound (dihydrolutidine) that can be measured spectrophotometrically.
Objective: To determine the percentage of formaldehyde removed from a solution by a scavenger over a specified time.
Materials:
-
Formaldehyde solution (e.g., 37% stock, diluted to a working concentration of 100 µM in a suitable buffer like PBS, pH 7.4)
-
Scavenger solutions (e.g., 1 mM stock solutions of TFHMA, Urea, Sodium Metabisulfite, etc., in the same buffer)
-
Nash Reagent: 150 g ammonium acetate, 3 mL glacial acetic acid, and 2 mL acetylacetone in 1 L deionized water. Store in a dark bottle at 4°C.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer and cuvettes/96-well plate
Methodology:
-
Preparation of Standards: Prepare a standard curve of formaldehyde (0, 10, 20, 40, 60, 80, 100 µM) in PBS to correlate absorbance with concentration.
-
Reaction Setup:
-
Control: In a microcentrifuge tube, mix 500 µL of 100 µM formaldehyde solution with 500 µL of PBS buffer. This represents the initial formaldehyde concentration (100% level).
-
Test Samples: In separate tubes, mix 500 µL of 100 µM formaldehyde solution with 500 µL of each 1 mM scavenger solution. This creates a 10:1 molar ratio of scavenger to formaldehyde.
-
Scavenger Blank: Mix 500 µL of PBS with 500 µL of each 1 mM scavenger solution to check for interference with the assay.
-
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). The choice of time and temperature should reflect the intended application.
-
Colorimetric Reaction:
-
Take a 100 µL aliquot from each tube (Control, Test, and Blank).
-
Add 100 µL of Nash Reagent to each aliquot in a new set of tubes or a 96-well plate.
-
Heat the mixtures at 60°C for 15 minutes to allow for color development.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of each sample at 412 nm using the spectrophotometer.
-
Use a solution of PBS and Nash Reagent as the spectrophotometer blank.
-
-
Calculation:
-
Use the standard curve to convert the absorbance readings of the Control and Test samples into formaldehyde concentrations ([FA]).
-
Correct the Test sample absorbance by subtracting the absorbance of the corresponding Scavenger Blank if necessary.
-
Calculate the scavenging efficiency using the formula:
-
Efficiency (%) = (1 - ([FA]Test / [FA]Control)) * 100
-
-
Caption: Workflow for evaluating formaldehyde scavenger efficacy.
Conclusion
The effective removal of formaldehyde is critical for ensuring the quality and safety of pharmaceuticals and for the integrity of biological research. While classic scavengers like amines, hydrazines, and sulfites have well-documented performance, they also come with trade-offs in terms of reaction reversibility, by-product toxicity, and application constraints.[7][9][16]
This compound emerges as a theoretically potent candidate deserving of empirical investigation. Its structure suggests the potential for rapid, irreversible scavenging with stable, likely low-toxicity by-products, driven by the strong inductive effect of its trifluoromethyl group. For researchers and drug development professionals, the systematic evaluation of novel scavengers like TFHMA using standardized protocols is a vital step toward developing safer and more stable products. The methodologies and comparative data presented in this guide offer a framework for making informed decisions in the selection and validation of formaldehyde scavengers for critical applications.
References
- 1. Endogenous formaldehyde scavenges cellular glutathione resulting in redox disruption and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of formaldehyde by pharmaceutical excipients and its absorption by meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. advancionsciences.com [advancionsciences.com]
- 6. CN101992012B - Formaldehyde scavenger and preparation method thereof - Google Patents [patents.google.com]
- 7. legacy.sae.org [legacy.sae.org]
- 8. Design of a New Hydrazine Moiety-Based Near-Infrared Fluorescence Probe for Detection and Imaging of Endogenous Formaldehyde In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Larch Bark as a Formaldehyde Scavenger in Thermal Insulation Panels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. US5112652A - Formaldehyde scavenging process useful in manufacturing durable press finished fabric - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Formaldehyde scavengers function as novel antigen retrieval agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SAE International | Advancing mobility knowledge and solutions [sae.org]
A Prospective Analysis of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a Novel Cross-Linking Agent: A Guide for Researchers
Introduction: The Imperative for Advanced Cross-Linking Reagents
In the intricate world of cellular and molecular biology, protein cross-linking is an indispensable technique for elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, and fixing tissues for imaging.[1] For decades, aldehydes like formaldehyde and glutaraldehyde have been the workhorses for these applications.[2] However, their utility is often compromised by significant drawbacks, including high cytotoxicity and the often irreversible or harsh conditions required for the reversal of cross-links.[3][4][5] This guide introduces a novel, yet-to-be-validated cross-linking agent, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (TF-HMA) , and provides a theoretical framework for its validation and comparison against established alternatives.
This document is intended for researchers, scientists, and drug development professionals seeking to explore next-generation cross-linking technologies. We will delve into the hypothesized mechanism of action of TF-HMA, prospectively compare its potential performance against formaldehyde and glutaraldehyde, and provide detailed experimental protocols for its validation.
Hypothesized Mechanism of Action of this compound
The chemical structure of TF-HMA suggests a cross-linking mechanism analogous to that of formaldehyde and other N-methylol compounds, such as N-methylol acrylamide.[6][7][8][9] The core of its reactivity is presumed to lie in the N-(hydroxymethyl) group. Under physiological or slightly alkaline conditions, this group is expected to react with nucleophilic side chains of amino acids, primarily the primary amines of lysine residues.
The proposed mechanism involves two key steps:
-
Formation of a Schiff Base: The N-(hydroxymethyl) group of TF-HMA is hypothesized to react with a primary amine on a protein (e.g., the ε-amino group of lysine), eliminating a molecule of water to form a Schiff base intermediate. This initial reaction is similar to the first step of formaldehyde cross-linking.[10][11]
-
Cross-Link Formation: The resulting Schiff base, being an electrophilic species, would then be susceptible to attack by a second nucleophilic group from a nearby protein or within the same protein, forming a stable methylene bridge.
The presence of the trifluoroacetyl group is a critical feature of TF-HMA. The strong electron-withdrawing nature of the three fluorine atoms is expected to significantly influence the reactivity of the amide and the stability of the resulting cross-link. This could potentially lead to a more controlled reaction and introduce a degree of reversibility under milder conditions than those required for formaldehyde cross-link reversal.
Caption: Hypothesized two-step cross-linking mechanism of TF-HMA.
Comparative Analysis: A Prospective Look
While experimental data for TF-HMA is not yet available, we can hypothesize its performance characteristics based on its structure and compare them to the known properties of formaldehyde and glutaraldehyde.
| Feature | This compound (TF-HMA) (Hypothesized) | Formaldehyde | Glutaraldehyde |
| Target Residues | Primarily primary amines (e.g., Lysine). | Primary amines, thiols, hydroxyls.[2] | Primarily primary amines (e.g., Lysine).[12] |
| Reactivity | Moderate, potentially more controllable due to the trifluoroacetyl group. | High, can lead to extensive and sometimes non-specific cross-linking.[2] | Very high, reacts rapidly.[12][13] |
| Reversibility | Potentially reversible under mild basic conditions due to the lability of the trifluoroacetamide.[14][15][16][17] | Reversible by heating.[18][19][20][21] | Largely irreversible, forming stable cross-links.[12][13][22] |
| Cytotoxicity | Expected to be lower than formaldehyde and glutaraldehyde due to the absence of a free aldehyde. | High, known carcinogen.[3][4][5][23] | High, potent cytotoxin.[3][4][5][23][24] |
| Cross-link Stability | Moderate, designed for potential reversibility. | Labile to heat and changes in pH.[18][19][20] | Very stable under a wide range of conditions.[12][13][22] |
| Cell Permeability | Expected to be cell-permeable due to its small size and lipophilic character. | Highly cell-permeable. | Cell-permeable. |
Proposed Experimental Validation of TF-HMA as a Cross-Linking Agent
To validate the potential of TF-HMA, a systematic experimental approach is necessary. The following protocols outline a workflow for characterizing its performance.
Caption: Proposed experimental workflow for the validation of TF-HMA.
Protocol 1: Assessment of Cross-Linking Efficacy using SDS-PAGE
Objective: To determine the ability of TF-HMA to cross-link a model protein and to optimize the reaction conditions.
Materials:
-
Bovine Serum Albumin (BSA) solution (10 mg/mL in PBS)
-
This compound (TF-HMA) stock solution (100 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare a series of reaction mixtures in microcentrifuge tubes. To each tube containing 18 µL of BSA solution, add 2 µL of varying concentrations of TF-HMA (to achieve final concentrations of 0.1, 0.5, 1, 5, and 10 mM). Include a no-cross-linker control.
-
Incubate the reaction mixtures at room temperature for 30 minutes.
-
Quench the reaction by adding 5 µL of 1 M Tris-HCl, pH 8.0.
-
Add 25 µL of 2x Laemmli sample buffer to each tube and heat at 95°C for 5 minutes.
-
Load 20 µL of each sample onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and destain until bands are clearly visible.
-
Analyze the gel for the appearance of higher molecular weight bands, indicative of cross-linked BSA oligomers.
Protocol 2: Evaluation of Cytotoxicity
Objective: To assess the cytotoxic effects of TF-HMA on a mammalian cell line.
Materials:
-
HeLa cells cultured in DMEM with 10% FBS
-
96-well cell culture plates
-
TF-HMA, formaldehyde, and glutaraldehyde stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of TF-HMA, formaldehyde, and glutaraldehyde in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the cross-linking agents at various concentrations. Include untreated control wells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 for each compound.
Conclusion and Future Outlook
The search for more efficient, less toxic, and more versatile cross-linking agents is a continuous endeavor in the life sciences. This compound presents a promising, albeit theoretical, candidate that warrants experimental investigation. Its unique chemical structure, particularly the trifluoroacetyl group, suggests the potential for a more controlled cross-linking reaction with the added benefit of milder reversibility. The proposed validation workflow provides a roadmap for researchers to systematically evaluate its performance and compare it against the current standards. Should the experimental data align with the hypothesized advantages, TF-HMA could represent a significant advancement in the toolkit for studying protein interactions and structure.
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. What are the similarities and differences between formaldehyde and glutaraldehyde as crosslinking agents [sprchemical.com]
- 3. Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staging.aapd.org [staging.aapd.org]
- 5. Study on Cytotoxicity of Formaldehyde and Glutaraldehyde by Phase Contrast Microscopy [jstage.jst.go.jp]
- 6. What are the cross - linking reactions of N - Methylol Acrylamide? - Blog [rhmschem.com]
- 7. nbinno.com [nbinno.com]
- 8. atamankimya.com [atamankimya.com]
- 9. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Page loading... [wap.guidechem.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. researchgate.net [researchgate.net]
- 17. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Glutaraldehyde Cross-Linking Increases the Stability of Lumbricus terrestris Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentration. | Semantic Scholar [semanticscholar.org]
- 24. Biochemical changes and cytotoxicity associated with the degradation of polymeric glutaraldehyde derived crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Alkylating Agents in Quantitative Proteomics
A Comparative Analysis for Enhanced Accuracy and Reproducibility
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise and complete alkylation of cysteine residues is a critical, yet often overlooked, step that significantly impacts data quality. Incomplete or inconsistent alkylation can lead to missed peptide identifications, inaccurate quantification, and a general lack of reproducibility. This guide provides an in-depth, data-driven comparison of commonly used alkylating agents, moving beyond mere protocol recitation to explain the underlying chemistry and rationale, empowering you to make the most informed choice for your specific experimental needs.
The Critical Role of Cysteine Alkylation
Proteins are dynamic three-dimensional structures, often stabilized by disulfide bonds between cysteine residues. To analyze a protein's primary sequence and quantify its abundance using mass spectrometry, we must first linearize it. This is achieved through a two-step process:
-
Reduction: Disulfide bonds (R-S-S-R) are cleaved into free thiol groups (R-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: The newly formed, highly reactive thiol groups are then "capped" with an alkyl group. This crucial step prevents the reformation of disulfide bonds and ensures the peptide is in a stable, linear state for enzymatic digestion and subsequent analysis.
The choice of alkylating agent is not trivial. It influences reaction efficiency, the potential for unwanted side reactions, and ultimately, the quality of your quantitative data.
A Head-to-Head Comparison of Alkylating Agents
The most common alkylating agents used in proteomics are iodoacetamide (IAA) and chloroacetamide (CAA). While both are effective, they possess distinct chemical properties that translate to significant differences in experimental outcomes.
Iodoacetamide (IAA): The Classic Workhorse
Iodoacetamide has long been the go-to alkylating agent in proteomics. It reacts with cysteine's thiol group via a straightforward S_N2 nucleophilic substitution reaction.
-
Mechanism: The deprotonated thiolate anion (Cys-S⁻), which is more prevalent at alkaline pH (typically pH 7.5-8.5), acts as a nucleophile and attacks the electrophilic carbon atom of IAA. This displaces the iodide ion, forming a stable carboxyamidomethyl-cysteine derivative.
-
Advantages: IAA's primary advantage is its high reactivity, which allows for rapid and complete alkylation, typically within 30 minutes in the dark at room temperature.
-
Disadvantages & Side Reactions: This high reactivity is also IAA's main drawback. It is notoriously light-sensitive and can lead to the formation of free iodine, which can modify other amino acid residues. Furthermore, IAA is known to cause a higher incidence of side reactions, including the undesirable alkylation of methionine, lysine, and histidine residues, which can complicate data analysis.
Chloroacetamide (CAA): The Stable Alternative
Chloroacetamide is structurally similar to IAA but offers a more controlled and specific reaction.
-
Mechanism: CAA follows the same S_N2 reaction pathway as IAA. However, chlorine is a less effective leaving group than iodine, making CAA inherently less reactive.
-
Advantages: This reduced reactivity makes CAA significantly more stable and less prone to non-specific side reactions compared to IAA. This increased specificity often translates to cleaner spectra and more confident peptide identifications.
-
Disadvantages: The trade-off for this stability is a slower reaction rate. Complete alkylation with CAA may require slightly longer incubation times or elevated temperatures (e.g., 37°C) to achieve the same efficiency as IAA at room temperature.
Quantitative Data: IAA vs. CAA Performance
Experimental data consistently demonstrates the superior specificity of CAA. Studies comparing the two agents often report a marked decrease in off-target modifications when using CAA.
| Parameter | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Rationale & Implications |
| Primary Reaction | S-carboxyamidomethylation of Cysteine | S-carboxyamidomethylation of Cysteine | Both effectively and irreversibly modify the target thiol group, preventing disulfide bond reformation. |
| Reaction Speed | Fast (typically 20-30 min at RT) | Slower (typically 30-60 min at RT) | IAA's speed can be advantageous for high-throughput workflows, but CAA's slower kinetics allow for a more controlled reaction with fewer side products. |
| Specificity | Lower | Higher | CAA is less prone to modifying other nucleophilic residues, leading to cleaner data and fewer ambiguous peptide identifications. |
| Common Side Reactions | Alkylation of Met, Lys, His, N-terminus | Minimal alkylation of other residues | The higher incidence of IAA-induced side reactions can suppress desired peptide signals and complicate quantitative analysis. |
| Stability | Light-sensitive; prone to degradation | More stable in solution | CAA solutions can be prepared in advance and are less susceptible to degradation, improving experimental consistency. |
Experimental Workflow & Protocol
A robust and reproducible sample preparation workflow is the foundation of any successful quantitative proteomics experiment. The following protocol outlines the key steps for in-solution protein digestion, reduction, and alkylation.
Workflow Diagram: In-Solution Protein Digestion
Caption: Standard workflow for protein sample preparation.
Step-by-Step Protocol: Reduction and Alkylation
This protocol is a general guideline and should be optimized for your specific sample type and experimental goals.
-
Protein Solubilization & Denaturation:
-
Resuspend your protein pellet in a lysis/denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). The high concentration of urea disrupts non-covalent interactions, fully unfolding the protein and exposing cysteine residues.
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Rationale: DTT reduces all accessible disulfide bonds to free thiols.
-
-
Alkylation (Choose one):
-
Using Chloroacetamide (CAA) - Recommended:
-
Add CAA to a final concentration of 40-50 mM.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Using Iodoacetamide (IAA):
-
Add IAA to a final concentration of 40-50 mM.
-
Incubate for 30 minutes at room temperature in the dark. It is critical to perform this step in complete darkness to prevent the light-induced degradation of IAA.
-
-
Rationale: An excess of the alkylating agent is used to drive the reaction to completion, ensuring all free thiols are capped.
-
-
Quenching:
-
Add DTT to a final concentration of 10-20 mM to quench any remaining unreacted alkylating agent.
-
Incubate for 15 minutes.
-
Rationale: This step is crucial to prevent the alkylation of the digestive enzyme (e.g., trypsin) that will be added next, which would inhibit its activity.
-
-
Proceed to Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M before adding your protease.
-
Making the Right Choice: A Decision Framework
While the data points to CAA as the superior choice for most routine quantitative proteomics applications due to its higher specificity, there are scenarios where IAA might still be considered.
Caption: Decision tree for selecting an alkylating agent.
-
For High-Accuracy Quantification: Chloroacetamide is the clear winner. Its low rate of side reactions ensures that peptide signals are accurate and not convoluted by off-target modifications, leading to higher confidence in quantitative results.
-
For PTM Analysis: When studying other post-translational modifications, minimizing artificial modifications from sample prep is paramount. CAA's high specificity makes it the ideal choice to avoid introducing unwanted chemical noise.
-
For High-Throughput Screening: If speed is the absolute priority and the goal is simple protein identification rather than precise quantification, the faster reaction time of IAA might be considered. However, the potential for data artifacts should be acknowledged.
Conclusion
In the pursuit of high-quality, reproducible quantitative proteomics data, the choice of alkylating agent is a foundational decision. While iodoacetamide has been a historical staple, the evidence strongly supports the adoption of chloroacetamide as the new standard for most applications. Its superior stability and specificity minimize undesirable side reactions, leading to cleaner mass spectra, more reliable peptide identifications, and ultimately, more accurate and trustworthy quantitative data. By understanding the chemistry behind the protocol and making an informed choice, researchers can significantly enhance the quality and impact of their proteomics research.
A Senior Application Scientist's Guide to Evaluating Cysteine-Reactive Compounds: A Comparative Analysis Featuring 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
Introduction: The Critical Role of Cysteine in Drug Discovery and Chemical Biology
In the landscape of drug development and chemical biology, the amino acid cysteine holds a privileged position. Its unique thiol (-SH) side chain, which is often deprotonated to a highly nucleophilic thiolate anion at physiological pH, makes it a prime target for covalent modification.[1][2][3] This reactivity allows for the development of targeted covalent inhibitors (TCIs), which can offer distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets often considered "undruggable".[4]
The rational design of TCIs hinges on the careful selection of a "warhead"—an electrophilic group engineered to react specifically with the target cysteine.[5] A diverse arsenal of cysteine-reactive reagents has been developed, broadly classified into groups like alkylating agents and Michael acceptors. However, the ideal reagent is a moving target; researchers continually seek novel chemotypes that offer a superior balance of reactivity, selectivity, and adduct stability.
This guide provides a comparative overview of established cysteine-modifying reagents and, more importantly, outlines a rigorous experimental framework for evaluating novel compounds. We will use the uncharacterized compound 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a case study to illustrate how a researcher should approach the validation of a new potential tool for cysteine modification. As there is a notable lack of published data on the cysteine reactivity of this specific molecule, this guide will focus on the methodology of evaluation, providing the very protocols needed to generate the supporting data required for its validation.
Chemical Profile and Hypothesized Reactivity of this compound
This compound (TFHA) is a small molecule whose potential for cysteine modification is, as of now, theoretical.[6] Its structure contains two key features: an N-hydroxymethyl group and a trifluoroacetyl group.
Based on this structure, we can hypothesize a potential reaction mechanism with a cysteine thiol. The N-hydroxymethylamide moiety could act as a masked electrophile. Under physiological conditions, it may be prone to the release of formaldehyde, generating a trifluoroacetamide anion. This anion, however, is a poor electrophile. A more plausible pathway involves the direct attack of the cysteine thiolate on the hydroxymethyl carbon, displacing the trifluoroacetamide group in an SN2-like reaction. This would result in a thioformal adduct, a modification that may be reversible.
Alternatively, the reaction could proceed through an initial release of formaldehyde, with the resulting trifluoroacetamide reacting with the cysteine thiol. However, the reactivity of amides towards thiols is generally low. The electron-withdrawing nature of the trifluoromethyl group could potentially activate the carbonyl for nucleophilic attack, but this is less likely than a reaction involving the more labile N-hydroxymethyl group.
Caption: Hypothesized S-alkylation reaction of TFHA with a cysteine residue.
The Competitive Landscape: Established Cysteine-Modifying Reagents
To evaluate a new reagent, we must benchmark it against the current standards. The two most common classes are alkylating agents and Michael acceptors.
-
Iodoacetamide (IAM): A classic SN2 alkylating agent that forms a stable thioether bond with cysteine. While effective, IAM can exhibit off-target reactivity with other nucleophilic residues like lysine, histidine, and methionine, especially at higher pH and concentrations.[7][8][9][10] This lack of absolute specificity can complicate proteomic analyses.[11][12]
-
N-ethylmaleimide (NEM): A Michael acceptor that undergoes a conjugate addition reaction with thiols. It is highly reactive and generally more specific to thiols than IAM at near-neutral pH (6.5-7.5).[1] However, the resulting thiosuccinimide adduct can be unstable and susceptible to a retro-Michael reaction, leading to deconjugation, or thiol exchange with other abundant thiols like glutathione.[13][14][15][16][17]
The choice of reagent involves a trade-off between reaction kinetics, specificity, and adduct stability. The ideal novel reagent would combine the stable bond of an alkylating agent with the superior specificity of a Michael acceptor.
| Feature | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | This compound |
| Reaction Mechanism | SN2 Alkylation | Michael Addition | Hypothesized S-Alkylation |
| Typical pH Range | 7.5 - 8.5 | 6.5 - 7.5 | To be determined |
| Adduct Formed | Thioether | Thiosuccinimide | Hypothesized Thioformal |
| Adduct Stability | High (Stable) | Moderate (Can be reversible) | To be determined |
| Known Off-Targets | Lys, His, Met, N-terminus | Lys, His (at pH > 8.0) | To be determined |
| Second-Order Rate Constant (k₂) | ~0.6 M⁻¹s⁻¹ | ~10² M⁻¹s⁻¹ | To be determined |
A Framework for Evaluation: Experimental Protocols
Here, we present a comprehensive, three-part experimental plan to rigorously evaluate the cysteine-reactivity and specificity of a novel reagent like TFHA.
Protocol 1: Determination of Reaction Kinetics with a Model Thiol
Objective: To quantify the intrinsic reactivity of the test reagent by determining its second-order rate constant (k₂) with a model thiol, glutathione (GSH).
Causality: The rate constant is a fundamental measure of reactivity. A fast rate constant suggests the reagent can be used at lower concentrations and shorter incubation times, minimizing off-target reactions. Comparing this value to known reagents like IAM and NEM provides a direct performance benchmark.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test reagent (e.g., 100 mM TFHA in DMSO).
-
Prepare stock solutions of GSH (e.g., 10 mM in a reaction buffer like 100 mM sodium phosphate, pH 7.4).
-
Prepare a stock solution of a thiol-quantification reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), at 10 mM in the reaction buffer.
-
-
Kinetic Assay:
-
Set up a pseudo-first-order reaction condition by using a significant excess of the test reagent over GSH (e.g., 1 mM TFHA vs. 50 µM GSH).
-
Initiate the reaction by mixing the GSH and TFHA solutions in the reaction buffer at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction and quantify the remaining free GSH by adding the aliquot to the DTNB solution and measuring the absorbance at 412 nm. The product of the DTNB reaction, 2-nitro-5-thiobenzoate (TNB), has a high extinction coefficient.
-
-
Data Analysis:
-
Plot the natural logarithm of the GSH concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.
-
The negative slope of this line is the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TFHA] .[18]
-
Repeat the experiment with varying concentrations of TFHA to confirm the linearity and accuracy of the calculated k₂.
-
Protocol 2: Proteome-Wide Specificity Profiling via Competitive Chemoproteomics
Objective: To identify all cysteine residues in a complex proteome that react with the test reagent and to assess its specificity relative to other nucleophilic amino acids.
Causality: This is the ultimate test of specificity. A truly cysteine-specific reagent should only show reactivity with cysteine residues, even in the complex milieu of a cell lysate containing thousands of potential off-targets. The isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) workflow is the gold standard for this type of analysis.[4][5][19][20][21][22]
Caption: Competitive chemoproteomics workflow for specificity profiling.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare two identical samples of a complex proteome (e.g., cell lysate from a human cell line like HEK293T).
-
Treat one sample with the test reagent (TFHA) at a suitable concentration (e.g., 100 µM).
-
Treat the second (control) sample with the vehicle (e.g., DMSO). Incubate both for a defined period (e.g., 1 hour).
-
-
Competitive Probe Labeling:
-
Isotopic Tagging via Click Chemistry:
-
Enrichment and Digestion:
-
Combine the two samples into a single tube.
-
Enrich the now biotinylated proteins using streptavidin-agarose beads.
-
Perform an on-bead tryptic digestion to generate peptides.
-
Release the IA-alkyne-labeled peptides from the beads (e.g., using TEV protease if a TEV cleavage site is included in the linker).[5]
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the released peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the cysteine-containing peptides and quantify the ratio of the heavy to light isotopic pairs for each peptide.
-
A ratio of heavy/light ≈ 1 indicates the cysteine was not blocked by TFHA.
-
A ratio of heavy/light << 1 indicates that the cysteine was effectively blocked by TFHA, identifying it as a target.
-
A comprehensive analysis of all identified peptides will reveal the proteome-wide targets of TFHA and can also identify modifications on other amino acids if they occur.
-
Protocol 3: Assessment of Adduct Stability
Objective: To determine the stability of the covalent adduct formed between the test reagent and a protein under physiological conditions.
Causality: An ideal covalent modifier forms an irreversible, stable bond. Instability can lead to off-target effects if the reagent is transferred to other nucleophiles or simple loss of efficacy if the bond hydrolyzes.[27] This is a known issue for maleimide adducts and must be evaluated for any new reagent.[13][16]
Step-by-Step Methodology:
-
Prepare Modified Protein:
-
React a model protein with a single, accessible cysteine (e.g., recombinant human serum albumin) with a slight excess of the test reagent (TFHA).
-
Remove the excess, unreacted reagent using a desalting column.
-
Confirm the formation of the adduct and determine the initial modification efficiency using intact protein mass spectrometry.
-
-
Stability Assay:
-
Incubate the purified, TFHA-modified protein under various conditions:
-
pH Challenge: Incubate in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0).
-
Nucleophile Challenge: Incubate in physiological buffer (pH 7.4) in the presence of a high concentration of a competing nucleophile, such as 10 mM glutathione (GSH).
-
-
Take aliquots at multiple time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Analysis:
-
Analyze each aliquot by intact protein LC-MS.
-
Monitor the mass of the protein over time. A decrease in the mass corresponding to the adduct indicates instability (hydrolysis or loss of the modification).
-
In the nucleophile challenge experiment, also monitor the reaction mixture for the appearance of a GSH-TFHA adduct, which would indicate a thiol exchange reaction.
-
Data Interpretation and Reagent Selection
The data generated from these three protocols provides a multi-faceted view of the novel reagent's performance.
-
High Reactivity (k₂ > 10 M⁻¹s⁻¹) + High Cysteine Specificity (from proteomics) + High Adduct Stability = Promising Reagent. A compound with these characteristics would be a valuable addition to the chemical biology toolbox.
-
Low Reactivity: May require high concentrations or long incubation times, increasing the risk of off-target effects.
-
Low Specificity: If the proteomics data reveals significant modification of lysine, histidine, or other residues, the reagent is not suitable for targeted cysteine modification.
-
Low Adduct Stability: If the adduct is readily hydrolyzed or undergoes thiol exchange, its utility for applications requiring long-term, stable labeling is limited, though it could potentially be exploited for controlled-release applications.[16]
Caption: Decision tree for selecting a cysteine-modifying reagent.
Conclusion
While this compound remains an enigmatic player in the field of cysteine modification, it serves as a perfect template for illustrating the rigorous process required to validate any new chemical probe. The true value of a reagent is not defined by its theoretical potential, but by robust experimental data. By systematically assessing reaction kinetics, proteome-wide specificity, and adduct stability, researchers can make informed decisions, ensuring the integrity of their experiments and accelerating the pace of discovery in chemical biology and covalent drug design. The protocols outlined in this guide provide a clear roadmap for transforming a novel compound from an unknown quantity into a well-characterized and trusted scientific tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Step away from the iodoacetamide [matrixscience.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 18. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isotop ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scite.ai [scite.ai]
- 24. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reversibility of Covalent Electrophile-Protein Adducts and Chemical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Analysis of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a Novel Reagent for Proteomic Sample Preparation
Introduction: The Imperative for Novel Protein Modification Chemistries in Proteomics
In the landscape of modern proteomics, mass spectrometry (MS) stands as the cornerstone technology for the large-scale identification and quantification of proteins.[1] However, the intrinsic complexity of the proteome, with its vast dynamic range and array of post-translational modifications (PTMs), necessitates sophisticated sample preparation strategies.[2] Chemical modification of proteins is a critical step in many proteomic workflows, serving to alkylate cysteine residues to prevent disulfide bond reformation, to label primary amines for quantitative analysis, or to introduce affinity tags for enrichment.[3][4]
While reagents like iodoacetamide (IAA) for cysteine alkylation and isobaric tags (e.g., TMT, iTRAQ) for amine labeling are well-established, they are not without limitations. These can include off-target reactions, incomplete labeling, and the introduction of modifications that can complicate mass spectra.[5][6] This continuous search for more specific, efficient, and versatile chemical tools drives innovation in proteomic methodologies. This guide introduces a prospective evaluation of a lesser-known compound, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide , as a potential new reagent for protein modification in diverse proteomic sample types. Lacking direct experimental precedent in the proteomics literature, this guide will leverage established principles of organic chemistry and proteomics to propose its mechanism, outline a rigorous validation workflow, and theoretically compare its potential performance against current standards.
A Prospective Reagent: Unveiling this compound
This compound (TFHA) is a small, fluorinated organic molecule.[7][8][9] Its structure is notable for two key features: a trifluoroacetyl group and an N-hydroxymethyl group.
-
Trifluoroacetyl Group: This moiety is strongly electron-withdrawing, which can influence the reactivity of the adjacent amide bond. In mass spectrometry, the presence of fluorine atoms provides a unique isotopic signature and a precise mass shift that can aid in the identification of modified peptides.
-
N-hydroxymethyl Group: This functional group is the most intriguing feature from a protein chemistry perspective. N-hydroxymethyl amides are known intermediates in the reactions of formaldehyde with proteins.[1][7][10] Formaldehyde is a well-known cross-linking agent that reacts with various nucleophilic amino acid side chains, most notably the primary amine of lysine and the thiol of cysteine.[11]
The structure of TFHA suggests it could function as a stabilized, monofunctional equivalent of formaldehyde, offering the potential for more controlled and specific protein modifications.
Proposed Mechanism of Action: An Electrophilic Attack on Nucleophilic Residues
We hypothesize that this compound can act as an electrophilic agent, particularly under acidic conditions, to modify nucleophilic amino acid residues. The N-hydroxymethyl group can be considered a masked electrophile. Protonation of the hydroxyl group would facilitate its departure as a water molecule, generating a reactive N-acyliminium ion intermediate. This highly electrophilic species can then be attacked by nucleophiles present on protein side chains.
The two most likely targets in a protein are the thiol group of cysteine and the ε-amino group of lysine, due to their high nucleophilicity.[12]
-
Reaction with Cysteine: The sulfhydryl group of a cysteine residue can attack the N-acyliminium ion, leading to the formation of a stable thioether linkage. This would result in a mass addition of 141.01 Da to the cysteine residue.
-
Reaction with Lysine: Similarly, the primary amine of a lysine side chain can react with the intermediate to form a stable secondary amine linkage, also resulting in a 141.01 Da mass addition.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed acid-catalyzed reaction of TFHA with Cysteine and Lysine.
Hypothetical Performance Assessment & Comparison with Standard Reagents
While no experimental data exists for TFHA in proteomics, we can formulate a theoretical comparison of its potential attributes against well-established reagents. This comparison serves as a framework for its future evaluation.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | NHS-Esters (e.g., TMT) | This compound (TFHA) (Hypothetical) |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Lysine (Primary Amine) | Cysteine (Thiol), Lysine (Amine) |
| Reaction Type | SN2 Alkylation | Michael Addition | Acylation | Electrophilic Addition (Proposed) |
| Mass Shift | +57.02 Da | +125.05 Da | Variable (e.g., TMTpro: +304.2 Da) | +141.01 Da (Proposed) |
| Specificity | High for Cys, some off-target | High for Cys | High for primary amines | Potentially tunable by pH; specificity needs experimental validation. |
| Stability | Light-sensitive | Relatively stable | Hydrolytically unstable | Expected to be stable; requires acidic conditions for activation (Proposed). |
| Key Advantage | Low cost, well-characterized | Fast reaction kinetics | Enables multiplexed quantification | Trifluoro-tag for unique MS signature; potential for controlled activation. |
| Key Disadvantage | Off-target alkylation possible | Irreversible | Can affect peptide fragmentation | Reactivity, efficiency, and specificity are completely unknown. |
Potential Advantages of TFHA:
-
Unique Mass Signature: The trifluoroacetyl group provides a distinct mass defect that could aid in confident identification of modified peptides by high-resolution mass spectrometry.
-
Controlled Activation: The proposed acid-catalyzed activation suggests that the reactivity could be "switched on" by lowering the pH, offering greater control over the labeling reaction compared to reagents that are constitutively reactive.
-
Stability: As a stable N-hydroxymethyl amide, TFHA is likely more stable in solution than hydrolytically labile reagents like NHS-esters, potentially leading to more consistent and reproducible labeling.
Potential Challenges and Disadvantages:
-
Unknown Reactivity and Efficiency: The primary drawback is the complete lack of data on reaction kinetics, efficiency, and optimal conditions (pH, temperature, stoichiometry).
-
Dual Specificity: The potential to react with both cysteine and lysine could be a disadvantage if site-specific modification is desired. However, it might be possible to direct the specificity through careful control of reaction pH.[13]
-
Potential for Side Reactions: The reactive intermediate could potentially react with other nucleophiles or water, leading to undesired side products or low labeling efficiency.
Proposed Experimental Workflow for Validation
To move TFHA from a hypothetical reagent to a validated tool, a systematic, multi-stage evaluation is required. The following protocol outlines a comprehensive workflow for assessing its performance across different proteomic sample types.
Caption: A three-phase workflow for validating TFHA in proteomics.
Detailed Step-by-Step Methodology (Phase 1)
-
Protein Solubilization: Dissolve 1 mg of Bovine Serum Albumin (BSA) in 1 mL of a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Buffer Exchange (for pH screening): Aliquot the reduced protein solution and perform a buffer exchange into different reaction buffers using spin columns. Test a range of pH values (e.g., pH 4.0, 5.5, 7.0, 8.5).
-
TFHA Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Add the TFHA stock solution to the protein aliquots at various molar excesses (e.g., 10x, 50x, 200x over the theoretical number of cysteines and lysines).
-
Incubate for 1 hour at room temperature in the dark. A no-reagent control should be included.
-
-
Quenching and Alkylation of Unmodified Cysteines: Quench the reaction by adding a primary amine (e.g., Tris buffer). Then, add iodoacetamide to a final concentration of 20 mM to alkylate any cysteine residues that did not react with TFHA, and incubate for 30 minutes in the dark. This allows for the assessment of TFHA's labeling efficiency.
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction cartridge. Elute and dry the peptides.
-
LC-MS/MS Analysis: Reconstitute the peptides in 0.1% formic acid and analyze using a standard proteomics LC-MS/MS method on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
Data Analysis Considerations
When analyzing the MS data, the database search parameters must be configured to include a variable modification corresponding to the mass of the TFHA adduct (+141.0119 Da from C₃H₂F₃NO) on cysteine and lysine residues. The search should also include carbamidomethylation (+57.0215 Da) on cysteine to identify incompletely labeled sites. The relative abundance of TFHA-modified peptides versus carbamidomethylated peptides will provide a quantitative measure of labeling efficiency.
Conclusion
This compound presents an intriguing, unexplored avenue for the development of novel protein modification reagents for mass spectrometry-based proteomics. Based on its chemical structure, we propose a plausible mechanism whereby it could serve as a controllable, acid-activated reagent for modifying cysteine and lysine residues, introducing a unique trifluoroacetyl-containing mass tag. While this guide is prospective in nature, it provides a strong theoretical foundation and a detailed experimental framework for the scientific community to investigate this compound's potential. The validation workflow outlined herein, progressing from a simple model protein to complex biological matrices, represents a robust strategy to determine if TFHA can become a valuable addition to the proteomics toolkit, offering new possibilities for studying protein structure, function, and interactions.
References
- 1. Formaldehyde cross-linking and structural proteomics: Bridging the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.cn [capotchem.cn]
- 4. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]
- 5. Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetamides [organic-chemistry.org]
- 9. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Advancing formaldehyde cross-linking towards quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Comparative Guide to Amine Modification: Cross-Validating 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide against Established Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and proteomics, the precise and stable modification of proteins is paramount. The primary amino groups of lysine residues and the N-terminus are frequent targets for labeling, cross-linking, and the attachment of therapeutic moieties. While a host of reagents have been developed for this purpose, a critical evaluation of novel reagents against established standards is essential for advancing the field. This guide provides an in-depth comparison of a lesser-known reagent, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide, with the widely adopted N-Hydroxysuccinimide (NHS) ester chemistry for the modification of primary amines in proteins.
Introduction: The Critical Role of Amine Modification in Protein Science
The ability to selectively modify proteins has unlocked significant advancements in our understanding of biological systems and the development of novel therapeutics. Amine-reactive chemistries are central to these efforts, enabling the attachment of a wide array of functional groups, including fluorophores for imaging, polyethylene glycol (PEG) for extending serum half-life, and cytotoxic drugs for antibody-drug conjugates (ADCs).[1] The ideal amine-reactive reagent should offer high efficiency, specificity, and stability of the resulting conjugate under physiological conditions.
This guide will first detail the mechanism and application of the gold-standard NHS esters. Subsequently, it will introduce this compound, exploring its potential advantages and disadvantages based on the known reactivity of its constituent chemical groups. Finally, a comparative analysis will be presented to aid researchers in making informed decisions for their experimental designs.
The Established Standard: N-Hydroxysuccinimide (NHS) Ester Chemistry
N-Hydroxysuccinimide esters are the most common class of amine-reactive reagents used in bioconjugation.[2][3] Their popularity stems from their ability to form stable amide bonds with primary amines under mild, aqueous conditions compatible with most proteins.
Mechanism of Action
The reaction proceeds via a two-step nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The reaction is typically carried out at a slightly alkaline pH (7.2-9.0) to ensure the deprotonation of the amine, enhancing its nucleophilicity.[2]
Experimental Considerations
A typical labeling protocol with an NHS ester involves dissolving the protein in an amine-free buffer at a pH of 8.3-8.5, such as sodium bicarbonate or phosphate buffer.[3][4] The NHS ester, dissolved in a dry organic solvent like DMSO or DMF, is then added to the protein solution. The reaction is allowed to proceed for 1-4 hours at room temperature or overnight at 4°C.[4] Unreacted reagent and byproducts are subsequently removed via size-exclusion chromatography or dialysis.
An Alternative Approach: this compound
While less documented in the context of protein modification, this compound presents an intriguing alternative to established methods. Its reactivity is predicted to be a composite of its two key functional groups: the trifluoroacetamide and the N-hydroxymethyl group.
Postulated Mechanism of Action
The N-hydroxymethyl group of N-(hydroxymethyl)acetamide is known to act as a cross-linking agent, suggesting its reactivity towards nucleophiles like primary amines.[5] In an acidic environment, the hydroxyl group can be protonated and leave as a water molecule, generating a reactive N-acyliminium ion. This electrophilic intermediate can then be attacked by the primary amine of a protein, leading to the formation of a stable methylene bridge. The trifluoroacetyl group would then be transferred to the amine, resulting in a trifluoroacetylated lysine residue or N-terminus.
Potential Advantages and Considerations
The trifluoroacetyl group offers a potential key advantage: stability. Studies have shown that trifluoroacetylated lysine is resistant to enzymatic deacetylation by sirtuins, a class of histone deacetylases.[6] This suggests that trifluoroacetylation could provide a more permanent modification compared to native acetylation.
However, the use of trifluoroacetic acid (TFA) in peptide synthesis has been shown to cause trifluoroacetylation of amines as a side reaction, indicating that harsh acidic conditions might be required, which could be detrimental to protein structure and function.[7][8]
Comparative Analysis: NHS Esters vs. This compound
| Feature | N-Hydroxysuccinimide (NHS) Esters | This compound (Postulated) |
| Reactive Group | Activated Ester | N-Hydroxymethylamide / N-Acyliminium ion |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Resulting Bond | Amide Bond | Trifluoroacetamide |
| Reaction pH | 7.2 - 9.0[2] | Likely acidic to neutral |
| Reaction Time | 1-4 hours at RT or overnight at 4°C[4] | To be determined |
| Stability of Linkage | High | Potentially very high; resistant to some deacetylases[6] |
| Byproducts | N-Hydroxysuccinimide[2] | Water |
| Advantages | Well-established, mild conditions, high efficiency | Potential for highly stable linkage |
| Disadvantages | Susceptible to hydrolysis at high pH | Requires further investigation, potentially harsh reaction conditions |
Experimental Protocols
Protocol 1: Protein Labeling with NHS Ester
This protocol is a generalized procedure and may require optimization for specific proteins and NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the protein conjugate by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determine the protein concentration and degree of labeling using appropriate spectrophotometric methods.
Protocol 2: Hypothetical Protocol for Protein Modification with this compound
This is a hypothetical protocol based on the postulated reaction mechanism and requires empirical validation.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: e.g., MES buffer, pH 6.0
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column
Procedure:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Dissolve this compound in the Reaction Buffer.
-
Add a 10- to 50-fold molar excess of the reagent to the protein solution.
-
Incubate the reaction at room temperature for 2-6 hours, monitoring the reaction progress by mass spectrometry.
-
Quench the reaction by adding the quenching solution.
-
Purify the modified protein using size-exclusion chromatography.
-
Characterize the extent of modification by mass spectrometry to identify trifluoroacetylated peptides.
Conclusion and Future Directions
N-Hydroxysuccinimide esters remain the workhorse for amine modification in bioconjugation due to their well-characterized reactivity and mild reaction conditions. However, the exploration of new reagents is crucial for expanding the toolbox of protein chemists. This compound, while not extensively studied for this application, presents a potential route to highly stable protein modifications. The postulated resistance of the trifluoroacetyl group to enzymatic cleavage is a particularly attractive feature that warrants further investigation.
Future studies should focus on empirically determining the optimal reaction conditions for this compound with proteins and conducting direct, quantitative comparisons of its efficiency, specificity, and the stability of the resulting conjugates against NHS esters and other amine-reactive chemistries. Such cross-validation is essential to ascertain the true utility of this and other novel reagents in the ever-evolving field of protein science.
References
- 1. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. nbinno.com [nbinno.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous trifluoroacetic acid pretreatment converts insoluble polyglutamine peptides to soluble monomers - PMC [pmc.ncbi.nlm.nih.gov]
"a comparative study of N-substituted trifluoroacetamides for protein modification"
A Comparative Guide to N-Substituted Trifluoroacetamides for Protein Modification
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of innovation. The introduction of trifluoroacetyl groups onto proteins, a process known as trifluoroacetylation, offers a unique tool for altering protein properties, enabling advanced analytical strategies, and constructing novel bioconjugates. This guide provides an in-depth comparative analysis of three key N-substituted trifluoroacetamide reagents: N-succinimidyl S-acetylthioacetate (SATA) , N-succinimidyl trifluoroacetate (NSTFA) , and trifluoroacetic anhydride (TFAA) . We will explore their chemical reactivity, experimental considerations, and the characteristics of the resulting modified proteins, supported by established chemical principles and experimental insights.
Introduction to Protein Trifluoroacetylation
Trifluoroacetylation targets primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The resulting N-trifluoroacetamide bond can serve as a protective group in peptide synthesis, a stable modification for modulating protein characteristics, or a temporary modification that can be removed under specific conditions.[1] The strong electron-withdrawing nature of the trifluoromethyl group imparts unique properties to the modified protein, including altered charge, stability, and potential for detection by ¹⁹F NMR.
Comparative Analysis of Trifluoroacetylation Reagents
The choice of reagent for trifluoroacetylation is critical and depends on the desired outcome, the sensitivity of the protein, and the required level of selectivity. Below is a comparative overview of SATA, NSTFA, and TFAA.
| Feature | N-succinimidyl S-acetylthioacetate (SATA) | N-succinimidyl trifluoroacetate (NSTFA) | Trifluoroacetic Anhydride (TFAA) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Acid Anhydride |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines, but also other nucleophiles |
| Modification | Introduces a protected sulfhydryl group via an acetylthioacetate linker after reaction with an amine. The trifluoroacetyl group is not directly introduced. | Directly introduces a trifluoroacetyl group. | Directly introduces a trifluoroacetyl group. |
| Reactivity | High, typical of NHS esters.[2] | High, typical of NHS esters.[2] | Very high, most reactive of the three.[3][4] |
| Selectivity | High for primary amines at optimal pH.[5] | High for primary amines at optimal pH. | Low, can react with other nucleophilic side chains (e.g., Ser, Thr, Tyr).[6] |
| Optimal pH | 7.2 - 8.5[2][7] | 7.2 - 8.5 | A-chiral, often used with a non-nucleophilic base. |
| Byproducts | N-hydroxysuccinimide (NHS) | N-hydroxysuccinimide (NHS) | Trifluoroacetic acid |
| Stability of Resulting Amide | Forms a stable amide bond.[2] | Forms a stable trifluoroacetamide bond. | Forms a trifluoroacetamide bond, which is generally less stable than a standard amide.[8] |
| Key Advantage | Introduces a protected thiol for subsequent conjugation.[9][10][11] | Controlled and selective trifluoroacetylation. | High reactivity for exhaustive modification. |
| Key Disadvantage | Does not directly trifluoroacetylate. | Potential for hydrolysis of the NHS ester.[7] | Lack of selectivity can lead to off-target modifications and protein denaturation. |
Reaction Mechanisms and Chemoselectivity
The reaction of these reagents with primary amines on proteins follows a nucleophilic acyl substitution mechanism.
N-succinimidyl Esters (SATA and NSTFA)
SATA and NSTFA are N-hydroxysuccinimide esters that react with unprotonated primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5] The reaction is highly pH-dependent, with an optimal range of pH 7.2-8.5.[2][7] Below this range, the amine is protonated and less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[7][12]
Trifluoroacetic Anhydride (TFAA)
TFAA is a highly reactive acid anhydride.[3][4] Its reactivity stems from the two electron-withdrawing trifluoroacetyl groups, making the carbonyl carbons highly electrophilic. TFAA reacts rapidly with primary amines to form N-trifluoroacetamides. However, its high reactivity leads to lower selectivity, with potential for side reactions with other nucleophilic amino acid side chains like serine, threonine, and tyrosine, especially at higher pH or with prolonged reaction times.[6]
Stability of the Trifluoroacetamide Bond
The N-trifluoroacetamide bond is generally stable, but its stability is influenced by the electron-withdrawing trifluoromethyl group. Compared to a standard N-acetamide bond, the N-trifluoroacetamide is more susceptible to basic hydrolysis.[8] This property can be advantageous when trifluoroacetylation is used as a protecting group strategy, as the group can be removed under mild basic conditions.[1]
Experimental Protocols
Below are generalized protocols for protein modification using the discussed reagents. Optimization is crucial for each specific protein and application.
Protocol 1: Protein Modification with N-succinimidyl Esters (NSTFA)
This protocol is a general guideline for direct trifluoroacetylation using an N-succinimidyl ester of trifluoroacetic acid.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NSTFA
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare NSTFA Stock Solution: Immediately before use, dissolve the NSTFA in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the NSTFA stock solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NSTFA. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Introduction of a Protected Thiol using SATA
This protocol describes the use of SATA to introduce a protected sulfhydryl group onto a protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SATA
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Deprotection Solution: 0.5 M Hydroxylamine, 25 mM EDTA in Reaction Buffer, pH 7.2-7.5
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer.
-
Prepare SATA Stock Solution: Immediately before use, dissolve SATA in anhydrous DMSO or DMF to a concentration of ~50 mM.
-
Reaction: Add a 10-fold molar excess of the SATA stock solution to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Removal of Excess SATA: Purify the SATA-modified protein using a desalting column equilibrated with Reaction Buffer.
-
(Optional) Deprotection to Generate Free Thiol: To the SATA-modified protein, add the Deprotection Solution. Incubate for 2 hours at room temperature.
-
Purification of Thiolated Protein: Purify the thiolated protein using a desalting column equilibrated with a buffer containing 10 mM EDTA to prevent disulfide bond formation.
Protocol 3: Protein Modification with Trifluoroacetic Anhydride (TFAA)
This protocol is for the exhaustive modification of amines and requires careful control due to the high reactivity of TFAA.
Materials:
-
Lyophilized protein
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Trifluoroacetic Anhydride (TFAA)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Quenching reagent (e.g., water or methanol)
-
Purification method (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation: The protein should be lyophilized to remove all water. Dissolve the protein in the anhydrous solvent.
-
Reaction Setup: Cool the protein solution in an ice bath. Add the non-nucleophilic base (2-5 equivalents per amine).
-
Addition of TFAA: Slowly add TFAA (1.5-3 equivalents per amine) to the reaction mixture with constant stirring.
-
Reaction: Allow the reaction to proceed for 1-2 hours at 0°C to room temperature. Monitor the reaction progress if possible.
-
Quenching: Carefully quench the reaction by adding a small amount of water or methanol to consume the excess TFAA.
-
Purification: Purify the modified protein to remove byproducts and excess reagents.
Conclusion: Selecting the Right Reagent
The selection of an N-substituted trifluoroacetamide for protein modification is a critical decision that dictates the outcome of the experiment.
-
For introducing a protected thiol for subsequent bioconjugation , SATA is the reagent of choice. It provides a reliable method for amine modification leading to a versatile sulfhydryl handle.[9][10][11]
-
For selective and controlled trifluoroacetylation of primary amines , an N-succinimidyl ester of trifluoroacetic acid (NSTFA) is the preferred option. Its high selectivity for amines and the stability of the resulting amide bond make it ideal for precise modifications.[2]
-
For exhaustive and rapid modification of amines , TFAA can be employed, but with caution. Its high reactivity necessitates stringent control of reaction conditions to minimize non-specific side reactions.[3][4]
By understanding the distinct chemical properties and experimental nuances of each reagent, researchers can confidently select the most appropriate tool to achieve their protein modification goals.
References
- 1. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
Revolutionizing Proteomics: A Comparative Guide to 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide for Enhanced Peptide Identification
In the relentless pursuit of deeper proteome coverage and more accurate protein quantification, the methodologies underpinning sample preparation are of paramount importance. Every step, from protein extraction to enzymatic digestion, introduces variables that can significantly impact the final results of mass spectrometry-based proteomics. A critical, yet often overlooked, aspect of this workflow is the alkylation of cysteine residues. Incomplete or inconsistent alkylation can lead to ambiguous peptide identifications and hinder the reproducibility of large-scale proteomic studies.
This guide introduces a novel perspective on cysteine alkylation by proposing the use of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide as a potentially superior alternative to the current gold standard, iodoacetamide (IAA). We will delve into the theoretical underpinnings of this proposition, present a hypothetical experimental framework for its validation, and discuss the anticipated impacts on peptide identification rates. Our goal is to provide researchers, scientists, and drug development professionals with a forward-looking analysis that could pave the way for more robust and reliable proteomic discoveries.
The Critical Role of Cysteine Alkylation in Proteomics
Cysteine residues, with their reactive sulfhydryl groups, are prone to oxidation and the formation of disulfide bonds. These modifications can interfere with enzymatic digestion by trypsin and lead to variability in peptide ionization and fragmentation during mass spectrometry analysis. To ensure consistent and accurate peptide identification, it is standard practice to reduce the disulfide bonds and then alkylate the resulting free thiols. This process, known as reduction and alkylation, effectively "caps" the cysteine residues, preventing re-oxidation and ensuring that peptides containing these residues are consistently identified.
The most commonly used alkylating agent is iodoacetamide (IAA), which reacts with the sulfhydryl group of cysteine to form a stable carbamidomethyl derivative. While effective, IAA is not without its drawbacks. It is light-sensitive, can lead to over-alkylation of other amino acid residues, and the resulting modification is relatively small, which may not always be optimal for enhancing peptide fragmentation.
A Novel Contender: this compound
We propose this compound as a promising alternative for cysteine alkylation. Based on its chemical structure, we hypothesize that under basic conditions, similar to those used for IAA alkylation, the hydroxymethyl group will be eliminated, generating a reactive intermediate that readily and specifically reacts with the cysteine thiol group. The resulting trifluoroacetylated cysteine would introduce a fluorine-rich moiety onto the peptide.
The introduction of fluorine atoms via trifluoroacetylation can bring several benefits to peptide analysis.[1] The presence of fluorine can lead to characteristic fragmentation patterns in mass spectrometry, potentially aiding in more confident peptide identification.[1]
Comparative Analysis: Iodoacetamide vs. This compound
| Feature | Iodoacetamide (IAA) | This compound (Hypothesized) |
| Reaction Mechanism | Nucleophilic substitution | Nucleophilic addition-elimination |
| Modification Mass | +57.02 Da | +97.00 Da |
| Potential for Side Reactions | Can alkylate other nucleophilic residues (e.g., methionine, histidine, lysine) | Expected to be more specific to the highly nucleophilic thiol group of cysteine |
| Impact on Chromatography | Minimal impact on peptide retention time | The trifluoroacetyl group may increase peptide hydrophobicity, potentially improving chromatographic separation |
| Impact on MS/MS Fragmentation | Well-characterized fragmentation | The electron-withdrawing nature of the trifluoromethyl group could induce specific fragmentation pathways, leading to more informative MS/MS spectra[1] |
| Reagent Stability | Light-sensitive | Expected to be more stable under standard laboratory conditions |
Experimental Workflow for Comparative Assessment
To empirically evaluate the impact of this compound on peptide identification rates, we propose the following experimental workflow. This protocol is designed to provide a head-to-head comparison with the standard iodoacetamide method.
Figure 1: A schematic of the proposed experimental workflow for comparing the effects of Iodoacetamide and this compound on peptide identification.
Detailed Experimental Protocol
1. Protein Extraction and Reduction:
-
Lyse cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
For each sample, take 100 µg of protein.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
2. Alkylation (Parallel Processing):
-
Group A (IAA): Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
Group B (TFMA): Add this compound to a final concentration of 20 mM and incubate at room temperature for 45 minutes.
3. Enzymatic Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
4. Peptide Cleanup:
-
Acidify the samples with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges.
-
Elute the peptides and dry them in a vacuum centrifuge.
5. LC-MS/MS Analysis and Data Processing:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Search the raw data against a relevant protein database using a standard search engine (e.g., MaxQuant, Sequest).
-
Set the following search parameters:
-
Enzyme: Trypsin
-
Fixed modifications: Carbamidomethyl (C) for Group A; Trifluoroacetyl (C) for Group B.
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term).
-
Peptide and protein false discovery rate (FDR): 1%.
-
Anticipated Outcomes and Data Interpretation
The success of this compound as an alkylating agent will be evaluated based on several key metrics, which are summarized in the table below.
| Metric | Expected Outcome for this compound | Rationale |
| Number of Peptide-Spectrum Matches (PSMs) | Increased or comparable to IAA | Improved fragmentation and chromatographic separation may lead to more confident peptide identifications. |
| Number of Identified Peptides | Increased or comparable to IAA | A higher number of PSMs at a given FDR would translate to more identified peptides. |
| Number of Identified Proteins | Increased or comparable to IAA | More identified peptides will lead to the inference of a greater number of proteins. |
| Sequence Coverage of Identified Proteins | Increased | More comprehensive fragmentation could lead to the identification of more peptides per protein, thus increasing sequence coverage. |
| Missed Cleavages | Decreased or comparable to IAA | Efficient and complete alkylation should not interfere with tryptic digestion. |
| Side Reactions (e.g., on Met, Lys) | Decreased compared to IAA | The proposed mechanism suggests higher specificity for cysteine thiols. |
Visualizing the Chemical Transformation
The proposed chemical reaction for the alkylation of cysteine with this compound is depicted below.
Figure 2: Proposed reaction mechanism for the alkylation of a cysteine residue with this compound.
Conclusion and Future Directions
The theoretical advantages of using this compound for cysteine alkylation in proteomics are compelling. The potential for increased peptide and protein identification rates, improved sequence coverage, and reduced side reactions warrants experimental investigation. The proposed workflow provides a robust framework for such a comparative study.
Should the experimental data support these hypotheses, this compound could represent a significant advancement in sample preparation for mass spectrometry-based proteomics. Further studies would be necessary to optimize reaction conditions, evaluate its performance across different sample types and mass spectrometry platforms, and explore its utility in quantitative proteomics applications, such as isobaric labeling workflows. The pursuit of novel reagents and methodologies is essential for pushing the boundaries of proteomic research, and this compound stands out as a promising candidate to contribute to this ongoing evolution.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical reagents we employ. This guide provides a detailed, experience-driven protocol for the proper disposal of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide (CAS No. 50667-69-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent hazards. This compound is not a benign reagent; its chemical properties necessitate a cautious and well-defined disposal pathway.
1.1. Hazard Profile
According to aggregated GHS data and Safety Data Sheets (SDS), this compound presents several health hazards.[1] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all handling and disposal operations must be predicated on avoiding direct contact and inhalation.
A critical, and often overlooked, aspect of fluorinated organic compounds is their behavior during thermal decomposition. In the event of a fire or improper incineration, this compound can break down to release highly toxic and corrosive gases, including nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[5][6] This fact is the primary driver for the specific disposal technology recommended later in this guide.
1.2. Key Chemical and Safety Data
For quick reference, the essential properties and classifications are summarized below.
| Property | Value | Source |
| CAS Number | 50667-69-1 | PubChem[1] |
| Molecular Formula | C3H4F3NO2 | PubChem[1] |
| Physical State | Solid, Crystalline Powder | Thermo Fisher Scientific[4] |
| GHS Hazard Codes | H315, H319, H335 | ECHA C&L Inventory[1] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Thermo Fisher Scientific[2][4] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | Fisher Scientific[5] |
At-the-Bench: Segregation and Immediate Containment
Proper disposal begins at the moment the chemical is deemed waste. Cross-contamination can create unpredictable reactions and complicates the disposal process. Therefore, a strict segregation protocol is non-negotiable.
Step-by-Step Segregation Protocol:
-
Dedicate a Waste Stream: Establish a specific, clearly labeled hazardous waste container solely for this compound and materials directly contaminated with it. Do not mix it with other waste streams, particularly solvents or aqueous waste, unless dictated by a specific experimental quenching procedure.
-
Solid Waste Containment:
-
Unused/Expired Reagent: If disposing of the original product, it should remain in its original, sealed container whenever possible.
-
Contaminated Labware: Items such as weigh boats, contaminated gloves, and absorbent paper should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Labeling: Immediately label the waste container. The label must include, at a minimum:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation start.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the irritant nature of this compound, a robust PPE protocol is essential during handling and disposal.
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for tears or punctures before use.[2]
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for bulk transfers or spill cleanup.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood. If there is a risk of generating dust, respiratory protection may be necessary.[2][3]
The Disposal Workflow: From Laboratory to Final Disposition
The following workflow outlines the decision-making process and required actions for compliant disposal. This process culminates in transfer to a licensed professional waste disposal service, as mandated by safety data sheets and environmental regulations.[7][8]
Caption: Waste Disposal Decision Workflow for this compound.
4.1. The Critical Role of Environmental Health & Safety (EHS)
Your institution's EHS department is your primary resource and partner in waste management. They maintain compliance with complex regulations from bodies like the Environmental Protection Agency (EPA) and ensure that waste is handled by licensed and audited vendors. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
4.2. Recommended Final Disposal Technology: High-Temperature Incineration
The scientific rationale for the preferred disposal method is clear. Due to the compound's halogenated organic nature, the most effective and environmentally sound disposal method is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[3][7][8][9]
-
Why Incineration? High temperatures ensure the complete destruction of the organic molecule.
-
Why an Afterburner and Scrubber? This is the critical part. As the compound burns, the fluorine atoms are liberated and will form hydrogen fluoride (HF).[5][6] The scrubber system contains a basic solution (e.g., caustic soda) that neutralizes the acidic HF gas, preventing its release into the atmosphere where it could contribute to acid rain and pose a severe health risk.
Landfill disposal of halogenated organic compounds is heavily restricted by the EPA, making incineration the standard and required practice.[10]
Responding to Spills
In the event of a small spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 3.
-
Containment: Cover the spill with a chemical absorbent material suitable for powders. Do not use water.
-
Cleanup: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[2][5] Avoid generating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS or EHS) and then with soap and water. Place all cleanup materials into the hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste for EHS pickup.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific pursuits are conducted responsibly from experiment to disposal.
References
- 1. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. capotchem.com [capotchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Researcher's Guide to the Safe Handling of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide
The primary hazards associated with this compound are inferred from data on related substances, which indicate risks of skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, adherence to stringent safety protocols is paramount.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is selected, robust engineering controls must be implemented to minimize potential exposure. These controls are fundamental to creating a safe laboratory environment.
-
Ventilation: All manipulations of 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide, including weighing and transferring, must be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or aerosols that may be generated.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6][7][8] Regular testing of this equipment is necessary to ensure it is in proper working order.
II. Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is required to prevent contact with the skin, eyes, and respiratory system. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield is required when there is a risk of splashing during solution preparation or transfers. |
| Hands | Nitrile gloves | Gloves should be inspected for any signs of degradation before each use.[6] Contaminated gloves must be disposed of as hazardous waste immediately. |
| Body | Laboratory coat | A standard, flame-resistant lab coat is mandatory. Additional protective clothing may be necessary for larger-scale operations.[6] |
| Respiratory | NIOSH-approved respirator | Required for any operations that may generate significant dust or aerosols, or in the event of a ventilation failure. The appropriate cartridge must be selected based on the potential airborne concentration. |
III. Operational Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. The following workflow provides a systematic approach to handling this compound.
Detailed Steps:
-
Preparation:
-
Handling:
-
Storage:
IV. Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[3][7] Seek medical attention.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do so.[3][10] Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7][9] Seek medical attention.[7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[10] Seek immediate medical attention.
-
Spill Cleanup: For small spills, carefully sweep up the material, place it in a sealed container for disposal, and ventilate the area.[10] Avoid generating dust. All materials used for cleanup should be treated as hazardous waste.
V. Waste Disposal: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: Collect all contaminated materials, including disposable gloves, weighing paper, and labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Disposal Method: Dispose of the collected waste through a licensed hazardous waste disposal company.[3][6] Adherence to all local, state, and federal regulations for chemical waste disposal is mandatory.[6] Incineration in a permitted hazardous waste incinerator is the preferred method.[2][6]
-
Prohibition: Do not dispose of this chemical down the drain or in regular trash.[6]
By integrating these safety measures and operational protocols into your laboratory workflow, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.
References
- 1. This compound | C3H4F3NO2 | CID 3084931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.at [fishersci.at]
- 9. echemi.com [echemi.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
